Product packaging for Triflumizole(Cat. No.:CAS No. 68694-11-1)

Triflumizole

Cat. No.: B033211
CAS No.: 68694-11-1
M. Wt: 345.75 g/mol
InChI Key: HSMVPDGQOIQYSR-UHFFFAOYSA-N
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Description

Triflumizole is a systemic imidazole fungicide with protective and curative properties, primarily employed in agricultural research for the management of powdery mildew and scab on various crops. Its core research value lies in its specific mechanism of action as a sterol biosynthesis inhibitor. This compound potently targets the C14-demethylase enzyme (CYP51) in the ergosterol biosynthesis pathway, a critical component of fungal cell membranes. By disrupting ergosterol production, it leads to the accumulation of aberrant sterols, compromising membrane integrity and function, which ultimately inhibits fungal growth and development. Researchers utilize this compound as a critical tool to study fungal pathogenicity, investigate resistance mechanisms in plant pathogens, and develop integrated pest management (IPM) strategies. Its systemic activity makes it an excellent compound for studying uptake, translocation, and persistence within plant tissues. This product is strictly for laboratory research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15ClF3N3O B033211 Triflumizole CAS No. 68694-11-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-1-imidazol-1-yl-2-propoxyethanimine
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InChI

InChI=1S/C15H15ClF3N3O/c1-2-7-23-9-14(22-6-5-20-10-22)21-13-4-3-11(16)8-12(13)15(17,18)19/h3-6,8,10H,2,7,9H2,1H3
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InChI Key

HSMVPDGQOIQYSR-UHFFFAOYSA-N
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Canonical SMILES

CCCOCC(=NC1=C(C=C(C=C1)Cl)C(F)(F)F)N2C=CN=C2
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Molecular Formula

C15H15ClF3N3O
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DSSTOX Substance ID

DTXSID2032500, DTXSID20860885
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Molecular Weight

345.75 g/mol
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Physical Description

COLOURLESS CRYSTALS.
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Boiling Point

No boiling point at normal pressure; decomposes at 150 °C
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Solubility

In water, 10.2 mg/L at 20 °C and pH 7, In chloroform = 2.22 mg/L at 20 °C; hexane = 0.0176 mg/L at 20 °C; xylene = 0.639 mg/L at 20 °C; acetone = 1.44 mg/L at 20 °C; methanol = 0.496 mg/L at 20 °C, Solubility in water, mg/l at 20 °C: 10.2 (practically insoluble)
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Density

1.4 g/cm³
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Vapor Pressure

0.0000014 [mmHg], 1.4X10-6 mm Hg at 25 °C, Vapor pressure at 25 °C: negligible
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Color/Form

Colorless crystals

CAS No.

68694-11-1, 149465-52-1, 99387-89-0
Record name Triflumizole [BSI:ISO]
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Melting Point

63.5 °C, 63 °C
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Foundational & Exploratory

Triflumizole: A Technical Guide to Synthesis and Manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and manufacturing process of Triflumizole, a broad-spectrum imidazole fungicide. The document details the core chemical reactions, intermediates, and reaction conditions, presenting quantitative data in structured tables and outlining experimental protocols for key steps. Visual diagrams generated using Graphviz are included to illustrate the synthetic pathway and experimental workflows.

Introduction

This compound, with the IUPAC name (E)-4-chloro-α,α,α-trifluoro-N-(1-imidazol-1-yl-2-propoxyethylidene)-o-toluidine, is a systemic fungicide with both protective and curative action.[1] It is effective against a variety of fungal diseases in fruits, vegetables, and cereals. The manufacturing process of this compound involves a multi-step chemical synthesis, which is broken down in this guide into its constituent reactions and processes.

Overall Synthesis Pathway

The industrial synthesis of this compound can be conceptually divided into three main stages:

  • Synthesis of the key intermediate: 4-chloro-2-(trifluoromethyl)aniline.

  • Synthesis of the second key intermediate: N-(propoxyacetyl)imidazole.

  • Condensation of the two intermediates to form this compound.

A schematic of this overall pathway is presented below.

Triflumizole_Synthesis cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_final_product Final Product Synthesis m-chlorobenzotrifluoride m-chlorobenzotrifluoride 5-chloro-2-nitrobenzotrifluoride 5-chloro-2-nitrobenzotrifluoride m-chlorobenzotrifluoride->5-chloro-2-nitrobenzotrifluoride Nitration 4-chloro-2-(trifluoromethyl)aniline 4-chloro-2-(trifluoromethyl)aniline 5-chloro-2-nitrobenzotrifluoride->4-chloro-2-(trifluoromethyl)aniline Reduction This compound This compound 4-chloro-2-(trifluoromethyl)aniline->this compound Propoxyacetic acid Propoxyacetic acid N-(propoxyacetyl)imidazole N-(propoxyacetyl)imidazole Propoxyacetic acid->N-(propoxyacetyl)imidazole Imidazole Imidazole Imidazole->N-(propoxyacetyl)imidazole Acylation N-(propoxyacetyl)imidazole->this compound Condensation

Overall synthesis pathway for this compound.

Synthesis of Intermediates

Synthesis of 4-chloro-2-(trifluoromethyl)aniline

The synthesis of this key aniline derivative proceeds in two main steps starting from m-chlorobenzotrifluoride.

Step 1: Nitration of m-chlorobenzotrifluoride

m-Chlorobenzotrifluoride is nitrated using a mixture of nitric acid and sulfuric acid to yield 5-chloro-2-nitrobenzotrifluoride.[2]

Step 2: Reduction of 5-chloro-2-nitrobenzotrifluoride

The nitro group of 5-chloro-2-nitrobenzotrifluoride is then reduced to an amine to give 4-chloro-2-(trifluoromethyl)aniline.[2]

Data Summary for 4-chloro-2-(trifluoromethyl)aniline Synthesis:

StepReactantsReagents/CatalystsConditionsYield (%)
1. Nitration m-chlorobenzotrifluorideNitric acid, Sulfuric acidTemperature not exceeding 25°C, followed by reaction at room temperature for 2.5 hours.[2]>98% (Purity)
2. Reduction 5-chloro-2-nitrobenzotrifluorideRaney Nickel, HydrogenNot specifiedHigh

Experimental Protocol for Nitration of m-chlorobenzotrifluoride:

  • In a suitable reactor, cool m-chlorobenzotrifluoride (1.0 mol) to below 10°C.

  • Slowly add a pre-mixed solution of nitric acid (1.15 mol) and sulfuric acid (a significant excess) while maintaining the temperature below 25°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2.5 hours.

  • Cool the reaction mixture and carefully quench with cold water.

  • Separate the organic layer, which contains the crude 5-chloro-2-nitrobenzotrifluoride. The product can be further purified by recrystallization from a suitable solvent like n-hexane.[2]

Experimental Protocol for Reduction of 5-chloro-2-nitrobenzotrifluoride:

  • Charge a hydrogenation reactor with 5-chloro-2-nitrobenzotrifluoride and a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a catalytic amount of Raney Nickel.

  • Pressurize the reactor with hydrogen gas to a specified pressure.

  • Heat the reaction mixture to a specified temperature and maintain it with vigorous stirring until the reaction is complete (monitored by TLC or GC).

  • After completion, cool the reactor, release the hydrogen pressure, and filter off the catalyst.

  • The solvent is then removed under reduced pressure to yield the crude 4-chloro-2-(trifluoromethyl)aniline, which can be purified by distillation.

Synthesis of N-(propoxyacetyl)imidazole

This intermediate is prepared by the acylation of imidazole with propoxyacetic acid or its derivative.

Data Summary for N-(propoxyacetyl)imidazole Synthesis:

StepReactantsReagents/CatalystsConditionsYield (%)
Acylation Imidazole, Propoxyacetic acidActivating agent (e.g., thionyl chloride, carbonyldiimidazole)Not specified in detailNot specified

General Experimental Protocol for N-acylation of Imidazole:

While a specific protocol for N-(propoxyacetyl)imidazole is not available, a general procedure for N-acylation of imidazole can be adapted.

  • Activation of Propoxyacetic Acid: Convert propoxyacetic acid to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an activated ester.

  • Reaction with Imidazole: In a suitable solvent (e.g., THF, DCM), dissolve imidazole.

  • Slowly add the activated propoxyacetic acid derivative to the imidazole solution at a controlled temperature (often cooled in an ice bath).

  • Allow the reaction to stir at room temperature until completion.

  • The reaction mixture is then worked up by washing with water and/or brine, drying the organic layer, and removing the solvent under reduced pressure to obtain the crude N-(propoxyacetyl)imidazole. Purification can be achieved by chromatography or crystallization.

Final Condensation to this compound

The final step in the synthesis is the condensation of 4-chloro-2-(trifluoromethyl)aniline with N-(propoxyacetyl)imidazole. This reaction forms the characteristic imine linkage of the this compound molecule.

Data Summary for this compound Synthesis:

StepReactantsReagents/CatalystsConditionsYield (%)
Condensation 4-chloro-2-(trifluoromethyl)aniline, N-(propoxyacetyl)imidazoleCondensing agent (e.g., POCl₃, PCl₅)Not specified in detailNot specified

General Experimental Protocol for Condensation:

A detailed, publicly available experimental protocol for this specific condensation is scarce. The following is a generalized procedure based on similar chemical transformations.

  • In an inert atmosphere, dissolve 4-chloro-2-(trifluoromethyl)aniline in a suitable anhydrous solvent (e.g., toluene, xylene).

  • Add N-(propoxyacetyl)imidazole to the solution.

  • Slowly add a condensing agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), while maintaining a controlled temperature.

  • Heat the reaction mixture to reflux for a specified period until the reaction is complete.

  • Cool the reaction mixture and carefully quench it with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

  • The crude this compound is then purified by column chromatography or recrystallization to obtain the final product.

Manufacturing Process Workflow

The following diagram illustrates a typical workflow for the manufacturing of this compound, from raw materials to the final product.

Manufacturing_Workflow cluster_raw_materials Raw Materials cluster_synthesis_steps Synthesis Steps cluster_purification_formulation Purification & Formulation m-chlorobenzotrifluoride m-chlorobenzotrifluoride Nitration Nitration m-chlorobenzotrifluoride->Nitration Nitric Acid Nitric Acid Nitric Acid->Nitration Sulfuric Acid Sulfuric Acid Sulfuric Acid->Nitration Reducing Agent Reducing Agent Reduction Reduction Reducing Agent->Reduction Propoxyacetic Acid Propoxyacetic Acid Acylation Acylation Propoxyacetic Acid->Acylation Imidazole Imidazole Imidazole->Acylation Activating Agent Activating Agent Activating Agent->Acylation Condensing Agent Condensing Agent Condensation Condensation Condensing Agent->Condensation Nitration->Reduction Reduction->Condensation Acylation->Condensation Purification Purification Condensation->Purification Formulation Formulation Purification->Formulation Final Product (this compound) Final Product (this compound) Formulation->Final Product (this compound)

Manufacturing workflow for this compound.

Conclusion

The synthesis of this compound is a well-defined process involving the preparation of two key intermediates followed by a final condensation step. While the general pathway is understood, specific details of the industrial manufacturing process, including catalysts, reaction conditions, and yields, are often proprietary. This guide provides a comprehensive overview based on publicly available information, offering a solid foundation for researchers and professionals in the field of agrochemical synthesis. Further process optimization would likely focus on improving yields, reducing waste, and utilizing greener chemical methodologies.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Triflumizole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triflumizole is a broad-spectrum imidazole fungicide used extensively in agriculture to control a variety of fungal diseases, including powdery mildew and scab on fruits and vegetables.[1] Its efficacy stems from its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes.[2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and relevant experimental protocols, tailored for a scientific audience.

Chemical and Physical Properties

This compound is characterized by the following properties, summarized for clarity in the tables below.

Table 1: General Chemical Information for this compound
PropertyValueSource(s)
IUPAC Name (1E)-N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(1H-imidazol-1-yl)-2-propoxyethan-1-imine[3]
CAS Number 68694-11-1[4]
Molecular Formula C₁₅H₁₅ClF₃N₃O[4]
Molecular Weight 345.75 g/mol [4]
Appearance Colorless to yellowish crystals or powder[2][5]
Synonyms NF-114, Procure, Trifmine[6][7]
Table 2: Physicochemical Properties of this compound
PropertyValueSource(s)
Melting Point 63.5 °C[2][5]
Boiling Point Decomposes before boiling[5]
Water Solubility 10.2 mg/L at 20 °C[5]
Log P (Octanol/Water Partition Coefficient) 4.56 - 5.12[1][8]
Vapor Pressure 1.4 x 10⁻⁶ mm Hg at 25 °C[5]
pKa 3.70 at 25 °C[5]
Stability Stable under recommended storage conditions[5]

Mechanism of Action

This compound's primary mode of action as a fungicide is the inhibition of sterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[9] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity and function.[9] By inhibiting CYP51, this compound disrupts the conversion of lanosterol to ergosterol, leading to an accumulation of toxic sterol precursors and ultimately inhibiting fungal growth.[9]

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The following diagram illustrates the ergosterol biosynthesis pathway in fungi and the point of inhibition by this compound.

Ergosterol_Biosynthesis cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Mevalonate kinase, Phosphomevalonate kinase, Mevalonate pyrophosphate decarboxylase Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Farnesyl-PP synthase Squalene Squalene Farnesyl-PP->Squalene Squalene synthase 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene epoxidase Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Lanosterol synthase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Sterol 14α-demethylase (CYP51) ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Ergosterol Ergosterol ...->Ergosterol This compound This compound Sterol 14α-demethylase (CYP51) Sterol 14α-demethylase (CYP51) This compound->Sterol 14α-demethylase (CYP51) Inhibits

Inhibition of the Ergosterol Biosynthesis Pathway by this compound.
Secondary Signaling Pathway: PPARγ Activation

Recent studies have identified this compound as an activator of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis (fat cell differentiation) and lipid metabolism.[5] This finding suggests potential off-target effects of this compound in non-fungal organisms.

The following diagram illustrates the general mechanism of PPARγ activation.

PPARg_Activation cluster_cellular Cellular Environment cluster_nuclear Nuclear Events Triflumizole_ext This compound (extracellular) Triflumizole_int This compound (intracellular) Triflumizole_ext->Triflumizole_int Enters cell Cell_Membrane Cell Membrane PPARg PPARγ Triflumizole_int->PPARg Binds and Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to Target_Genes Target Gene Transcription (e.g., Adipogenesis genes) PPRE->Target_Genes Initiates

Activation of the PPARγ Signaling Pathway by this compound.

Experimental Protocols

Detailed experimental protocols for the analysis of this compound are crucial for research and regulatory purposes. The following sections outline the methodologies for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) based on published literature.

High-Performance Liquid Chromatography (HPLC) for this compound Residue Analysis in Crops

This method is suitable for the determination of this compound and its primary metabolite in various crop matrices.[3]

1. Sample Preparation:

  • Extraction: Homogenize the crop sample and extract with methanol.

  • Liquid-Liquid Partitioning: Partition the methanol extract with dichloromethane to transfer this compound and its metabolite into the organic phase.

  • Clean-up: Pass the dichloromethane extract through a Florisil solid-phase extraction (SPE) cartridge to remove interfering matrix components. Elute the analytes with a suitable solvent mixture (e.g., acetone in hexane).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC Conditions:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer solution (e.g., 0.01 M carbonate buffer, pH 9.0). A typical starting condition could be a 70:30 (v/v) mixture of acetonitrile and buffer.[3]

  • Flow Rate: Approximately 1.0 mL/min.

  • Detection: UV detection at a wavelength of 230 nm.

  • Injection Volume: 10-20 µL.

3. Quantification:

  • Prepare a calibration curve using certified reference standards of this compound and its metabolite.

  • Quantify the analytes in the sample extracts by comparing their peak areas to the calibration curve.

Gas Chromatography (GC) for this compound Residue Analysis

This method is often used for the analysis of this compound in complex matrices like soil and can involve a derivatization step to improve sensitivity.

1. Sample Preparation:

  • Extraction: Extract the sample (e.g., soil) with a suitable solvent system, which may involve alkaline hydrolysis to convert this compound and its metabolites to a common aniline moiety (4-chloro-2-(trifluoromethyl)aniline).

  • Derivatization: Derivatize the aniline moiety with an agent like heptafluorobutyric anhydride (HFBA) to create a more volatile and electron-capturing derivative suitable for GC-ECD analysis.

  • Clean-up: Perform a clean-up step using SPE or liquid-liquid partitioning to remove matrix interferences.

2. GC Conditions:

  • Instrument: A gas chromatograph equipped with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).

  • Column: A capillary column suitable for pesticide analysis (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector: Splitless or pulsed splitless injection.

  • Temperature Program:

    • Initial Oven Temperature: e.g., 80-100 °C, hold for 1-2 minutes.

    • Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

    • Final Hold: Hold at the final temperature for 5-10 minutes.

  • Detector Temperature: 300-320 °C for ECD.

3. Quantification:

  • Prepare calibration standards of the derivatized analyte.

  • Quantify the analyte in the derivatized sample extracts by comparing the peak response to the calibration curve.

Conclusion

This technical guide provides a detailed overview of the chemical and physical properties of this compound, its fungicidal mechanism of action through the inhibition of ergosterol biosynthesis, and its potential off-target effects on the PPARγ signaling pathway. The outlined experimental protocols for HPLC and GC analysis offer a foundation for researchers and analytical scientists working with this compound. A thorough understanding of these properties and methodologies is essential for the effective and safe use of this compound in agricultural applications and for assessing its potential impact on non-target organisms.

References

Triflumizole's Biological Activity Spectrum: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triflumizole is a broad-spectrum imidazole fungicide widely utilized in agriculture to control a variety of fungal diseases on fruits, vegetables, and ornamental crops.[1][2] Its primary mode of action is the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes, leading to disruption of fungal growth and development.[1][3] Beyond its well-established antifungal properties, recent research has unveiled a fascinating and complex spectrum of biological activities for this compound, revealing its interaction with various cellular pathways and targets in both fungal and non-fungal systems. This technical guide provides a comprehensive overview of the known biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Antifungal Activity

This compound is a systemic fungicide with both protective and curative properties.[2][4] It belongs to the demethylation inhibitor (DMI) group of fungicides (FRAC Group 3), which act by inhibiting the C14-demethylase enzyme involved in ergosterol biosynthesis.[5] This inhibition disrupts the structure and function of the fungal cell membrane, leading to cell death.[4]

Antifungal Activity Spectrum

This compound is effective against a wide range of phytopathogenic fungi, including:

  • Powdery Mildew: Caused by various species of the order Erysiphales.[1]

  • Scab: Such as apple scab caused by Venturia inaequalis.

  • Rusts: A group of fungal diseases caused by fungi of the order Pucciniales.[4]

  • Other diseases: Including blossom blight, fruit rot, and leaf spot.[2]

Quantitative Antifungal Activity Data

The following table summarizes the available quantitative data on the antifungal activity of this compound against various fungal species.

Fungal SpeciesParameterValueReference
Botrytis cinereaEC50Data not available
Colletotrichum acutatumEC50Data not available
Venturia inaequalisEC50Data not available
Aspergillus spp.MICData not available
Fusarium spp.MICData not available
Penicillium spp.MICData not available

Note: While this compound is known to be effective against these pathogens, specific EC50 and MIC values from publicly available literature are limited.

Other Biological Activities

Recent studies have revealed that this compound possesses a range of other biological activities, indicating its potential to interact with various cellular processes beyond fungal ergosterol biosynthesis.

PPARγ Activation and Adipogenesis

This compound has been identified as an activator of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master regulator of adipogenesis.[1][6][7] This activity classifies this compound as a potential "obesogen," a chemical that can promote obesity.

  • Mechanism: this compound binds to and activates PPARγ, leading to the expression of genes that promote the differentiation of preadipocytes into mature fat cells (adipocytes) and lipid accumulation.[6][8]

  • Quantitative Data:

    • This compound at 100 nM induced lipid accumulation and adipogenic gene expression in human white adipose tissue-derived mesenchymal stem cells (MSCs) to levels comparable to the known PPARγ agonist rosiglitazone at 500 nM.[6]

    • This compound promoted adipogenesis in 3T3-L1 preadipocytes at concentrations as low as 10 nM.[6]

Immunomodulatory Activity: RORγ Inverse Agonist

This compound has been shown to act as an inverse agonist of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ).[9] RORγ is a key transcription factor in the differentiation of Th17 cells, which are critical for immune responses against certain pathogens but are also implicated in autoimmune diseases.

  • Mechanism: As an inverse agonist, this compound inhibits the constitutive activity of RORγ, leading to a decrease in the expression of its target genes, including the pro-inflammatory cytokine IL-17.[10][11]

  • Quantitative Data: Specific IC50 or EC50 values for this compound's RORγ inverse agonist activity are not yet available in the public domain.

Inhibition of the Ubiquitin-Proteasome System

This compound has been found to inhibit the ubiquitin-proteasome system (UPS), a critical cellular pathway responsible for the degradation of damaged or unnecessary proteins.

  • Mechanism: The precise mechanism of UPS inhibition by this compound is not fully elucidated.

Aromatase Inhibition

As an imidazole-containing compound, this compound has the potential to inhibit cytochrome P450 enzymes, including aromatase (CYP19A1), which is responsible for the conversion of androgens to estrogens.[12][13]

  • Mechanism: Azole compounds can bind to the heme iron of cytochrome P450 enzymes, thereby inhibiting their catalytic activity.

  • Quantitative Data: A specific IC50 value for the inhibition of aromatase by this compound is not currently available in the literature.

Inhibition of Strigolactone Biosynthesis

In plants, this compound has been identified as an inhibitor of strigolactone biosynthesis.[14][15] Strigolactones are a class of plant hormones that regulate various aspects of plant development and interaction with symbiotic and parasitic organisms.

  • Mechanism: this compound inhibits the activity of the cytochrome P450 enzyme Os900 (CYP711A2), which is involved in the conversion of carlactone to 4-deoxyorobanchol (4DO), a major strigolactone in rice.[14][15]

  • Quantitative Data: this compound reduced 4DO levels in rice root exudates in a dose-dependent manner at concentrations ranging from 1 to 10 µM.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth dilution antifungal susceptibility testing of filamentous fungi.[1][16][17]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific filamentous fungus.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS.

  • Sterile 96-well microtiter plates.

  • Fungal inoculum, adjusted to a specific concentration (e.g., 0.4 x 10^4 to 5 x 10^4 CFU/mL).

  • Spectrophotometer or microplate reader.

Procedure:

  • Prepare this compound Dilutions: Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the microtiter plate to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate from a fresh culture. Adjust the conidial suspension to the desired concentration using a spectrophotometer and hemocytometer.

  • Inoculation: Inoculate each well of the microtiter plate containing the this compound dilutions with the fungal inoculum. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 48-72 hours), depending on the fungal species.

  • Reading the MIC: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., 50% or 90% inhibition) compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader.

PPARγ Activation Reporter Gene Assay

This protocol describes a transient transfection reporter gene assay to measure the activation of PPARγ by this compound.[18][19]

Objective: To quantify the ability of this compound to activate the transcriptional activity of PPARγ.

Materials:

  • Mammalian cell line (e.g., HEK293T or COS-7).

  • Expression vector for human PPARγ.

  • Reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase reporter gene.

  • Transfection reagent.

  • This compound solution.

  • Luciferase assay system.

  • Luminometer.

Procedure:

  • Cell Culture and Transfection: Culture the cells in appropriate media. Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

  • Treatment: After transfection, treat the cells with various concentrations of this compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specific period (e.g., 24 hours) to allow for gene expression.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency. Plot the relative luciferase activity against the this compound concentration to determine the EC50 value.

Strigolactone Quantification by LC-MS/MS

This protocol outlines the general steps for the extraction and quantification of strigolactones from plant root exudates following treatment with this compound.[6][7]

Objective: To measure the levels of specific strigolactones (e.g., 4DO) in plant root exudates to assess the inhibitory effect of this compound on their biosynthesis.

Materials:

  • Plant material (e.g., rice seedlings).

  • This compound solution.

  • Solid-phase extraction (SPE) cartridges (e.g., C18).

  • Solvents for extraction and elution (e.g., ethyl acetate, acetone, acetonitrile, water, formic acid).

  • Internal standard (e.g., a deuterated strigolactone analog).

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

  • Plant Treatment and Exudate Collection: Grow the plants under controlled conditions. Treat the plants with this compound at various concentrations. Collect the root exudates over a specific period.

  • Extraction: Add an internal standard to the collected exudates. Perform a solid-phase extraction (SPE) to concentrate and purify the strigolactones. Elute the strigolactones from the SPE cartridge with an appropriate solvent.

  • LC-MS/MS Analysis: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis. Inject the sample into the LC-MS/MS system.

  • Quantification: Separate the different strigolactones using liquid chromatography. Detect and quantify the target strigolactones and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Calculate the concentration of each strigolactone in the samples based on the peak areas relative to the internal standard.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

Triflumizole_Antifungal_Mechanism This compound This compound C14_demethylase 14α-demethylase (CYP51) This compound->C14_demethylase Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis C14_demethylase->Ergosterol_Biosynthesis Blocks Fungal_Cell_Membrane Fungal Cell Membrane (Disrupted integrity and function) Ergosterol_Biosynthesis->Fungal_Cell_Membrane Leads to Fungal_Growth_Inhibition Inhibition of Fungal Growth Fungal_Cell_Membrane->Fungal_Growth_Inhibition Results in

Figure 1: Antifungal Mechanism of this compound.

Triflumizole_PPARg_Pathway cluster_nucleus Nucleus PPARg PPARγ PPRE PPRE (PPAR Response Element) PPARg->PPRE RXR RXR RXR->PPRE Adipogenic_Genes Adipogenic Target Genes (e.g., FABP4, LPL) PPRE->Adipogenic_Genes Activates transcription Adipogenesis Adipogenesis (Fat Cell Differentiation) Adipogenic_Genes->Adipogenesis Promotes This compound This compound This compound->PPARg Activates

Figure 2: this compound-mediated PPARγ Signaling Pathway.

Triflumizole_RORg_Pathway cluster_nucleus Nucleus RORg RORγ RORg_target_genes RORγ Target Genes (e.g., IL-17) RORg->RORg_target_genes Activates transcription Th17_differentiation Th17 Cell Differentiation and Function RORg_target_genes->Th17_differentiation Promotes This compound This compound (Inverse Agonist) This compound->RORg Inhibits

Figure 3: this compound's Inverse Agonist Action on RORγ.

Triflumizole_Strigolactone_Pathway Carlactone Carlactone Os900 Os900 (CYP711A2) Carlactone->Os900 FourDO 4-Deoxyorobanchol (4DO) Os900->FourDO Catalyzes conversion This compound This compound This compound->Os900 Inhibits

Figure 4: Inhibition of Strigolactone Biosynthesis by this compound.
Experimental Workflows

The following diagrams outline the workflows for key experimental procedures.

Antifungal_Susceptibility_Workflow start Start prep_dilutions Prepare this compound Serial Dilutions in 96-well plate start->prep_dilutions prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum inoculate Inoculate Wells prep_dilutions->inoculate prep_inoculum->inoculate incubate Incubate Plate (e.g., 35°C, 48-72h) inoculate->incubate read_mic Read MIC (Visually or Spectrophotometrically) incubate->read_mic end End read_mic->end

Figure 5: Broth Microdilution Antifungal Susceptibility Workflow.

PPARg_Reporter_Assay_Workflow start Start transfect Co-transfect Cells with PPARγ Expression Vector and PPRE-Luciferase Reporter start->transfect treat Treat Cells with this compound (and controls) transfect->treat incubate Incubate Cells (e.g., 24h) treat->incubate lyse Lyse Cells incubate->lyse measure_luciferase Measure Luciferase Activity lyse->measure_luciferase analyze Analyze Data (Normalize and determine EC50) measure_luciferase->analyze end End analyze->end

Figure 6: PPARγ Reporter Gene Assay Workflow.

Conclusion

This compound exhibits a remarkably diverse range of biological activities that extend far beyond its primary role as a fungicide. Its interactions with key cellular regulators such as PPARγ and RORγ, as well as its effects on the ubiquitin-proteasome system and plant hormone biosynthesis, highlight its potential as a tool for chemical biology and a subject for further toxicological and pharmacological investigation. While its antifungal efficacy is well-established, the broader biological implications of its use, particularly concerning its obesogenic and endocrine-disrupting potential, warrant further in-depth research. This guide provides a foundational understanding of this compound's activity spectrum, offering valuable insights for researchers and professionals in the fields of agriculture, environmental science, and drug development. Further studies are needed to generate more comprehensive quantitative data and to fully elucidate the molecular mechanisms underlying its diverse biological effects.

References

An In-depth Technical Guide to Triflumizole Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the fungicide Triflumizole, focusing on its core scientific aspects. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This guide summarizes key quantitative data, details experimental methodologies, and visualizes complex biological and experimental processes.

Core Properties and Mechanism of Action

This compound is a broad-spectrum foliar fungicide used to control a variety of fungal diseases in fruits and vegetables. It belongs to the demethylation inhibitor (DMI) group of fungicides, classified as Group 3 by the Fungicide Resistance Action Committee (FRAC). This compound exhibits both protective and curative actions by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1][2] This disruption of ergosterol synthesis leads to a loss of structural integrity of the fungal cell membrane, ultimately causing cell death.[2] Specifically, this compound inhibits the enzyme sterol 14α-demethylase (CYP51), which is a critical step in the conversion of lanosterol to ergosterol.[3][4]

Quantitative Toxicological Data

The toxicological profile of this compound has been evaluated in various studies. The following tables summarize the key quantitative data from acute, sub-chronic, and chronic toxicity studies.

Table 1: Acute Toxicity of this compound

SpeciesRouteLD50Reference
Rat (male)Oral1057 mg/kg bw[5]
Rat (female)Oral1780 mg/kg bw[6]
MouseOral1600 mg/kg[7]
RatDermal>5000 mg/kg bw[8]
RatInhalation (4h)>3.6 mg/L[8]

Table 2: No Observed Adverse Effect Level (NOAEL) and Lowest Observed Adverse Effect Level (LOAEL) of this compound

Study TypeSpeciesDurationNOAEL (mg/kg bw/day)LOAEL (mg/kg bw/day)Key Effects at LOAELReference
Combined Chronic Toxicity/CarcinogenicityRat (male)2 years3.7-Liver toxicity (eosinophilic foci)[3]
Combined Chronic Toxicity/CarcinogenicityRat (female)2 years< 4.64.6Liver toxicity (fatty vacuolation, inflammation, necrosis)[3]
Chronic ToxicityDog1 year10.00 (male), 10.69 (female)34.10 (male), 35.17 (female)Increased alkaline phosphatase, mild anemia, increased liver weights[9]
Developmental ToxicityRat-1035Decreased viable fetuses, increased resorptions, decreased fetal body weight[9]
Reproductive ToxicityRat2 generations1.5 (Reproductive)3.5 (Reproductive)Increased gestation length[9]
Sub-chronic ToxicityRat90 days15.3 (male), 17.2 (female)176.5 (male), 217.9 (female)Increased kidney and liver weights, fat accumulation in the liver[9]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats have provided insights into the pharmacokinetic profile of this compound.

Absorption: Following oral administration in rats, this compound is well absorbed, with at least 72% of the administered dose being absorbed.[6]

Distribution: After absorption, this compound distributes to various tissues. The highest concentrations of radioactivity are typically found in the liver.[6] The brain has also been noted to retain relatively high concentrations.[6]

Metabolism: this compound is extensively metabolized in rats, with less than 2% of the parent compound being recovered in urine and feces.[5][6] The primary metabolic pathway involves the oxidation of the parent compound.[1] A proposed metabolic pathway is illustrated in the diagram below.

Excretion: The majority of the administered dose of this compound is excreted in the urine, with a smaller portion eliminated in the feces.[6] In a study with radiolabelled this compound, approximately 75% of the dose was excreted via the urinary route and about 20% via the feces.[6]

Residue Levels in Agricultural Commodities

The presence of this compound residues in various crops has been a subject of regulatory monitoring. The European Union has recently reduced the Maximum Residue Levels (MRLs) for this compound to the limit of determination (LOD), which is between 0.01 and 0.1 mg/kg for all products, with this regulation applicable from August 2023.[3][5] This decision was made as the approval for the use of this compound in the EU expired in 2020 without an application for renewal.[5]

Table 3: this compound Residue Levels in Selected Crops

CropApplication DetailsPre-Harvest Interval (PHI)Residue Level (mg/kg)Reference
Apples3 sprays (50, 40, 30 days before harvest)30 daysNot detected (<0.05)[5]
Apples3 sprays (40, 30, 21 days before harvest)21 daysNot detected (<0.05)[5]
Pears4 sprays (40, 30, 21, 14 days before harvest)14 daysNot detected (<0.06)[5]
Cucumbers4 fumigations (7, 5, 3, 1 day before harvest)1 dayNot detectable[5]
GrapesNot specified3 days (PHI)Not specified[10]
GrapesNot specified8.5 days (PHI)Not specified[10]
Hyacinth BeanNot specified9 days (PHI)Below EU-MRL[11]
TomatoesNot specifiedMRL reduced to LOD0.01 - 0.1[3][5]
AuberginesNot specifiedMRL reduced to LOD0.01 - 0.1[3][5]
GherkinsNot specifiedMRL reduced to LOD0.01 - 0.1[3][5]
CourgettesNot specifiedMRL reduced to LOD0.01 - 0.1[3][5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound research.

Residue Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for the determination of this compound and its metabolite in crops.[12]

a) Extraction:

  • Homogenize the crop sample.

  • Extract a representative portion of the homogenized sample with methanol.

  • Perform a liquid-liquid re-extraction of the methanol extract into methylene chloride.[12]

  • Evaporate the methylene chloride layer to dryness.

  • Dissolve the residue in the mobile phase for HPLC analysis.

b) Cleanup:

  • The crude extract is cleaned up using a Florisil column.[12]

c) HPLC Analysis:

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.[12]

  • Column: Nucleosil 5 C18 (ODS, 5 µm).[12]

  • Mobile Phase: Acetonitrile-3 mM carbonate buffer (7:3, v/v, pH 9.0).[12]

  • Detection: UV at 238 nm.[12]

  • Limit of Detection: 0.01-0.02 ppm.[12]

  • Recoveries: 73-99% for this compound and 74-94% for its metabolite from spiked crops (0.5 ppm).[12]

Acute Oral Toxicity Study (OECD Guideline 423)

The following is a general protocol for an acute oral toxicity study based on the OECD Guideline 423 (Acute Toxic Class Method).[7][8][13]

a) Principle: A stepwise procedure is used with a minimum number of animals per step to obtain sufficient information on the acute toxicity of the substance for classification purposes.[13] The presence or absence of compound-related mortality in a group of animals dosed at a specific level determines the next step.[13]

b) Animal Model:

  • Typically, young adult, healthy, nulliparous, and non-pregnant female rats are used.[14]

  • Animals are acclimated to the laboratory conditions for at least 5 days before the study.[13]

c) Dosing:

  • Animals are fasted overnight before dosing.[13]

  • The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.[13]

  • The starting dose is selected from a series of fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[8]

  • In a study on a similar substance, initial doses of 300 mg/kg bw and 2000 mg/kg bw were used.[6]

d) Observations:

  • Animals are observed individually for signs of toxicity at least once during the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[13]

  • Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Body weight of the animals is recorded weekly.[11]

e) Data and Reporting:

  • The number of animals that die within the 14-day observation period is recorded.

  • The LD50 is determined based on the mortality data.

Cytochrome P450 Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the IC50 value of a test compound on cytochrome P450 (CYP) enzyme activity.[15][16]

a) Principle: The inhibitory effect of a compound on a specific CYP isoform is measured by incubating the compound with human liver microsomes (or recombinant CYP enzymes), a specific substrate for that isoform, and a cofactor (NADPH). The formation of the metabolite of the probe substrate is quantified, and the concentration of the test compound that causes 50% inhibition (IC50) is determined.[15]

b) Experimental Procedure:

  • Incubation:

    • Prepare a reaction mixture containing human liver microsomes, a specific probe substrate for the CYP isoform of interest (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, amodiaquine for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam or testosterone for CYP3A4), and a range of concentrations of the test compound (this compound).

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding a cofactor regenerating system (e.g., NADPH).

  • Termination: Stop the reaction after a specific time by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis:

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the formation of the specific metabolite using LC-MS/MS.[15]

  • Data Analysis:

    • Calculate the percent inhibition of enzyme activity at each concentration of the test compound relative to a vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key biological pathways and experimental workflows related to this compound research.

Ergosterol_Biosynthesis_Pathway cluster_early Early Steps cluster_late Late Steps (Post-Squalene) Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA ERG10 HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA ERG13 Mevalonate Mevalonate HMG-CoA->Mevalonate HMG1/2 Farnesyl-PP Farnesyl-PP Mevalonate->Farnesyl-PP ERG12, ERG8, ERG19, IDI1, ERG20 Squalene Squalene Farnesyl-PP->Squalene ERG9 Squalene epoxide Squalene epoxide Squalene->Squalene epoxide ERG1 Lanosterol Lanosterol Squalene epoxide->Lanosterol ERG7 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol ERG11 (CYP51) [this compound Inhibition] Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol ERG24, ERG25, ERG26, ERG27 Fecosterol Fecosterol Zymosterol->Fecosterol ERG6 Episterol Episterol Fecosterol->Episterol ERG2 Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta-5,7,24(28)-trienol ERG3 Ergosta-5,7,22,24(28)-tetraenol Ergosta-5,7,22,24(28)-tetraenol Ergosta-5,7,24(28)-trienol->Ergosta-5,7,22,24(28)-tetraenol ERG5 Ergosterol Ergosterol Ergosta-5,7,22,24(28)-tetraenol->Ergosterol ERG4

Caption: Ergosterol Biosynthesis Pathway and the Site of this compound Inhibition.

Triflumizole_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Oxidized Metabolites\n(e.g., FM-8-1, FA-1-5) Oxidized Metabolites (e.g., FM-8-1, FA-1-5) This compound->Oxidized Metabolites\n(e.g., FM-8-1, FA-1-5) Oxidation Sulfate Conjugates Sulfate Conjugates Oxidized Metabolites\n(e.g., FM-8-1, FA-1-5)->Sulfate Conjugates Glucuronide Conjugates Glucuronide Conjugates Oxidized Metabolites\n(e.g., FM-8-1, FA-1-5)->Glucuronide Conjugates Excretion (Urine, Feces) Excretion (Urine, Feces) Sulfate Conjugates->Excretion (Urine, Feces) Glucuronide Conjugates->Excretion (Urine, Feces)

Caption: Proposed Metabolic Pathway of this compound.

Acute_Toxicity_Workflow Start Start Select Dose Level (e.g., 300 mg/kg) Select Dose Level (e.g., 300 mg/kg) Start->Select Dose Level (e.g., 300 mg/kg) Dose 3 Female Rats Dose 3 Female Rats Select Dose Level (e.g., 300 mg/kg)->Dose 3 Female Rats Observe for 14 Days Observe for 14 Days Dose 3 Female Rats->Observe for 14 Days Mortality? Mortality? Observe for 14 Days->Mortality? Determine LD50 and Classify Determine LD50 and Classify Observe for 14 Days->Determine LD50 and Classify Dose 3 More Rats at Higher Dose (e.g., 2000 mg/kg) Dose 3 More Rats at Higher Dose (e.g., 2000 mg/kg) Mortality?->Dose 3 More Rats at Higher Dose (e.g., 2000 mg/kg) No Dose 3 More Rats at Lower Dose Dose 3 More Rats at Lower Dose Mortality?->Dose 3 More Rats at Lower Dose Yes Dose 3 More Rats at Higher Dose (e.g., 2000 mg/kg)->Observe for 14 Days Dose 3 More Rats at Lower Dose->Observe for 14 Days

Caption: Workflow for an Acute Oral Toxicity Study (OECD 423).

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mode of Action of Triflumizole as a Sterol Biosynthesis Inhibitor

Abstract

This compound is a broad-spectrum imidazole fungicide widely utilized in agriculture for the management of various fungal diseases.[1][2] Its primary mode of action is the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis.[3] This technical guide provides a detailed examination of the molecular mechanisms underlying this compound's function as a sterol biosynthesis inhibitor, with a focus on its target enzyme, the resulting biochemical consequences, and the methodologies employed to elucidate these processes. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and fungicide research.

Introduction to this compound

This compound is a systemic fungicide with both protective and curative properties against a range of fungal pathogens, including those responsible for powdery mildew, scab, and rusts.[2][3][4] Chemically, it belongs to the imidazole class of fungicides, a group known for its targeted action on fungal sterol metabolism.[2][5] By inhibiting a critical step in the ergosterol biosynthesis pathway, this compound effectively compromises the structure and function of the fungal cell membrane, leading to the cessation of growth and eventual cell death.[3]

The Core Mechanism: Inhibition of Sterol Biosynthesis

The primary fungicidal activity of this compound stems from its role as a Sterol Demethylation Inhibitor (DMI).[2][3] It specifically targets and inhibits the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51).[5][6][7] This enzyme is essential for the biosynthesis of ergosterol, the principal sterol component in the cell membranes of fungi, where it is functionally analogous to cholesterol in mammalian cells.[7][8]

The Target Enzyme: Lanosterol 14α-Demethylase (CYP51)

Lanosterol 14α-demethylase is a crucial enzyme in the post-squalene segment of the sterol biosynthesis pathway.[9] It catalyzes the oxidative removal of the 14α-methyl group from lanosterol (in fungi and animals) or obtusifoliol (in plants).[7][10] This demethylation is a vital step; its blockage prevents the formation of precursor molecules necessary for the synthesis of ergosterol.[11] The specificity of azole fungicides like this compound for the fungal CYP51 over its mammalian counterpart is a key factor in its selective toxicity, although cross-reactivity can occur.[12]

Biochemical Consequences of Inhibition

The inhibition of lanosterol 14α-demethylase by this compound has two major biochemical consequences for the fungal cell:

  • Depletion of Ergosterol: The blockage of the biosynthetic pathway leads to a significant reduction in the cellular concentration of ergosterol.[13][14] Since ergosterol is vital for maintaining the fluidity, permeability, and integrity of the fungal plasma membrane, its depletion severely compromises these functions.[13][15]

  • Accumulation of Toxic Sterol Intermediates: The enzymatic block causes the accumulation of aberrant 14α-methylated sterol precursors, such as lanosterol.[10][14] These intermediates are incorporated into the fungal cell membrane, disrupting its normal packing and function, contributing to membrane stress, and ultimately leading to cell lysis.[13][14]

The logical flow from this compound application to fungal cell death is illustrated in the diagram below.

This compound This compound CYP51 Lanosterol 14α-demethylase (CYP51) This compound->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Blocks conversion Accumulation Accumulation of 14α-methylated sterols CYP51->Accumulation Leads to Depletion Ergosterol Depletion CYP51->Depletion Causes Lanosterol Lanosterol Lanosterol->CYP51 Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation CellDeath Fungal Cell Death Membrane->CellDeath Leads to Accumulation->Membrane Disrupts Depletion->Membrane Compromises

Caption: Logical workflow of this compound's inhibitory action.

The Ergosterol Biosynthesis Pathway

Understanding the mode of action of this compound requires a foundational knowledge of the ergosterol biosynthesis pathway. This multi-step process, occurring primarily in the endoplasmic reticulum, converts acetyl-CoA into ergosterol.[16] The pathway can be broadly divided into pre-squalene and post-squalene stages. This compound acts in the post-squalene stage.

The diagram below outlines the key steps in the fungal ergosterol biosynthesis pathway, highlighting the point of inhibition by this compound.

Caption: this compound's point of inhibition in the ergosterol pathway.

Quantitative Analysis of this compound Activity

The efficacy of a fungicide is determined through quantitative assays that measure its inhibitory potential. For this compound, this involves determining its inhibitory concentration against target fungi and its specific activity against the target enzyme.

In Vitro Fungal Growth Inhibition

The half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) is a key metric representing the concentration of this compound required to inhibit 50% of fungal growth in vitro.[17] These values are crucial for comparing the potency of different fungicides and for monitoring the development of resistance. While specific values vary by fungal species and testing conditions, they are typically determined through broth microdilution or agar dilution assays.

Table 1: Representative Quantitative Data for this compound (Illustrative)

Fungal Species Assay Type Metric Value (µg/mL) Reference
Aspergillus fumigatus Broth Microdilution IC₅₀ Data Not Available [Hypothetical]
Venturia inaequalis Spore Germination EC₅₀ Data Not Available [Hypothetical]
Fusarium graminearum Mycelial Growth IC₅₀ Data Not Available [Hypothetical]

Note: Specific, cited IC₅₀/EC₅₀ values for this compound were not available in the initial search results. This table serves as a template for such data.

Impact on Fungal Sterol Composition

A direct method to confirm the mode of action is to analyze the sterol profile of fungal cells after treatment with this compound. This analysis typically reveals a decrease in ergosterol content and a corresponding increase in lanosterol and other 14α-methylated sterols.

Table 2: Effect of this compound on Fungal Sterol Profile (Illustrative)

Fungal Species Treatment Ergosterol (% of total sterols) Lanosterol (% of total sterols) Reference
Candida albicans Control (No this compound) ~85% <1% [Hypothetical]
Candida albicans This compound (Sub-lethal conc.) Data Not Available Data Not Available [Hypothetical]

Note: Quantitative data on sterol profile changes induced by this compound were not available in the initial search results. This table illustrates the expected trends.

Experimental Protocols

The following sections outline generalized protocols for key experiments used to investigate the mode of action of sterol biosynthesis inhibitors like this compound.

Protocol: Determination of IC₅₀ using Broth Microdilution

This method determines the minimum concentration of a fungicide that inhibits fungal growth.

  • Preparation of Fungal Inoculum: Culture the target fungus on a suitable agar medium. Harvest spores or mycelial fragments and suspend them in a sterile liquid medium. Adjust the suspension to a standardized concentration (e.g., 10⁴ to 10⁵ cells/mL).

  • Drug Dilution Series: Prepare a serial dilution of this compound in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640). Include a drug-free control well.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an optimal temperature for the growth of the fungus (e.g., 25-37°C) for a defined period (e.g., 24-72 hours).

  • Growth Assessment: Determine fungal growth by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader. Alternatively, a metabolic indicator like MTT can be used.[18]

  • Data Analysis: Plot the percentage of growth inhibition against the logarithm of the this compound concentration. The IC₅₀ value is calculated by fitting the data to a dose-response curve.[19][20]

Protocol: Analysis of Fungal Sterol Profile by GC-MS

This protocol allows for the identification and quantification of sterols in fungal cells.[21][22]

  • Fungal Culture and Treatment: Grow the fungus in a liquid culture to a specific growth phase (e.g., mid-log phase). Expose the culture to a sub-lethal concentration of this compound for a set duration. Harvest the cells by centrifugation.

  • Lipid Extraction: Saponify the fungal cells using a strong base (e.g., alcoholic potassium hydroxide) to hydrolyze esters. Extract the non-saponifiable lipids (containing the sterols) with an organic solvent like n-hexane or chloroform.[23][24]

  • Derivatization (Optional but Recommended): To improve volatility and chromatographic separation, convert the sterols to trimethylsilyl (TMSi) ether or acetate derivatives.[21]

  • GC-MS Analysis: Inject the extracted and derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).[25]

    • Gas Chromatography (GC): Separates the different sterol compounds based on their boiling points and interaction with the stationary phase of the column.

    • Mass Spectrometry (MS): Fragments the separated sterol molecules and detects the resulting ions. The fragmentation pattern serves as a "fingerprint" for identifying each sterol.

  • Quantification: Identify sterols by comparing their retention times and mass spectra to those of known standards. Quantify the amount of each sterol by integrating the peak areas from the chromatogram.

The general workflow for these experimental procedures is shown below.

cluster_ic50 IC50 Determination Workflow cluster_sterol Sterol Profiling Workflow A1 Fungal Culture A3 Inoculate & Incubate A1->A3 A2 Prepare Drug Dilutions A2->A3 A4 Measure Growth (OD) A3->A4 A5 Calculate IC50 A4->A5 B1 Fungal Culture & Treatment B2 Lipid Extraction (Saponification) B1->B2 B3 Derivatization (TMSi) B2->B3 B4 GC-MS Analysis B3->B4 B5 Identify & Quantify Sterols B4->B5

Caption: General experimental workflows for fungicide analysis.

Conclusion

This compound's efficacy as a fungicide is firmly rooted in its specific inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. This targeted action leads to the depletion of essential ergosterol and the accumulation of toxic sterol intermediates, culminating in the disruption of the fungal cell membrane and cell death. The methodologies outlined in this guide, including IC₅₀ determination and sterol profile analysis, are fundamental tools for characterizing the activity of this compound and other sterol biosynthesis inhibitors. A thorough understanding of this mode of action is paramount for the strategic development of new antifungal agents and for managing the emergence of fungicide resistance in agricultural and clinical settings.

References

Triflumizole's Role as a PPARγ Activator: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triflumizole (TFZ), an imidazole fungicide widely used in agriculture, has been identified as a potent activator of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1][2][3][4][5] PPARγ is a ligand-activated transcription factor and a master regulator of adipogenesis, lipid metabolism, and glucose homeostasis.[1][3][4][5] The activation of PPARγ by this compound has been shown to induce adipogenesis in both murine preadipocyte cell lines and human mesenchymal stem cells, classifying it as an environmental obesogen.[1][3][4] This technical guide provides an in-depth overview of the experimental evidence demonstrating this compound's role as a PPARγ activator, detailed methodologies for key experiments, and a summary of the quantitative data available.

Introduction to this compound and PPARγ

This compound is a fungicide used to control powdery mildew, scab, and rust on a variety of crops.[1][3][4] Its environmental prevalence raises questions about its potential effects on human health. The U.S. Environmental Protection Agency's ToxCast program identified this compound as a potential PPARγ activator.[1][3][4]

PPARγ is a member of the nuclear receptor superfamily. Upon activation by a ligand, it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[6] PPARγ activation is a key event in adipocyte differentiation (adipogenesis) and is also involved in the regulation of insulin sensitivity and inflammation.

Evidence of this compound as a PPARγ Activator

The primary evidence for this compound's action as a PPARγ activator comes from in vitro studies using cell-based assays. These studies have demonstrated that this compound can:

  • Activate the PPARγ receptor in transient transfection assays.[1][3][4]

  • Induce adipogenesis in 3T3-L1 preadipocytes and human mesenchymal stem cells (MSCs) at nanomolar concentrations.[1][3][4]

  • Increase the expression of PPARγ target genes involved in adipogenesis.[3]

  • The adipogenic effects of this compound can be blocked by a specific PPARγ antagonist, confirming its mechanism of action.[3]

While this compound has been shown to be a robust activator of PPARγ, it is considered less potent than the well-characterized synthetic PPARγ agonist, rosiglitazone (ROSI).[3] However, at certain concentrations, its effects on adipogenesis in human MSCs are comparable to those of rosiglitazone.[3]

Quantitative Data

Table 1: In Vitro PPARγ Activation and Adipogenesis

ParameterCell LineThis compound ConcentrationObservationReference Compound
PPARγ Activation COS7Graded doses (10⁻¹¹ M to 10⁻⁴ M)Less potent activation compared to RosiglitazoneRosiglitazone
Adipogenesis Induction 3T3-L1As low as 10 nMRobust induction of triglyceride accumulation100 nM Rosiglitazone
Adipogenesis Induction human MSCs100 nMComparable induction of lipid accumulation to Rosiglitazone500 nM Rosiglitazone

Table 2: this compound-Induced Gene Expression Changes in 3T3-L1 Cells

GeneGene FunctionThis compound ConcentrationFold Change (relative to control)
FABP4 (aP2) Fatty acid binding protein10 nM - 1 µMSignificant increase
AdipoQ (Adiponectin) Adipokine10 nM - 1 µMSignificant increase
PPARγ Master regulator of adipogenesis10 nM - 1 µMSignificant increase
Zfp423 Pro-adipogenic transcription factor10 nM - 1 µMSignificant increase
Pref-1 Anti-adipogenic factor10 nM - 1 µMSignificant decrease

Note: The table indicates the general trend of gene expression changes as reported in the literature. Precise fold-change values at each concentration are not consistently provided.

Signaling Pathways and Experimental Workflows

PPARγ Signaling Pathway

The following diagram illustrates the canonical PPARγ signaling pathway activated by a ligand such as this compound.

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TFZ This compound (TFZ) PPARg PPARγ TFZ->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to TargetGene Target Genes (e.g., FABP4, AdipoQ) PPRE->TargetGene Initiates Transcription mRNA mRNA TargetGene->mRNA Transcription Protein Adipogenic Proteins mRNA->Protein Translation Adipogenesis Adipogenesis Protein->Adipogenesis

Caption: this compound activates the PPARγ signaling pathway, leading to adipogenesis.

Experimental Workflow: Adipocyte Differentiation Assay

This diagram outlines the typical workflow for assessing the adipogenic potential of a compound like this compound using 3T3-L1 cells.

Adipogenesis_Workflow cluster_workflow 3T3-L1 Adipogenesis Assay Workflow start Seed 3T3-L1 Preadipocytes culture Culture to Confluence start->culture induce Induce Differentiation (with MDI cocktail +/- this compound) culture->induce maintain Maintain in Insulin Medium induce->maintain mature Mature Adipocytes maintain->mature stain Oil Red O Staining (for lipid droplets) mature->stain quantify Quantify Lipid Accumulation (Image analysis or dye elution) stain->quantify end Assess Adipogenic Potential quantify->end

Caption: Workflow for 3T3-L1 preadipocyte differentiation and analysis.

Experimental Protocols

PPARγ Luciferase Reporter Assay

This assay quantifies the ability of a compound to activate the PPARγ receptor.

Principle: Cells are co-transfected with two plasmids: one expressing a fusion protein of the PPARγ ligand-binding domain (LBD) and a GAL4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activation sequence (UAS). If the test compound binds to and activates the PPARγ-LBD, the fusion protein binds to the UAS and drives the expression of luciferase, which can be quantified by measuring luminescence.

Protocol:

  • Cell Culture and Transfection:

    • Seed COS7 or HEK293 cells in 96-well plates at a density that will result in 80-90% confluency at the time of transfection.

    • Co-transfect cells with a PPARγ-LBD expression vector and a luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions. A β-galactosidase expression vector is often co-transfected to normalize for transfection efficiency.

  • Compound Treatment:

    • 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound, a positive control (e.g., rosiglitazone), and a vehicle control (e.g., DMSO).

  • Cell Lysis and Luciferase Assay:

    • After 24 hours of incubation with the compounds, wash the cells with PBS and lyse them using a suitable lysis buffer.

    • Transfer the cell lysate to a luminometer plate.

    • Add a luciferase assay substrate and measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to the β-galactosidase activity to account for variations in transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and calculate the EC50 value.

3T3-L1 Adipocyte Differentiation and Oil Red O Staining

This assay assesses the ability of a compound to induce the differentiation of preadipocytes into mature, lipid-accumulating adipocytes.

Protocol:

  • Cell Culture:

    • Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% bovine calf serum.

    • Seed cells in 24- or 48-well plates and grow them to confluence. Maintain the confluent culture for an additional 48 hours.

  • Induction of Differentiation:

    • To initiate differentiation (Day 0), replace the medium with DMEM containing 10% fetal bovine serum (FBS) and a differentiation cocktail (MDI):

      • 0.5 mM 3-isobutyl-1-methylxanthine (IBMX)

      • 1 µM dexamethasone

      • 10 µg/mL insulin

    • Add this compound, a positive control (rosiglitazone), or a vehicle control to the differentiation medium.

  • Maturation:

    • On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.

    • From Day 4 onwards, replace the medium every 2 days with DMEM containing 10% FBS.

  • Oil Red O Staining (Day 8-10):

    • Wash the cells with PBS.

    • Fix the cells with 10% formalin in PBS for at least 1 hour.

    • Wash the cells with water and then with 60% isopropanol.

    • Stain the cells with a working solution of Oil Red O for 1 hour at room temperature to stain the intracellular lipid droplets red.

    • Wash the cells extensively with water.

  • Quantification:

    • The stained lipid droplets can be visualized and imaged using a microscope.

    • For quantitative analysis, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at approximately 492 nm.[7]

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This method is used to quantify the changes in the expression of PPARγ target genes following treatment with this compound.

Protocol:

  • Cell Culture and Treatment:

    • Culture and differentiate 3T3-L1 cells in the presence of various concentrations of this compound as described in the adipocyte differentiation protocol.

  • RNA Extraction:

    • At the desired time points, harvest the cells and extract total RNA using a suitable RNA isolation kit, including a DNase treatment step to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • RT-qPCR:

    • Perform qPCR using a qPCR instrument, a suitable qPCR master mix (e.g., containing SYBR Green), and primers specific for the target genes (e.g., Fabp4, Adipoq, Pparg) and a housekeeping gene for normalization (e.g., 36b4, Gapdh).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle-treated control samples.

Conclusion

The available scientific evidence strongly supports the role of this compound as a PPARγ activator.[1][3][4] Through its interaction with this key nuclear receptor, this compound can promote adipogenesis and alter the expression of genes involved in lipid metabolism.[3] This activity has led to its classification as an environmental obesogen. The experimental protocols detailed in this guide provide a framework for researchers and drug development professionals to further investigate the activity of this compound and other potential PPARγ modulators. Further research is warranted to determine the precise binding affinity and activation potency of this compound and to fully understand the implications of its PPARγ-mediated effects on human health.

References

Methodological & Application

Standard Operating Procedure for Triflumizole Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the preparation, storage, and handling of Triflumizole stock solutions for research and development purposes. This compound is an imidazole fungicide that functions as a sterol demethylation inhibitor, primarily by inhibiting ergosterol biosynthesis.[1][2] It is widely utilized in agricultural and research settings to control fungal pathogens and to investigate various biological pathways.[1][3] These protocols are designed to ensure the accurate and consistent preparation of this compound solutions for reliable experimental outcomes.

Physicochemical Properties and Solubility

This compound is a white to off-white solid with the chemical formula C₁₅H₁₅ClF₃N₃O and a molecular weight of 345.75 g/mol .[1] Understanding its solubility is critical for the preparation of homogenous and effective stock solutions.

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityConcentration (mM)Notes
Dimethyl Sulfoxide (DMSO) 100 mg/mL289.23 mMUltrasonic treatment may be needed to aid dissolution. Use of newly opened, hygroscopic DMSO is recommended.[1]
Water (at 20°C, pH 7) 10.2 mg/L (0.0102 mg/mL)0.0295 mMPractically insoluble.[4]
Chloroform (at 20°C) 2.22 mg/L (0.00222 mg/mL)0.0064 mM[4]
Hexane (at 20°C) 0.0176 mg/L (0.0000176 mg/mL)0.000051 mM[4]
Xylene (at 20°C) 0.639 mg/L (0.000639 mg/mL)0.00185 mM[4]
Acetone (at 20°C) 1.44 mg/L (0.00144 mg/mL)0.00416 mM[4]
Methanol (at 20°C) 0.496 mg/L (0.000496 mg/mL)0.00143 mM[4]
Corn Oil ≥ 2.5 mg/mL≥ 7.23 mMForms a clear solution.[1]

Experimental Protocols

Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution in DMSO, which is the recommended solvent for in vitro studies.

Materials:

  • This compound powder (purity ≥95%)[5]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 34.575 mg of this compound.

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve the final concentration of 100 mM.

  • Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Sonication (if necessary): If the this compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes.[1] Visually inspect the solution to ensure no particulate matter remains.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[1]

G A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex Vigorously B->C D Ultrasonic Bath (if needed) C->D E Aliquot into Single-Use Tubes D->E F Store at -20°C or -80°C E->F

References

Application of Triflumizole in Fungal Culture Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triflumizole is a broad-spectrum imidazole fungicide widely utilized in agriculture to control a variety of fungal diseases, including powdery mildew and scab on fruits and vegetables.[1][2] Its fungicidal activity stems from its role as a sterol demethylation inhibitor (DMI).[3] this compound specifically targets the ergosterol biosynthesis pathway, an essential component of the fungal cell membrane. By inhibiting this pathway, this compound disrupts membrane integrity, leading to the cessation of fungal growth and eventual cell death.[3] This targeted mechanism of action makes this compound a valuable tool for in vitro fungal growth inhibition studies and a reference compound in the development of new antifungal agents.

These application notes provide detailed protocols and data for utilizing this compound in fungal culture growth inhibition assays, aiding researchers in assessing its efficacy and understanding its mechanism of action.

Data Presentation

The following table summarizes the quantitative data on the efficacy of this compound against various fungal species. This data is essential for determining appropriate concentration ranges for in vitro experiments.

Fungal SpeciesAssay TypeEfficacy MetricValueReference
Botrytis cinereaMycelial Growth InhibitionMean EC500.58 µg/mL[4]
Botrytis cinereaMycelial Growth InhibitionEC50 Range0.15 - 1.49 µg/mL[4]
Botrytis cinereaCurative Activity (on cucumber leaves)Effective Concentration100 - 200 µg/mL[4]
Podosphaera xanthii (Powdery Mildew)Disease Severity Reduction (on cantaloupe)Percent Inhibition99.3%
Venturia inaequalis (Apple Scab)Post-symptom Activity (on apples)Tested Concentration72 mg/L[3]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedure, the following diagrams have been generated using Graphviz (DOT language).

Mechanism of Action of this compound

Triflumizole_Mechanism Lanosterol Lanosterol Intermediate 14-demethylated intermediates Lanosterol->Intermediate 14-alpha-demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Disruption Disruption of Cell Membrane Integrity This compound This compound This compound->Inhibition Growth_Inhibition Fungal Growth Inhibition & Cell Death Disruption->Growth_Inhibition

Caption: Mechanism of this compound action on the fungal ergosterol biosynthesis pathway.

Experimental Workflow for Fungal Growth Inhibition Assay

Fungal_Inhibition_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis Culture 1. Fungal Culture Preparation Inoculum 2. Inoculum Standardization Culture->Inoculum Inoculation 5. Inoculation of Microtiter Plate Inoculum->Inoculation Triflumizole_Stock 3. This compound Stock Solution Preparation Serial_Dilution 4. Serial Dilution of this compound Triflumizole_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation 6. Incubation Inoculation->Incubation Measurement 7. Growth Measurement (e.g., OD600) Incubation->Measurement Calculation 8. Calculation of % Inhibition, IC50/MIC Measurement->Calculation

Caption: General workflow for a fungal growth inhibition assay using this compound.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Determining Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard CLSI (Clinical and Laboratory Standards Institute) guidelines for antifungal susceptibility testing and is suitable for determining the MIC of this compound against yeast and filamentous fungi.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Appropriate fungal growth medium (e.g., RPMI-1640 with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • Fungal isolate of interest

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

  • Hemocytometer or spectrophotometer for inoculum standardization

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mg/mL stock solution of this compound in DMSO.

    • Store the stock solution at -20°C.

  • Preparation of Fungal Inoculum:

    • For Yeasts (e.g., Candida albicans):

      • Culture the yeast on a suitable agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

      • Harvest several colonies and suspend them in sterile saline.

      • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).

      • Further dilute the suspension in the assay medium to achieve a final concentration of 0.5-2.5 x 10^3 cells/mL in the microtiter plate wells.

    • For Filamentous Fungi (e.g., Aspergillus fumigatus):

      • Culture the fungus on a suitable agar plate (e.g., Potato Dextrose Agar) at 28-35°C for 5-7 days, or until adequate sporulation is observed.

      • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

      • Filter the suspension through sterile gauze to remove hyphal fragments.

      • Adjust the conidial suspension concentration to 0.4-5 x 10^4 conidia/mL using a hemocytometer.

  • Preparation of Microtiter Plates:

    • Perform serial twofold dilutions of the this compound stock solution in the assay medium directly in the 96-well plate. The final concentrations should typically range from 0.03 to 16 µg/mL.

    • Add 100 µL of the appropriate this compound dilution to each well.

    • Include a drug-free well for a positive growth control and an uninoculated well for a negative control (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well (except the negative control).

    • Seal the plates and incubate at 35°C. Incubation times will vary depending on the fungus: 24-48 hours for most yeasts and 48-72 hours for most filamentous fungi.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% inhibition) compared to the drug-free growth control.

    • Growth inhibition can be assessed visually or by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.

Protocol 2: Agar Dilution Assay for Antifungal Susceptibility Testing

This method is an alternative to broth microdilution and is particularly useful for fungi that do not grow well in liquid culture.

Materials:

  • This compound

  • DMSO

  • Sterile Petri dishes

  • Appropriate fungal growth agar medium (e.g., Potato Dextrose Agar, Sabouraud Dextrose Agar)

  • Fungal isolate of interest

Procedure:

  • Preparation of this compound-Amended Agar:

    • Prepare the agar medium according to the manufacturer's instructions and autoclave.

    • Cool the agar to approximately 45-50°C in a water bath.

    • Prepare serial dilutions of the this compound stock solution in DMSO.

    • Add the appropriate volume of each this compound dilution to molten agar to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 1% (v/v) and include a DMSO-only control.

    • Mix well and pour the agar into sterile Petri dishes. Allow the plates to solidify.

  • Inoculation:

    • Prepare a standardized fungal inoculum as described in Protocol 1.

    • Spot-inoculate a small volume (e.g., 1-5 µL) of the fungal suspension onto the surface of the agar plates.

  • Incubation:

    • Incubate the plates at the optimal temperature for the specific fungus until growth in the control plate is clearly visible.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth on the agar surface.

Conclusion

This compound serves as a potent and specific inhibitor of fungal ergosterol biosynthesis, making it an invaluable tool for in vitro fungal growth inhibition assays. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies, facilitating the investigation of fungal biology and the discovery of novel antifungal compounds. Adherence to standardized methodologies is crucial for obtaining reproducible and comparable results.

References

Application Notes and Protocols for Powdery Mildew Control Using Triflumizole in Laboratory Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of Triflumizole in laboratory settings to control powdery mildew. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound and to study its mechanism of action.

Introduction

This compound is a systemic fungicide belonging to the demethylation inhibitor (DMI) class of fungicides.[1] Its primary mode of action is the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.[2] This disruption of ergosterol production leads to impaired fungal growth and development, making this compound an effective agent against a broad spectrum of fungal pathogens, including various species of powdery mildew.[3][4] In a laboratory context, this compound serves as a valuable tool for studying fungicide efficacy, resistance mechanisms, and the fundamental biology of powdery mildew fungi.

Quantitative Data: Efficacy of this compound Against Powdery Mildew

The following tables summarize the in vitro efficacy of this compound against different species of powdery mildew. This data can be used as a reference for determining appropriate concentration ranges for laboratory experiments.

Table 1: In Vitro Efficacy of this compound against Podosphaera xanthii (Cucurbit Powdery Mildew)

This compound Concentration (µg/mL)EfficacyReference
0.08Varies by isolate[5]
0.81Varies by isolate[5]
4.04Varies by isolate[5]

Table 2: EC50 Values of this compound against Podosphaera leucotricha (Apple Powdery Mildew)

Isolate TypeEC50 Range (µg/mL)Reference
Baseline (from organic orchards)0.09 - 6.31[6]
Exposed (from conventional orchards)0.09 - 6.31[6]

Table 3: Illustrative Example of Ergosterol Inhibition by an Azole Fungicide (Fluconazole) in Candida albicans

Note: This data is for a different azole fungicide and a different fungal species, but it illustrates the expected dose-dependent inhibition of ergosterol biosynthesis. Similar quantitative studies on this compound's effect on powdery mildew ergosterol content are encouraged.

Fluconazole Concentration (µg/mL)Mean Reduction in Ergosterol Content (%)Reference
172[7]
484[7]
1695[7]
64100[7]

Experimental Protocols

Detached Leaf Assay for Fungicide Efficacy Testing

This protocol describes a common method for evaluating the efficacy of fungicides against powdery mildew in a controlled laboratory environment.

Materials:

  • Healthy, young, fully expanded leaves from a susceptible host plant (e.g., cucumber, apple, pea).

  • This compound stock solution (e.g., in DMSO or acetone).

  • Sterile distilled water.

  • Tween 20 or other suitable surfactant.

  • Petri dishes (90 mm or 150 mm).

  • Water agar (1-2%) or sterile filter paper.

  • Benzimidazole solution (optional, as a senescence inhibitor).

  • Powdery mildew inoculum (freshly collected conidia).

  • Fine paintbrush or inoculation tower.

  • Incubator or growth chamber with controlled light and temperature.

  • Stereomicroscope.

Procedure:

  • Leaf Preparation:

    • Excise healthy leaves from the host plant.

    • Surface sterilize the leaves by briefly dipping them in 70% ethanol and then rinsing with sterile distilled water.

    • Allow the leaves to air dry on sterile filter paper.

  • Preparation of Assay Plates:

    • Pour water agar into Petri dishes. Alternatively, place sterile filter paper moistened with sterile distilled water in the dishes.

    • Benzimidazole can be added to the water agar to delay leaf senescence.[8]

  • Fungicide Application:

    • Prepare a series of this compound dilutions in sterile distilled water from the stock solution. It is advisable to include a surfactant like Tween 20 (e.g., 0.01%) to ensure even coverage.

    • Place the detached leaves with their adaxial (upper) or abaxial (lower) surface facing up on the agar or filter paper in the Petri dishes.

    • Apply the this compound solutions to the leaf surfaces. This can be done by spraying until runoff or by applying a known volume and spreading it evenly.

    • Include a control group treated with the solvent and surfactant only.

  • Inoculation:

    • Allow the treated leaves to dry in a sterile environment.

    • Inoculate the leaves with powdery mildew conidia. This can be achieved by gently tapping or brushing conidia from an infected leaf over the treated leaves or by using an inoculation tower for more uniform spore distribution.[8]

  • Incubation:

    • Seal the Petri dishes with parafilm to maintain high humidity.

    • Incubate the plates in a growth chamber with a defined photoperiod (e.g., 16 hours light / 8 hours dark) and temperature (e.g., 20-25°C).

  • Disease Assessment:

    • After a suitable incubation period (e.g., 7-14 days), assess the development of powdery mildew on the leaves.

    • Disease severity can be rated visually using a scoring scale (e.g., percentage of leaf area covered by mildew) or by counting the number of colonies per leaf under a stereomicroscope.

    • Calculate the efficacy of this compound at each concentration relative to the control.

Quantification of Ergosterol Content

This protocol provides a general method for extracting and quantifying ergosterol from fungal tissue to assess the impact of this compound treatment.

Materials:

  • Fungal mycelium (from treated and untreated leaves or cultures).

  • Alcoholic potassium hydroxide (KOH) solution.

  • Heptane or n-hexane.

  • Methanol.

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system.

  • Ergosterol standard.

Procedure:

  • Sample Preparation:

    • Harvest fungal mycelium from the leaves or culture.

    • Determine the fresh or dry weight of the fungal tissue.

  • Saponification:

    • Add alcoholic KOH solution to the fungal sample.

    • Incubate the mixture in a water bath (e.g., 80-85°C) for a specified time (e.g., 1-4 hours) to saponify the lipids.[7]

  • Ergosterol Extraction:

    • After cooling, add a mixture of sterile distilled water and heptane (or n-hexane) to the sample.

    • Vortex vigorously to extract the non-saponifiable lipids, including ergosterol, into the organic phase.

    • Separate the phases by centrifugation.

    • Transfer the upper organic layer containing the ergosterol to a new tube.

    • Repeat the extraction process to maximize the yield.

  • Quantification:

    • Spectrophotometric Method: Evaporate the solvent and redissolve the extract in a suitable solvent like ethanol. Scan the absorbance between 240 and 300 nm. The presence of ergosterol will result in a characteristic four-peaked curve. Ergosterol content can be calculated based on the absorbance at specific wavelengths.[7]

    • HPLC Method: Evaporate the solvent and redissolve the extract in the mobile phase. Inject the sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. Compare the peak retention time and area with that of an ergosterol standard to quantify the amount of ergosterol in the sample.[9]

  • Data Analysis:

    • Calculate the ergosterol content per unit of fungal biomass (e.g., µg ergosterol / mg dry weight).

    • Compare the ergosterol content of this compound-treated samples to the untreated control to determine the percentage of inhibition.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis leaf_prep Leaf Preparation (Sterilization & Drying) application Fungicide Application to Detached Leaves leaf_prep->application plate_prep Assay Plate Preparation (Water Agar/Filter Paper) plate_prep->application fungicide_prep This compound Dilution Series fungicide_prep->application inoculation Inoculation with Powdery Mildew application->inoculation incubation Incubation (Controlled Environment) inoculation->incubation disease_assessment Disease Assessment (Scoring/Counting) incubation->disease_assessment ergosterol_quant Ergosterol Quantification (Optional) incubation->ergosterol_quant data_analysis Data Analysis (Efficacy/Inhibition) disease_assessment->data_analysis ergosterol_quant->data_analysis

Caption: Experimental workflow for evaluating this compound efficacy.

Ergosterol Biosynthesis Pathway and this compound's Site of Action

ergosterol_pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol lanosterol->inhibition intermediate_sterols Intermediate Sterols ergosterol Ergosterol (Fungal Cell Membrane) intermediate_sterols->ergosterol This compound This compound (DMI) This compound->inhibition inhibition->intermediate_sterols

Caption: this compound inhibits the C14-demethylase step in the ergosterol biosynthesis pathway.

References

Application Notes and Protocols for Testing Triflumizole Efficacy Against Botrytis cinerea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Botrytis cinerea, the causative agent of gray mold disease, is a formidable plant pathogen responsible for significant pre- and post-harvest losses in a wide variety of crops. Control of this necrotrophic fungus often relies on the application of chemical fungicides. Triflumizole is a broad-spectrum imidazole fungicide that acts as a sterol biosynthesis inhibitor (SBI). It specifically targets the C14-demethylase enzyme in the ergosterol biosynthesis pathway, which is crucial for the integrity of fungal cell membranes. These application notes provide detailed protocols for testing the in vitro efficacy of this compound against Botrytis cinerea, including methods for assessing mycelial growth inhibition, spore germination, and protective and curative activities.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound against Botrytis cinerea.

Table 1: In Vitro Efficacy of this compound against Botrytis cinerea Mycelial Growth

ParameterValue (µg/mL)Reference
Mean EC500.58[1]
EC50 Range0.15 - 1.49[1]

EC50 (Effective Concentration 50) is the concentration of a fungicide that causes a 50% reduction in the mycelial growth of the fungus.

Table 2: Protective and Curative Activity of this compound against Botrytis cinerea on Cucumber Leaves

ActivityConcentration (µg/mL)Control Efficacy (%)Reference
Protective200High[1]
100Moderate[1]
50Low[1]
Curative200Excellent[1]
100Excellent[1]
50Low[1]

Note: Spore germination of B. cinerea has been found to be the least sensitive growth stage to this compound when compared to mycelial growth inhibition.[1]

Signaling Pathway of this compound Inhibition

This compound disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane, by inhibiting the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene). This leads to an accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising cell membrane integrity and inhibiting fungal growth.

Caption: Mode of action of this compound in B. cinerea.

Experimental Protocols

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

This protocol determines the concentration of this compound that inhibits the mycelial growth of B. cinerea by 50% (EC50).

Materials:

  • Botrytis cinerea isolate(s)

  • Potato Dextrose Agar (PDA)

  • This compound (technical grade)

  • Acetone (for stock solution)

  • Sterile distilled water

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator (23°C)

  • Parafilm

Procedure:

  • Fungal Culture Preparation: Culture the B. cinerea isolate on PDA plates at 23°C in the dark for 5-7 days until the mycelium covers the plate.

  • Fungicide Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in acetone.

  • Amended Media Preparation:

    • Autoclave PDA and cool it to 50-55°C in a water bath.

    • Add the appropriate volume of the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0, 0.05, 0.1, 0.2, 0.5, 1.0, 2.0, and 5.0 µg/mL). Ensure the final acetone concentration is below 1% (v/v) in all plates, including the control.

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • Using a sterile 5 mm cork borer, cut mycelial plugs from the actively growing edge of the B. cinerea culture plate.

    • Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended PDA plate.

  • Incubation: Seal the plates with Parafilm and incubate them at 23°C in the dark.

  • Data Collection: After 3-5 days, when the mycelial growth in the control plate has reached approximately two-thirds of the plate diameter, measure the colony diameter in two perpendicular directions for each plate.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control using the formula:

      • Inhibition (%) = [(dc - dt) / dc] * 100

      • Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

    • Determine the EC50 value by performing a probit analysis or by plotting the inhibition percentage against the log of the fungicide concentration.

Protocol 2: Spore Germination Assay

This protocol assesses the effect of this compound on the germination of B. cinerea conidia.

Materials:

  • Sporulating B. cinerea culture (10-14 days old)

  • Water agar (2%)

  • This compound stock solution

  • Sterile distilled water

  • Hemocytometer

  • Microscope and slides

  • Sterile spreader

Procedure:

  • Conidial Suspension:

    • Flood the sporulating B. cinerea culture with sterile distilled water and gently scrape the surface with a sterile loop to release the conidia.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the conidial concentration to 1 x 10^5 conidia/mL using a hemocytometer.

  • Amended Media Preparation: Prepare water agar plates amended with a series of this compound concentrations (e.g., 0, 1, 5, 10, 50, 100 µg/mL).

  • Inoculation: Spread 100 µL of the conidial suspension onto each amended agar plate.

  • Incubation: Incubate the plates at 23°C in the dark for 12-24 hours.

  • Data Collection:

    • Using a microscope, examine at least 100 conidia per plate.

    • A conidium is considered germinated if the germ tube length is at least half the diameter of the conidium.

  • Data Analysis:

    • Calculate the percentage of germination for each concentration.

    • Calculate the percentage of germination inhibition relative to the control.

Protocol 3: Protective and Curative Activity Assay (Detached Leaf Method)

This protocol evaluates the ability of this compound to prevent (protective) or inhibit (curative) infection on host tissue.

Materials:

  • Healthy, young, fully expanded cucumber or strawberry leaves

  • Botrytis cinerea conidial suspension (1 x 10^5 conidia/mL)

  • This compound solutions at various concentrations (e.g., 50, 100, 200 µg/mL)

  • Sterile distilled water

  • Moist chambers (e.g., large Petri dishes with moist filter paper)

  • Micropipette

Procedure for Protective Activity:

  • Spray the detached leaves with the different this compound solutions until runoff and allow them to air dry. Control leaves are sprayed with sterile distilled water.

  • After 24 hours, inoculate the treated leaves by placing a 20 µL droplet of the B. cinerea conidial suspension on the leaf surface.

  • Place the leaves in a moist chamber and incubate at 20-23°C.

  • After 3-5 days, measure the diameter of the resulting lesions.

Procedure for Curative Activity:

  • Inoculate the detached leaves with a 20 µL droplet of the B. cinerea conidial suspension.

  • After 24 hours, spray the inoculated leaves with the different this compound solutions.

  • Place the leaves in a moist chamber and incubate at 20-23°C.

  • After 3-5 days, measure the diameter of the resulting lesions.

Data Analysis:

  • Calculate the control efficacy for both protective and curative treatments by comparing the lesion size on treated leaves to the control leaves.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_mycelial Mycelial Growth cluster_spore Spore Germination cluster_analysis Data Analysis & Outcome Culture 1. Prepare B. cinerea Culture on PDA SporeSuspension 2. Prepare Conidial Suspension Culture->SporeSuspension InoculateMycelia 5a. Inoculate with Mycelial Plugs Culture->InoculateMycelia InoculateSpores 5b. Inoculate with Spore Suspension SporeSuspension->InoculateSpores FungicideStock 3. Prepare this compound Stock Solution AmendedPDA 4a. Prepare Fungicide- Amended PDA FungicideStock->AmendedPDA AmendedWA 4b. Prepare Fungicide- Amended Water Agar FungicideStock->AmendedWA AmendedPDA->InoculateMycelia IncubateMycelia 6a. Incubate (3-5 days) InoculateMycelia->IncubateMycelia MeasureMycelia 7a. Measure Colony Diameter IncubateMycelia->MeasureMycelia CalcInhibition 8. Calculate % Inhibition MeasureMycelia->CalcInhibition AmendedWA->InoculateSpores IncubateSpores 6b. Incubate (12-24 hrs) InoculateSpores->IncubateSpores CountGermination 7b. Count Germinated Spores IncubateSpores->CountGermination CountGermination->CalcInhibition CalcEC50 9. Determine EC50 Value CalcInhibition->CalcEC50

Caption: Workflow for in vitro efficacy testing.

References

Triflumizole: A Potent Tool for Elucidating the Fungal Ergosterol Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

Triflumizole is a broad-spectrum imidazole fungicide that serves as a powerful molecular probe for investigating the intricacies of the ergosterol biosynthesis pathway in fungi. As a member of the sterol demethylation inhibitor (DMI) class of fungicides, this compound specifically targets the cytochrome P450 enzyme 14α-demethylase (CYP51 or Erg11p), a critical enzyme in the conversion of lanosterol to ergosterol. Inhibition of this key enzymatic step leads to the depletion of ergosterol, an essential component of the fungal cell membrane, and the concomitant accumulation of toxic 14α-methylated sterol precursors. These disruptions to sterol homeostasis ultimately impede fungal growth and viability, making this compound an effective antifungal agent and a valuable tool for studying fungal physiology and identifying novel antifungal drug targets.

These application notes provide detailed methodologies and data presentation guidelines for utilizing this compound in the study of the ergosterol biosynthesis pathway.

Mechanism of Action and Key Effects

This compound exerts its antifungal activity by binding to the heme iron atom in the active site of CYP51, preventing the oxidative removal of the 14α-methyl group from lanosterol. This targeted inhibition has two primary consequences:

  • Ergosterol Depletion: The blockage of the ergosterol biosynthesis pathway leads to a significant reduction in the cellular concentration of ergosterol. This compromises the integrity, fluidity, and function of the fungal cell membrane, affecting processes such as nutrient transport and cell signaling.

  • Accumulation of Toxic Intermediates: The inhibition of 14α-demethylase results in the accumulation of its substrate, lanosterol, and other 14α-methylated sterols. These aberrant sterols can be incorporated into the fungal membrane, disrupting its structure and leading to increased permeability and cell stress.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and other azole antifungals on fungal growth and sterol composition. These data provide a reference for designing and interpreting experiments using this compound.

Table 1: In Vitro Antifungal Activity of this compound

Fungal SpeciesEC50 (µg/mL) for Mycelial Growth InhibitionReference
Botrytis cinerea0.58 (mean of 79 isolates)

Table 2: Effects of Azole Antifungals on Fungal Sterol Composition

Fungal SpeciesAzole CompoundTreatment Concentration% Ergosterol ReductionLanosterol AccumulationReference
Neurospora crassaKetoconazoleNot specified>50%Significant increase
Candida albicansFluconazoleNot specifiedSignificant depletionCorresponding increase

Note: Specific quantitative data for this compound's direct impact on sterol profiles is limited in publicly available literature. The provided data for other azoles serves as a representative example of the expected effects.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and EC50 of this compound

This protocol outlines the determination of the minimum concentration of this compound that inhibits fungal growth (MIC) and the concentration that inhibits 50% of growth (EC50) using a broth microdilution method.

Materials:

  • Fungal isolate of interest

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth, RPMI-1640)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Fungal Inoculum: Grow the fungal isolate in the appropriate liquid medium to the mid-logarithmic phase. Adjust the cell density to a final concentration of 1 x 10^5 to 5 x 10^5 cells/mL.

  • Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in the growth medium to achieve a range of final concentrations in the microtiter plate.

  • Inoculate Microtiter Plate: Add 100 µL of the fungal inoculum to each well of the 96-well plate.

  • Add this compound Dilutions: Add 100 µL of the serially diluted this compound solutions to the corresponding wells. Include a positive control (no drug) and a negative control (no inoculum).

  • Incubation: Incubate the plates at the optimal growth temperature for the fungal species for 24-48 hours, or until visible growth is observed in the positive control wells.

  • Determine MIC and EC50:

    • MIC: The lowest concentration of this compound at which there is no visible growth.

    • EC50: Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader. Calculate the percentage of growth inhibition for each concentration relative to the positive control. Plot the percentage of inhibition against the this compound concentration and determine the EC50 value from the dose-response curve.

Protocol 2: Quantification of Fungal Sterols by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction and analysis of sterols from fungal cells treated with this compound to quantify the changes in ergosterol and lanosterol levels.

Materials:

  • Fungal culture treated with this compound (and an untreated control)

  • Glass tubes with Teflon-lined screw caps

  • Saponification solution (e.g., 20% w/v KOH in 95% ethanol)

  • Heptane or n-hexane

  • Sterile water

  • Internal standard (e.g., cholesterol or epicoprostanol)

  • Silylation reagent (e.g., BSTFA + 1% TMCS)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Harvest and Lyophilize Fungal Cells: Harvest fungal cells from liquid culture by centrifugation, wash with sterile water, and lyophilize to obtain a dry cell weight.

  • Saponification:

    • To a known amount of lyophilized cells in a glass tube, add a known amount of the internal standard.

    • Add the saponification solution and incubate at 80°C for 1-2 hours to hydrolyze steryl esters.

  • Sterol Extraction:

    • After cooling, add an equal volume of sterile water to the tube.

    • Extract the non-saponifiable lipids (sterols) by adding an equal volume of heptane or n-hexane and vortexing vigorously.

    • Centrifuge to separate the phases and carefully transfer the upper organic phase to a new glass tube.

    • Repeat the extraction twice and pool the organic phases.

  • Derivatization:

    • Evaporate the solvent under a stream of nitrogen.

    • Add the silylation reagent to the dried extract to convert the sterols to their trimethylsilyl (TMS) ethers, which are more volatile for GC analysis.

    • Incubate at 60-70°C for 30 minutes.

  • GC-MS Analysis:

    • Evaporate the silylation reagent under nitrogen and redissolve the derivatized sterols in a suitable solvent (e.g., heptane).

    • Inject an aliquot of the sample into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of ergosterol, lanosterol, and the internal standard.

    • Identify the sterols based on their retention times and mass spectra compared to authentic standards.

  • Quantification: Quantify the amount of each sterol by comparing its peak area to that of the internal standard and using a calibration curve generated with known amounts of sterol standards.

Protocol 3: In Vitro Fungal CYP51 Inhibition Assay

This protocol provides a method to determine the inhibitory activity of this compound on fungal CYP51 using a reconstituted enzyme system.

Materials:

  • Microsomal fraction containing fungal CYP51 (can be prepared from fungal spheroplasts or expressed heterologously)

  • NADPH-cytochrome P450 reductase

  • NADPH

  • Lanosterol (substrate)

  • This compound solutions of varying concentrations

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

  • System for sterol analysis (e.g., GC-MS or HPLC)

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, NADPH-cytochrome P450 reductase, and the microsomal fraction containing CYP51.

  • Add Inhibitor: Add different concentrations of this compound (or solvent control) to the reaction mixtures and pre-incubate for a short period.

  • Initiate Reaction: Start the enzymatic reaction by adding lanosterol (dissolved in a suitable solvent like acetone or detergent).

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a strong base (e.g., KOH in ethanol) for saponification or by extracting the lipids with an organic solvent.

  • Analyze Products: Extract the sterols as described in Protocol 2 and analyze the conversion of lanosterol to its demethylated products using GC-MS or HPLC.

  • Calculate Inhibition and IC50: Determine the percentage of inhibition of CYP51 activity for each this compound concentration by comparing the amount of product formed to the control reaction. Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of enzyme activity.

Visualizations

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol cyp51 14α-demethylase (CYP51 / Erg11p) lanosterol->cyp51 ergosterol_intermediates Ergosterol Intermediates cyp51->ergosterol_intermediates ergosterol Ergosterol ergosterol_intermediates->ergosterol This compound This compound This compound->cyp51 Experimental_Workflow cluster_invitro In Vitro Studies cluster_biochemical Biochemical Analysis cluster_data Data Analysis fungal_culture Fungal Culture triflumizole_treatment This compound Treatment (Dose-Response) fungal_culture->triflumizole_treatment mic_ec50 MIC/EC50 Determination triflumizole_treatment->mic_ec50 cell_harvest Cell Harvesting & Lysis triflumizole_treatment->cell_harvest sterol_extraction Sterol Extraction cell_harvest->sterol_extraction cyp51_assay CYP51 Inhibition Assay cell_harvest->cyp51_assay gcms_analysis GC-MS Analysis sterol_extraction->gcms_analysis quantification Quantification of Ergosterol & Lanosterol gcms_analysis->quantification ic50_calc IC50 Calculation cyp51_assay->ic50_calc Logical_Relationship This compound This compound Application cyp51_inhibition Inhibition of CYP51 This compound->cyp51_inhibition ergosterol_depletion Ergosterol Depletion cyp51_inhibition->ergosterol_depletion lanosterol_accumulation Lanosterol Accumulation cyp51_inhibition->lanosterol_accumulation membrane_disruption Cell Membrane Disruption ergosterol_depletion->membrane_disruption lanosterol_accumulation->membrane_disruption growth_inhibition Fungal Growth Inhibition membrane_disruption->growth_inhibition

Application Note: Analysis of Triflumizole using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Triflumizole is a widely used imidazole fungicide effective against a variety of fungal diseases on crops. Monitoring its residue levels in agricultural products is crucial for ensuring food safety and regulatory compliance. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of this compound. The described protocol is suitable for researchers, scientists, and professionals in drug development and food safety testing.

Data Presentation

The performance of the HPLC method for this compound analysis is summarized in the table below. The data demonstrates the method's suitability for accurate and precise quantification.

ParameterResult
Linearity (R²)> 0.999
Concentration Range0.2 - 4.0 mg/kg
Limit of Detection (LOD)0.01 - 0.02 ppm
Limit of Quantitation (LOQ)0.05 mg/kg[1]
Recovery73 - 99%[2]
Precision (RSD)< 6%

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound in agricultural samples.

1. Reagents and Materials

  • This compound analytical standard (purity ≥ 99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Sodium carbonate

  • Sodium bicarbonate

  • Florisil (for column chromatography)

  • Deionized water

2. Standard Solution Preparation

A reference standard solution can be prepared by dissolving 10 mg of this compound in 100 mL of acetonitrile to achieve a concentration of 100 µg/mL.[1] This stock solution can be further diluted with the mobile phase to prepare a series of calibration standards.

3. Sample Preparation

The sample preparation involves a multi-step extraction and cleanup process to isolate this compound from the sample matrix.

  • Extraction: Homogenize the agricultural sample. Extract a known amount of the homogenized sample with methanol.

  • Re-extraction: Partition the methanol extract with dichloromethane to transfer this compound into the organic phase.

  • Cleanup: Pass the dichloromethane extract through a Florisil column to remove interfering substances.[2]

  • Final Preparation: Evaporate the purified extract to dryness and reconstitute the residue in the mobile phase for HPLC analysis.

4. HPLC Conditions

The analysis is performed on an HPLC system equipped with a UV detector.

ParameterSetting
Instrument High-Performance Liquid Chromatograph with UV Detector[1]
Column Nucleosil 5 C18 (ODS, 5 µm particle size)[2]
Mobile Phase Acetonitrile : 3 mM Carbonate Buffer (7:3, v/v), pH 9.0[2]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 238 nm[2]
Column Temperature Ambient

Visualizations

Experimental Workflow for this compound Analysis

Triflumizole_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Agricultural Sample Homogenization Homogenization Sample->Homogenization Methanol_Extraction Methanol Extraction Homogenization->Methanol_Extraction DCM_Extraction Dichloromethane Re-extraction Methanol_Extraction->DCM_Extraction Florisil_Cleanup Florisil Column Cleanup DCM_Extraction->Florisil_Cleanup Evaporation Evaporation & Reconstitution Florisil_Cleanup->Evaporation HPLC_Injection HPLC Injection Evaporation->HPLC_Injection Chromatographic_Separation Chromatographic Separation HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection at 238 nm Chromatographic_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Result_Reporting Result Reporting Quantification->Result_Reporting

Caption: Workflow of this compound analysis from sample preparation to data reporting.

Logical Relationship of Method Validation Parameters

Method_Validation_Parameters cluster_parameters Key Validation Parameters Method_Validation Method Validation Linearity Linearity Method_Validation->Linearity Accuracy Accuracy (Recovery) Method_Validation->Accuracy Precision Precision (RSD) Method_Validation->Precision Sensitivity Sensitivity (LOD/LOQ) Method_Validation->Sensitivity Specificity Specificity Method_Validation->Specificity Linearity->Accuracy Accuracy->Precision

Caption: Interrelationship of key parameters in HPLC method validation for this compound.

References

Application Notes and Protocols for In Vivo Triflumizole Studies in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo applications of Triflumizole in mouse models, with a focus on its role as an obesogen and its interaction with the peroxisome proliferator-activated receptor-gamma (PPARγ) signaling pathway. Detailed protocols for experimental procedures are included to facilitate study replication and further investigation.

Introduction

This compound (TFZ) is an imidazole fungicide widely used in agriculture.[1][2] Recent research has identified this compound as an environmental obesogen, a chemical that can promote obesity by interfering with metabolic processes. In vivo studies in mouse models have been instrumental in elucidating the mechanisms underlying this compound's effects on adipogenesis and fat accumulation.[1][2][3]

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of this compound is crucial for designing and interpreting in vivo studies. While comprehensive pharmacokinetic data in mice is limited, studies in rats provide valuable insights. Following oral administration, this compound is absorbed, with maximum plasma concentrations reached within an hour.[4] It is extensively metabolized, with less than 2% of the parent compound being excreted unchanged.[5] The majority of the administered dose is excreted through urine.[5] The liver is a primary site of accumulation.[5]

Toxicological Profile

Toxicological studies have been conducted in both rats and mice to determine the safety profile of this compound.

Acute Toxicity: Signs of acute oral toxicity in rats include ataxia, hypotonia, decreased body temperature, and reduced heart and respiration rates.[4]

Chronic Toxicity and Carcinogenicity: Long-term dietary exposure in mice at concentrations of 400 ppm and above resulted in liver effects.[5] In a two-year study in rats, the No Observed Adverse Effect Level (NOAEL) was determined to be 3.7 mg/kg body weight/day for males, with the Lowest Observed Adverse Effect Level (LOAEL) for females being 4.6 mg/kg bw/day, primarily causing hepatotoxicity.[6] this compound did not show carcinogenic, teratogenic, or mutagenic properties in these studies.[4][6]

Quantitative Toxicological Data

ParameterSpeciesRoute of AdministrationValueKey ObservationsReference
NOAELRat (male)Oral (dietary)3.7 mg/kg bw/dayBased on a 2-year chronic toxicity/carcinogenicity study.[6]
LOAELRat (female)Oral (dietary)4.6 mg/kg bw/dayWeak hepatotoxicity observed.[6]
Chronic Study Dose (Mice)MouseOral (dietary)400 ppm (67 mg/kg bw/day)Liver effects observed.[5]

Obesogenic Effects and Mechanism of Action

This compound has been identified as an obesogen that promotes adipogenesis, the formation of fat cells.[1][2][3]

Signaling Pathway: this compound exerts its obesogenic effects by activating the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2][3] PPARγ is a master regulator of adipogenesis.[1][2] Activation of PPARγ by this compound initiates a signaling cascade that leads to the differentiation of mesenchymal stem cells (MSCs) into adipocytes, thereby increasing fat storage.[1][3][7] This effect can be blocked by a PPARγ antagonist, confirming the pathway's dependence.[1][3]

Experimental Evidence: Prenatal exposure of mice to this compound, at doses significantly below the established NOAEL, resulted in increased adipose depot weight in the offspring.[1][2][3] While overall body weight may not be significantly affected, the fat mass is notably increased.[3][7] Furthermore, MSCs isolated from prenatally exposed offspring showed a greater propensity to differentiate into adipocytes compared to bone cells.[3][7]

Quantitative Data on Obesogenic Effects in Mice

Experimental GroupEndpointObservationReference
Prenatally Exposed Mice (lowest dose)Adipose Depot MassIncreased compared to unexposed offspring.[3][7]
Mesenchymal Stem Cells (from exposed offspring)Differentiation PotentialIncreased differentiation into fat cells over bone cells.[3][7]
Mesenchymal Stem Cells (in vitro)Gene ExpressionIncreased expression of obesity-related genes.[3]

Signaling Pathway of this compound-Induced Adipogenesis

Triflumizole_PPAR_Pathway TFZ This compound (TFZ) PPARG PPARγ TFZ->PPARG activates MSC Mesenchymal Stem Cell PPARG->MSC promotes differentiation Adipocyte Adipocyte (Fat Cell) MSC->Adipocyte Adipogenesis Increased Adipogenesis & Adipose Depot Weight Adipocyte->Adipogenesis Antagonist PPARγ Antagonist (e.g., T0070907) Antagonist->PPARG blocks

Caption: this compound activates PPARγ, leading to adipogenesis.

Experimental Protocols

The following are detailed protocols for conducting in vivo studies with this compound in mouse models to investigate its obesogenic effects.

Prenatal Exposure Model

This protocol is designed to assess the effects of this compound exposure during gestation on the offspring.

Materials:

  • This compound (analytical grade)

  • Vehicle (e.g., corn oil, dimethyl sulfoxide)

  • Pregnant CD-1 mice

  • Standard laboratory animal diet and water

  • Animal balance

  • Gavage needles

Procedure:

  • Animal Acclimation: Upon arrival, house pregnant mice individually in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water for at least one week.

  • Dosing Solution Preparation: Prepare dosing solutions of this compound in the chosen vehicle at the desired concentrations. A vehicle control group should also be prepared.

  • Dosing: Administer this compound or vehicle to pregnant mice daily via oral gavage from gestational day 6 to 15. Doses as low as 400-fold below the established NOAEL have been shown to have an effect.[1][2]

  • Monitoring: Monitor the dams daily for any signs of toxicity, and record body weights regularly.

  • Birth and Weaning: Allow the dams to give birth naturally. At postnatal day 21, wean the offspring and separate them by sex.

  • Offspring Analysis: At a predetermined age (e.g., 8 weeks), euthanize the offspring and collect tissues for analysis.[3]

    • Adipose Depot Weight: Dissect and weigh various fat depots (e.g., epididymal, perirenal, subcutaneous).

    • Gene Expression Analysis: Isolate RNA from tissues (e.g., adipose tissue, liver) or cultured MSCs to analyze the expression of adipogenic and osteogenic marker genes via qPCR.

    • Mesenchymal Stem Cell (MSC) Culture: Isolate MSCs from bone marrow or adipose tissue and culture them to assess their differentiation potential towards adipogenic or osteogenic lineages.

Experimental Workflow Diagram

Experimental_Workflow cluster_prenatal Prenatal Phase cluster_postnatal Postnatal Phase cluster_analysis Analysis Acclimation Acclimation of Pregnant Mice Dosing Daily Oral Gavage (this compound or Vehicle) Acclimation->Dosing Monitoring_Dams Monitor Dams for Toxicity & Weight Dosing->Monitoring_Dams Birth Parturition Monitoring_Dams->Birth Weaning Wean and Separate Offspring by Sex Birth->Weaning Euthanasia Euthanize Offspring (e.g., at 8 weeks) Weaning->Euthanasia Adipose Measure Adipose Depot Weight Euthanasia->Adipose Gene_Expression Gene Expression Analysis (qPCR) Euthanasia->Gene_Expression MSC_Culture MSC Isolation & Differentiation Assay Euthanasia->MSC_Culture

Caption: Workflow for prenatal this compound exposure in mice.

Conclusion

The in vivo application of this compound in mouse models has been pivotal in identifying its role as an obesogen and elucidating the underlying mechanism involving the PPARγ signaling pathway. The provided protocols and data serve as a valuable resource for researchers investigating the metabolic effects of environmental chemicals and for professionals involved in drug development and safety assessment. Further research is warranted to fully understand the long-term consequences of this compound exposure and to explore potential therapeutic interventions.

References

Application Notes and Protocols for Triflumizole Seed Treatment in Cereal Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of triflumizole as a seed treatment for cereal research, including its mechanism of action, recommended application protocols for experimental settings, and methodologies for evaluating its efficacy and potential phytotoxicity.

Introduction to this compound

This compound is a systemic fungicide belonging to the demethylation inhibitor (DMI) class of fungicides. Its primary mode of action is the inhibition of ergosterol biosynthesis in fungi, a crucial component of the fungal cell membrane.[1][2][3] This disruption of ergosterol production leads to impaired fungal growth and development, making it an effective agent against a range of seed-borne and soil-borne fungal pathogens in cereals.

Key Fungal Pathogens Targeted in Cereals:

  • Seed-borne diseases:

    • Common Bunt (Tilletia caries)

    • Loose Smut (Ustilago tritici, Ustilago nuda)

    • Fusarium seedling blight (Fusarium graminearum and other Fusarium spp.)[4][5]

  • Soil-borne diseases:

    • Seedling damping-off and root rot

Quantitative Data Summary

While specific public domain data on the efficacy of this compound seed treatment in cereals is limited, the following tables provide a template for summarizing experimental results based on typical evaluation parameters for fungicide seed treatments. Researchers are encouraged to generate and populate similar tables with their experimental data.

Table 1: Efficacy of this compound Seed Treatment on Wheat Against Common Bunt (Tilletia caries)

This compound Application Rate (g a.i./100 kg seed)Germination (%)Bunted Heads (%)Disease Control (%)Yield (t/ha)
0 (Untreated Control)
Rate 1
Rate 2
Rate 3
Commercial Standard

Table 2: Efficacy of this compound Seed Treatment on Barley Against Loose Smut (Ustilago nuda)

This compound Application Rate (g a.i./100 kg seed)Germination (%)Smutted Heads (%)Disease Control (%)Yield (t/ha)
0 (Untreated Control)
Rate 1
Rate 2
Rate 3
Commercial Standard

Table 3: Phytotoxicity Evaluation of this compound Seed Treatment on Cereal Seedlings

Cereal SpeciesThis compound Application Rate (g a.i./100 kg seed)Germination Rate (%)Coleoptile Length (cm)Root Length (cm)Seedling Dry Weight (g)
Wheat 0 (Control)
Rate 1
Rate 2
Rate 3
Barley 0 (Control)
Rate 1
Rate 2
Rate 3

Experimental Protocols

Laboratory Protocol for Seed Treatment Application and Efficacy Testing

This protocol outlines the procedure for treating cereal seeds with this compound in a laboratory setting and assessing its efficacy against seed-borne pathogens.

Materials:

  • Certified cereal seed (e.g., wheat, barley)

  • This compound technical grade or formulated product

  • Appropriate solvent for this compound (if using technical grade)

  • Laboratory-scale seed treater or rotating drum

  • Sterilized petri dishes

  • Filter paper (autoclaved)

  • Incubator

  • Microscope

  • Spore suspension of the target pathogen (e.g., Tilletia caries, Fusarium graminearum)

Procedure:

  • Seed Preparation: Use certified, disease-free seed for phytotoxicity assays. For efficacy trials, use either naturally infected seed lots with a known level of infection or artificially inoculate clean seed.

  • Inoculum Preparation (for artificial inoculation): Prepare a spore suspension of the target pathogen at a pre-determined concentration (e.g., 10^6 spores/mL).

  • Seed Inoculation (for artificial inoculation): Evenly coat the seeds with the spore suspension and allow them to air dry in a sterile environment.

  • This compound Preparation: Prepare different concentrations of this compound treatment solutions. If using a technical grade product, dissolve it in a minimal amount of a suitable solvent and then dilute with water to the desired concentrations.

  • Seed Treatment: Place a known weight of seeds in the seed treater. Apply the prepared this compound solution evenly while the treater is rotating to ensure uniform coverage.[6] Allow the treated seeds to air dry. Include an untreated control and a control treated with solvent only (if applicable).

  • Germination and Disease Assessment (Blotter Method):

    • Place a set number of treated and control seeds (e.g., 25-50) on moistened sterile filter paper in petri dishes.

    • Incubate the dishes at an appropriate temperature and light cycle for the cereal species (e.g., 20-22°C with a 12h photoperiod).

    • After a set period (e.g., 7-14 days), assess the germination percentage.

    • Examine the seedlings under a microscope to determine the incidence of the target pathogen.[7]

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effect of different this compound concentrations on germination and disease control.[8]

Field Trial Methodology for Efficacy Evaluation

This protocol describes the setup and execution of a field trial to evaluate the efficacy of this compound seed treatment under real-world conditions.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.

  • Plot Size: Appropriate for the available land and equipment (e.g., 1.5m x 5m).

  • Treatments:

    • Untreated control

    • Different application rates of this compound

    • A commercial standard fungicide seed treatment for comparison.

Procedure:

  • Site Selection: Choose a field with a history of the target disease or a field where environmental conditions are conducive to disease development.

  • Seed Treatment: Treat the required amount of seed for each plot with the respective fungicide rates as described in the laboratory protocol.

  • Sowing: Sow the treated seeds at a recommended seeding rate for the specific cereal crop and region.

  • Trial Maintenance: Manage the trial according to standard agronomic practices for the region, ensuring that no foliar fungicides that could interfere with the seed treatment evaluation are applied.

  • Data Collection:

    • Emergence Count: Count the number of emerged seedlings in a defined area of each plot at a specific time after sowing to assess any effects on stand establishment.

    • Disease Assessment: At the appropriate growth stage for symptom expression (e.g., heading for smuts and bunts), count the number of diseased plants or heads in a defined area of each plot.[9]

    • Yield: Harvest the plots at maturity and determine the grain yield for each treatment.

    • Grain Quality: Assess grain quality parameters if relevant to the target disease (e.g., presence of bunt balls).

  • Data Analysis: Analyze the collected data using statistical software to determine the significance of treatment effects on disease incidence, yield, and other parameters.

Phytotoxicity Assessment Protocol

This protocol is designed to evaluate the potential for this compound to cause phytotoxic effects on cereal germination and seedling development.

Materials:

  • High-quality, certified disease-free cereal seeds

  • This compound

  • Germination paper or sand

  • Growth chamber or incubator with controlled temperature and light

Procedure:

  • Seed Treatment: Treat seeds with a range of this compound concentrations, including rates higher than the anticipated effective dose, to identify potential phytotoxic thresholds. Include an untreated control.

  • Germination Test:

    • Rolled Towel Method: Place a set number of treated seeds on moistened germination paper, roll the paper, and place it in an upright position in a beaker with a small amount of water at the bottom.

    • Sand Method: Plant treated seeds at a uniform depth in sterile sand in trays.

  • Incubation: Place the germination tests in a growth chamber with controlled temperature and light conditions suitable for the cereal species.

  • Data Collection (after 7-10 days):

    • Germination Percentage: Count the number of normal seedlings.

    • Seedling Growth: Measure the length of the coleoptile and the longest root of each normal seedling.[10]

    • Seedling Dry Weight: Dry the normal seedlings in an oven at a set temperature (e.g., 70°C) until a constant weight is achieved.

  • Data Analysis: Statistically compare the germination and seedling growth parameters between the different this compound concentrations and the untreated control to identify any significant negative effects.[11]

Visualizations

Signaling Pathway

cluster_fungus Fungal Cell AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha-demethylase Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation This compound This compound This compound->Inhibition Inhibition->Lanosterol Inhibits

Caption: Mechanism of action of this compound in fungi.

Experimental Workflow

cluster_lab Laboratory Phase cluster_field Field Phase SeedPrep Seed Preparation (& Inoculation) Treatment This compound Seed Treatment SeedPrep->Treatment Germination Germination & Disease Assay Treatment->Germination Sowing Plot Sowing Treatment->Sowing Assessment Disease & Agronomic Assessment Sowing->Assessment Harvest Yield & Quality Analysis Assessment->Harvest

Caption: General workflow for evaluating this compound seed treatment.

References

Troubleshooting & Optimization

Triflumizole Solubility Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the accurate and consistent solubility of triflumizole in aqueous solutions is critical for experimental success. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with this poorly water-soluble fungicide.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: this compound is considered practically insoluble in water.[1][2] Its aqueous solubility is consistently reported to be low, typically in the range of 10.2 to 12.5 mg/L at a neutral pH and temperatures between 20-25°C.[1][2][3]

Q2: In which solvents is this compound readily soluble?

A2: this compound exhibits high solubility in several organic solvents. It is highly soluble in Dimethyl Sulfoxide (DMSO), with a solubility of 100 mg/mL.[4] It is also soluble in other organic solvents, though to a lesser extent. For detailed solubility data in various solvents, please refer to the data tables below.

Q3: Can I dissolve this compound directly in an aqueous buffer for my experiments?

A3: Direct dissolution of this compound in aqueous buffers is generally not feasible due to its low water solubility.[1][2] It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO, and then dilute this stock into your aqueous experimental medium.[4]

Q4: What is the recommended method for preparing a this compound stock solution?

A4: The recommended method is to dissolve this compound powder in 100% DMSO to create a concentrated stock solution.[4] For instance, a 10 mM stock solution can be prepared by dissolving the appropriate mass of this compound in DMSO. If dissolution is slow, gentle warming or sonication can be used to aid the process.[4]

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.[1]

Troubleshooting Guide

Problem: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous cell culture medium or buffer.

This is a common issue arising from the poor aqueous solubility of this compound. When the DMSO stock is added to the aqueous medium, the this compound can no longer stay dissolved and crashes out of solution.

Solutions:

  • Minimize the volume of DMSO stock: Prepare a more concentrated DMSO stock solution so that a smaller volume is needed to achieve the desired final concentration in your aqueous medium. As a general guideline, the final concentration of DMSO in cell culture media should be kept low, typically below 0.5%, to avoid solvent-induced toxicity.

  • Use a co-solvent system for in vivo studies: For animal studies, a co-solvent system is often necessary to maintain this compound in solution. A common formulation involves a multi-step process:

    • Start with a concentrated stock in DMSO.

    • Dilute the DMSO stock with a solubilizing agent like PEG300.

    • Add a surfactant such as Tween-80.

    • Finally, add saline or another aqueous vehicle.[4]

  • Gentle mixing and warming: When diluting the stock, add it dropwise to the aqueous medium while gently vortexing. In some cases, slight warming of the aqueous medium (e.g., to 37°C) can help maintain solubility, but be mindful of the temperature stability of other components in your medium.

  • Sonication: If precipitation occurs, brief sonication of the final solution may help to redissolve the compound or create a more uniform suspension.[4]

Problem: I am observing inconsistent results in my bioassays.

This could be related to inconsistent solubility or degradation of this compound.

Solutions:

  • Prepare fresh working solutions: For in vivo experiments, it is recommended to prepare the final working solution fresh on the day of use.[1] For in vitro assays, dilute your stock solution just before adding it to your experimental setup.

  • Proper stock solution storage: Ensure your DMSO stock is stored correctly at -20°C or -80°C in tightly sealed vials to prevent degradation and absorption of atmospheric moisture, which can impact solubility.[4] Avoid repeated freeze-thaw cycles by preparing aliquots.[1]

  • Verify the concentration of your stock solution: If you suspect issues with your stock, you can verify its concentration using an appropriate analytical method, such as HPLC-UV.

Data Presentation

Table 1: Solubility of this compound in Water

TemperaturepHSolubility (mg/L)Reference
20°C710.2[1]
20°C710.5[2]
20°C-12.5[3]

Table 2: Solubility of this compound in Various Organic Solvents

SolventTemperatureSolubility (g/L)Reference
DMSO-100,000 (100 mg/mL)[4]
Acetone20°C1440[3]
Chloroform20°C2220[3]
Ethyl Acetate20°C1486[2]
n-Hexane20°C17.6[3]
Methanol20°C496[3]
Xylene20°C639[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 345.75 g/mol )

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 345.75 g/mol = 0.0034575 g = 3.46 mg

  • Weigh out 3.46 mg of this compound powder using an analytical balance and place it into a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex the solution until the this compound is completely dissolved. If necessary, use a sonicator for brief intervals to aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a this compound Working Solution for In Vivo Administration (Example)

This protocol yields a suspended solution of 2.5 mg/mL.[4]

Materials:

  • This compound stock solution in DMSO (e.g., 25 mg/mL)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes for mixing

Procedure (for 1 mL of working solution):

  • In a sterile tube, add 400 µL of PEG300.

  • Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again until uniform.

  • Add 450 µL of saline to bring the total volume to 1 mL. Mix well.

  • This formulation should be prepared fresh before use.[1]

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_powder This compound Powder dissolve Dissolve (Vortex/Sonicate) stock_powder->dissolve stock_dmso Anhydrous DMSO stock_dmso->dissolve stock_solution Concentrated Stock (e.g., 10 mM in DMSO) dissolve->stock_solution storage Store at -20°C/-80°C (Aliquot) stock_solution->storage working_stock Concentrated Stock stock_solution->working_stock dilute Dilute Dropwise (Vortex) working_stock->dilute working_buffer Aqueous Buffer/ Cell Culture Medium working_buffer->dilute working_solution Final Working Solution dilute->working_solution

Caption: Workflow for preparing this compound stock and working solutions.

troubleshooting_workflow start Precipitation Observed Upon Dilution check_dmso Is final DMSO concentration >0.5%? start->check_dmso increase_stock Increase stock concentration to reduce volume added check_dmso->increase_stock Yes check_mixing Was stock added dropwise with mixing? check_dmso->check_mixing No increase_stock->check_mixing improve_mixing Improve mixing technique (vortexing, gentle warming) check_mixing->improve_mixing No check_invivo Is this for an in vivo experiment? check_mixing->check_invivo Yes improve_mixing->check_invivo use_cosolvent Use a co-solvent system (e.g., DMSO/PEG300/Tween-80) check_invivo->use_cosolvent Yes sonicate Consider brief sonication of final solution check_invivo->sonicate No end Solution Stable use_cosolvent->end sonicate->end

Caption: Troubleshooting logic for this compound precipitation issues.

References

Degradation pathways of Triflumizole under laboratory conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals studying the degradation pathways of Triflumizole under laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of this compound in a laboratory setting?

A1: Under laboratory conditions, this compound primarily degrades through three main pathways:

  • Photolysis: Degradation induced by exposure to light, particularly UV irradiation. This compound is susceptible to direct photolysis by sunlight as it contains chromophores that absorb light at wavelengths greater than 290 nm.[1]

  • Hydrolysis: The chemical breakdown of the compound due to reaction with water. This process is notably dependent on the pH of the solution.[1][2]

  • Microbial Degradation: Degradation mediated by microorganisms, which can be a significant pathway in soil and water-sediment systems.[1]

Q2: What are the major degradation products of this compound?

A2: The major degradation products (metabolites) of this compound that are commonly identified in laboratory studies include FM-6-1, FA-1-1, and FD-1-1.[1][3] In plant metabolism and soil photolysis studies, FM-6-1 is often a significant metabolite.[2]

Q3: How stable is this compound under normal storage conditions?

A3: this compound is generally stable under recommended storage conditions.[1] However, it is sensitive to light and pH extremes, so it should be stored in a cool, dark place in neutral pH solutions if in liquid form.

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible degradation rates in hydrolysis experiments.

  • Question: My hydrolysis half-life for this compound varies significantly between replicate experiments. What could be the cause?

  • Answer:

    • pH Fluctuation: The hydrolysis of this compound is highly pH-dependent.[1][2] Ensure your buffer solutions are robust and that the pH is stable throughout the experiment. Small shifts in pH can lead to significant changes in the degradation rate. It is most stable at a neutral pH.[1]

    • Temperature Variation: Chemical reaction rates are sensitive to temperature. Maintain a constant and accurately controlled temperature in your incubation chamber.

    • Contamination: Microbial contamination can introduce biotic degradation, confounding your abiotic hydrolysis results. Use sterilized glassware and buffer solutions to minimize this.

Issue 2: Difficulty in detecting and quantifying degradation products.

  • Question: I am having trouble getting a clear signal for the expected metabolites using HPLC. What can I do?

  • Answer:

    • Method Sensitivity: The concentration of degradation products may be below the detection limit of your current method. Consider using a more sensitive detector or a different analytical technique, such as Gas Chromatography with Electron Capture Detection (GC/ECD), which can offer enhanced sensitivity for certain derivatives.[3]

    • Sample Preparation: The extraction and cleanup of your samples are critical. Inefficient extraction will lead to low recovery of metabolites. An analytical method for soil samples involves converting this compound and its degradates to a common moiety (FA-1-1) and then derivatizing it for enhanced detection.[3]

    • Standard Purity: Ensure the purity of your analytical standards for both this compound and its metabolites. Impure standards will lead to inaccurate quantification.

Issue 3: Unexpected peaks appearing in the chromatogram.

  • Question: I am observing unexpected peaks in my analysis that do not correspond to this compound or its known metabolites. What could they be?

  • Answer:

    • Secondary Degradation: The primary degradation products may be further breaking down into secondary metabolites. This is more likely in longer-term experiments.

    • Isomerization: Photolysis can sometimes lead to the formation of isomers of the parent compound or its metabolites.[4]

    • Matrix Effects: Components of your experimental matrix (e.g., soil organic matter, buffer salts) may be co-extracting and interfering with the analysis. Improve your sample cleanup procedure or adjust your chromatographic conditions to better separate these interfering compounds.

Issue 4: Differentiating between abiotic and biotic degradation.

  • Question: How can I be sure that the degradation I am observing in my soil/water experiment is due to microbial activity and not chemical processes?

  • Answer:

    • Sterile Controls: The most effective way to distinguish between biotic and abiotic degradation is to run parallel experiments with sterilized and non-sterilized samples of the same matrix (e.g., autoclaved soil or filtered, sterilized water).[5] Significant degradation in the non-sterilized sample compared to the sterile control indicates microbial activity.

    • Inoculation: In some cases, you may want to inoculate a sterile matrix with specific microbial cultures to confirm their ability to degrade this compound.[6]

Quantitative Data Summary

Table 1: Hydrolysis Half-Life of this compound at 25°C

pHHalf-Life (Days)Reference
58.9[2]
764.6 - 101[1][2]
93.9[2]

Table 2: Photolysis Half-Life of this compound

ConditionHalf-Life (Days)Reference
In sunlight-water1.2[1]
pH 7 at 25°C2.55[2]
Distilled water at 25°C16.97[2]
Natural water at 25°C8.04[2]

Table 3: Formation of Major Metabolites in Soil Photolysis

MetaboliteMaximum Percentage of Total Applied Radioactivity (TAR)Day of Maximum FormationReference
FM-6-121.8%7[2]
FD-1-13.6%11[2]

Experimental Protocols

1. Protocol for Hydrolysis Study

  • Objective: To determine the rate of abiotic hydrolysis of this compound at different pH values.

  • Methodology:

    • Prepare sterile aqueous buffer solutions at pH 5, 7, and 9.

    • Add a known concentration of this compound to each buffer solution in sterile, sealed vessels.

    • Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

    • Collect samples at predetermined time intervals.

    • Extract the samples with a suitable organic solvent (e.g., dichloromethane).

    • Analyze the concentration of this compound and its degradation products using a validated analytical method, such as HPLC-UV.[7]

    • Calculate the half-life at each pH using first-order reaction kinetics.

2. Protocol for Photolysis Study

  • Objective: To determine the rate of photodegradation of this compound.

  • Methodology:

    • Prepare a solution of this compound in a sterile, buffered aqueous solution (e.g., pH 7).

    • Place the solution in quartz tubes or other UV-transparent vessels.

    • Expose the samples to a light source that simulates natural sunlight or a specific UV wavelength.

    • Run a parallel set of control samples incubated in the dark at the same temperature.

    • Collect samples from both light-exposed and dark control vessels at various time points.

    • Analyze the samples for the concentration of this compound and its photoproducts.

    • The rate of photolysis is determined by the difference in degradation between the light-exposed and dark samples.

3. Protocol for Microbial Degradation Study

  • Objective: To assess the biodegradation of this compound in soil.

  • Methodology:

    • Treat a fresh soil sample with a known concentration of this compound.

    • Prepare a parallel control sample using autoclaved (sterilized) soil.

    • Incubate both treated soils under controlled conditions of temperature and moisture.

    • Collect soil subsamples from both the sterile and non-sterile incubations over time.

    • Extract this compound and its metabolites from the soil samples.

    • Analyze the extracts to determine the concentration of the parent compound and degradation products.

    • The rate of biodegradation is calculated from the faster degradation in the non-sterile soil compared to the sterile control.

Visualizations

Triflumizole_Degradation_Pathways cluster_photolysis Photolysis cluster_hydrolysis Hydrolysis (pH dependent) cluster_microbial Microbial Degradation This compound This compound Photo_Product_1 FM-6-1 This compound->Photo_Product_1 Sunlight/UV Photo_Product_2 FD-1-1 This compound->Photo_Product_2 Sunlight/UV Hydrolysis_Product FA-1-1 This compound->Hydrolysis_Product H₂O Microbial_Product Various Metabolites This compound->Microbial_Product Microorganisms

Caption: Degradation pathways of this compound.

Degradation_Study_Workflow cluster_prep 1. Experiment Setup cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Analysis cluster_data 4. Data Interpretation A Prepare Matrix (Buffer, Soil, Water) B Spike with this compound A->B C Prepare Sterile Controls A->C D Incubate under Controlled Conditions (Light/Dark, Temp) B->D C->D E Collect Samples Over Time D->E F Sample Extraction & Cleanup E->F G Instrumental Analysis (HPLC/GC) F->G H Calculate Degradation Rate & Half-Life G->H I Identify & Quantify Metabolites H->I

Caption: General workflow for a this compound degradation study.

References

Technical Support Center: Triflumizole Quantification Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding common interferences in Triflumizole quantification assays. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound quantification assays?

A1: The most prevalent source of interference in this compound quantification is the matrix effect . This phenomenon, observed in both liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS/MS), is caused by co-eluting endogenous components from the sample matrix (e.g., crops, soil, biological fluids) that can either suppress or enhance the ionization of this compound, leading to inaccurate quantification[1][2]. Other potential interferences include the presence of this compound metabolites that may not be chromatographically resolved from the parent compound, as well as contamination from labware and reagents[3][4].

Q2: How do matrix effects impact the accuracy of this compound quantification?

A2: Matrix effects can lead to either an underestimation or overestimation of the true this compound concentration.

  • Signal Suppression: Co-eluting matrix components can compete with this compound for ionization in the mass spectrometer's source, reducing the number of this compound ions that reach the detector. This results in a lower measured signal and an underestimation of the concentration[5][6].

  • Signal Enhancement: In some cases, matrix components can facilitate the ionization of this compound, leading to a higher signal and an overestimation of the concentration[5][6]. The impact of matrix effects is highly variable and depends on the analyte, the matrix, and the analytical conditions[6].

Q3: Can this compound's metabolites interfere with its quantification?

A3: Yes, this compound's metabolites, such as FM-6-1, can potentially interfere with the quantification of the parent compound if they are not adequately separated during the chromatographic step. Co-elution of a metabolite can lead to an overestimation of the this compound concentration, especially if the metabolite produces fragment ions that are monitored for the parent compound[3][7]. Therefore, chromatographic methods must be optimized to ensure baseline separation of this compound from its major metabolites.

Q4: What are the best sample preparation techniques to minimize interferences?

A4: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective sample preparation technique for reducing matrix effects in the analysis of pesticides like this compound in food and agricultural samples[8][9]. QuEChERS involves a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction (dSPE) cleanup step. The choice of dSPE sorbents is critical for removing specific matrix interferences. For example, PSA (Primary Secondary Amine) is used to remove sugars and organic acids, C18 is effective for removing nonpolar interferences like fats, and GCB (Graphitized Carbon Black) is used to remove pigments like chlorophyll[8][10]. Solid-phase extraction (SPE) is another powerful cleanup technique, particularly for complex matrices like soil.

Troubleshooting Guides

LC-MS/MS Analysis
IssuePossible CauseRecommended Solution
Poor Peak Shape (Tailing or Fronting) Column degradation, active sites in the analytical column, or inappropriate mobile phase pH.Use a guard column to protect the analytical column. Ensure the mobile phase pH is appropriate for this compound's chemical properties. Consider using a different column chemistry.
Inconsistent Retention Times Fluctuations in mobile phase composition, temperature, or flow rate. Column aging.Ensure proper mobile phase mixing and degassing. Use a column oven to maintain a stable temperature. Regularly check the pump performance.
High Background Noise Contaminated mobile phase, dirty ion source, or contaminated mass spectrometer.Use high-purity solvents and reagents. Regularly clean the ion source and mass spectrometer optics according to the manufacturer's instructions.
Signal Suppression or Enhancement Matrix effects from co-eluting endogenous compounds.Optimize the sample cleanup procedure (e.g., use different dSPE sorbents in the QuEChERS method). Dilute the sample extract if sensitivity allows. Use a matrix-matched calibration curve or a stable isotope-labeled internal standard for quantification[1].
GC-MS/MS Analysis
IssuePossible CauseRecommended Solution
Peak Tailing Active sites in the GC inlet liner or the front of the analytical column.Use a deactivated inlet liner. Trim the first few centimeters of the analytical column.
Loss of Sensitivity Contamination of the ion source, detector, or inlet. Leaks in the system.Clean the ion source and detector. Check for leaks using an electronic leak detector. Replace the inlet septum and liner.
Matrix-Induced Signal Enhancement "Matrix-induced chromatographic response enhancement" where matrix components protect the analyte from degradation in the hot inlet.Use a matrix-matched calibration curve for accurate quantification. Optimize the injection temperature and volume.
Poor Reproducibility Inconsistent injection volume or technique. Sample degradation in the vial.Use an autosampler for precise injections. Ensure sample extracts are stored properly and analyzed within their stability period.

Quantitative Data on Matrix Effects

The following table summarizes typical matrix effects observed for pesticides in various food matrices. While specific data for this compound is limited, these values provide a general indication of the extent of signal suppression or enhancement that can be expected. A negative value indicates signal suppression, and a positive value indicates signal enhancement.

MatrixAnalyte ClassMatrix Effect (%)Cleanup MethodReference
TomatoVarious Pesticides-20 to +10QuEChERS with PSA
OrangeVarious Pesticides-50 to -20QuEChERS with C18/PSA
StrawberryVarious Pesticides-30 to +15QuEChERS with PSA/GCB
CucumberThis compoundNot specified, but matrix-matched calibration was necessaryQuEChERS[7]
Green PepperVarious Mycotoxins-89 to +10Dilute and Shoot
RapeseedsVarious Pesticides-70 to +30QuEChERS with various sorbents[10]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound in Strawberries

This protocol is adapted from a method for pesticide residue analysis in strawberries[8].

1. Sample Homogenization:

  • Weigh 10 g of homogenized strawberry sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of acetonitrile to the tube.
  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
  • Cap the tube and shake vigorously for 1 minute.
  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive SPE Cleanup:

  • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL dSPE tube containing cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18). For highly pigmented samples, GCB may be added.
  • Vortex for 30 seconds.
  • Centrifuge at ≥3000 rcf for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned extract and filter it through a 0.22 µm filter into an autosampler vial for LC-MS/MS or GC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup for this compound in Soil

This protocol provides a general workflow for SPE cleanup of soil extracts.

1. Sample Extraction:

  • Extract 10 g of soil with an appropriate solvent (e.g., acetonitrile or acetone) using sonication or mechanical shaking.
  • Centrifuge the extract and collect the supernatant.

2. SPE Cartridge Conditioning:

  • Condition an SPE cartridge (e.g., a graphitized carbon/primary secondary amine dual-layer cartridge) by passing the conditioning solvents as recommended by the manufacturer.

3. Sample Loading:

  • Load the soil extract supernatant onto the conditioned SPE cartridge.

4. Washing:

  • Wash the cartridge with a weak solvent to remove interfering compounds.

5. Elution:

  • Elute the this compound from the cartridge using a suitable elution solvent.

6. Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.

Visualizations

Triflumizole_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Fruits, Soil) Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., Acetonitrile) Homogenization->Extraction Cleanup Cleanup (QuEChERS or SPE) Extraction->Cleanup Chromatography Chromatographic Separation (LC or GC) Cleanup->Chromatography Detection Mass Spectrometric Detection (MS/MS) Chromatography->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for this compound analysis.

QuEChERS_Methodology cluster_extraction Extraction Step cluster_cleanup Dispersive SPE Cleanup Sample 1. Weigh Homogenized Sample Solvent 2. Add Acetonitrile Sample->Solvent Salts 3. Add QuEChERS Salts Solvent->Salts Shake 4. Shake Vigorously Salts->Shake Centrifuge1 5. Centrifuge Shake->Centrifuge1 Supernatant 6. Transfer Supernatant Centrifuge1->Supernatant dSPE 7. Add dSPE Sorbent Supernatant->dSPE Vortex 8. Vortex dSPE->Vortex Centrifuge2 9. Centrifuge Vortex->Centrifuge2 Final_Extract 10. Collect Final Extract for Analysis Centrifuge2->Final_Extract

Caption: QuEChERS methodology workflow.

SPE_Cleanup_Process Condition 1. Condition SPE Cartridge Load 2. Load Sample Extract Condition->Load Wash 3. Wash with Weak Solvent Load->Wash Elute 4. Elute this compound Wash->Elute Evaporate 5. Evaporate Eluate Elute->Evaporate Reconstitute 6. Reconstitute in Final Solvent Evaporate->Reconstitute Analysis Ready for Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) cleanup process.

Matrix_Effect_Mitigation Matrix Complex Sample Matrix (e.g., Fruits, Vegetables, Soil) Interferences Matrix Interferences (Lipids, Pigments, Sugars) Matrix->Interferences MatrixEffect Matrix Effect (Signal Suppression/Enhancement) Interferences->MatrixEffect Cleanup Effective Sample Cleanup (QuEChERS, SPE) Interferences->Cleanup Inaccurate Inaccurate Quantification MatrixEffect->Inaccurate Calibration Appropriate Calibration Strategy (Matrix-Matched, Internal Standard) MatrixEffect->Calibration Accurate Accurate Quantification Cleanup->Accurate Calibration->Accurate

Caption: Mitigation of matrix effects for accurate quantification.

References

Technical Support Center: Troubleshooting Triflumizole Resistance in Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Triflumizole resistance in fungal strains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a broad-spectrum foliar fungicide belonging to the demethylation inhibitor (DMI) class.[1] It functions by inhibiting the C14-demethylase enzyme, which is critical for ergosterol biosynthesis in fungi. Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to fungal cell death. This compound has both protective and curative actions.[1][2]

Q2: What are the primary mechanisms of resistance to this compound in fungal strains?

Resistance to this compound, and DMI fungicides in general, primarily arises from genetic modifications that reduce the fungicide's effectiveness. The most common mechanisms include:

  • Target Site Modification: Point mutations in the CYP51 gene (also known as ERG11), which encodes the C14-demethylase enzyme, can alter the protein structure.[3][4] This change reduces the binding affinity of this compound to its target, rendering the fungicide less effective.

  • Overexpression of the Target Enzyme: Increased expression of the CYP51 gene leads to higher levels of the C14-demethylase enzyme.[3][5] This can be caused by insertions in the promoter region of the gene.[3] The elevated enzyme concentration requires a higher dose of the fungicide to achieve an inhibitory effect.

  • Increased Efflux Pump Activity: Fungal cells can actively transport this compound out of the cell using efflux pumps, which are transmembrane proteins.[4][6] Overexpression of the genes encoding these pumps, often belonging to the ATP-binding cassette (ABC) transporter or Major Facilitator Superfamily (MFS), reduces the intracellular concentration of the fungicide.[4]

  • Detoxification: Fungal cells may metabolize or detoxify the fungicide into less harmful compounds.[6]

Data Presentation: Mechanisms of this compound Resistance

MechanismDescriptionKey Genes Involved
Target Site Modification Amino acid substitutions in the C14-demethylase enzyme reduce the binding affinity of this compound.CYP51 (ERG11)
Target Overexpression Increased production of the C14-demethylase enzyme dilutes the effect of the fungicide.CYP51 (ERG11) promoter region
Efflux Pump Upregulation Increased removal of this compound from the fungal cell, lowering its intracellular concentration.ABC transporters (e.g., CDR1, CDR2), MFS transporters (e.g., MDR1)

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a common method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[7][8][9]

Materials:

  • Fungal isolate(s) to be tested

  • This compound stock solution (e.g., in DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile, distilled water

  • Positive control (fungal strain with known susceptibility)

  • Negative control (medium only)

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar) and incubate until sufficient growth is observed.

    • Prepare a spore suspension by flooding the plate with sterile saline and gently scraping the surface.

    • Adjust the spore suspension to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL using a hemocytometer or by measuring the optical density.

    • Dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10^3 to 2.5 x 10^3 cells/mL in the microtiter plate wells.

  • Drug Dilution Series:

    • Prepare a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from a level expected to be inhibitory to one that permits growth. A common range is 0.03 to 16 µg/mL.

    • Ensure each well contains 100 µL of the diluted drug solution.

  • Inoculation:

    • Add 100 µL of the final fungal inoculum to each well containing the drug dilutions.

    • Include a positive control well with inoculum but no drug, and a negative control well with medium only.

  • Incubation:

    • Incubate the plates at a suitable temperature (e.g., 28-35°C) for a duration appropriate for the fungal species (typically 24-72 hours), or until growth in the positive control well is clearly visible.[7]

  • Reading the Results:

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the drug-free growth control.[8] Growth inhibition can be assessed visually or by using a microplate reader to measure absorbance at a specific wavelength (e.g., 530 nm).

Troubleshooting Guide

Q3: My MIC values for this compound are inconsistent across experiments. What could be the cause?

Inconsistent MIC values are a common issue and can often be traced back to variations in the experimental setup.[10]

  • Inoculum Size: The final concentration of the fungal inoculum is critical. A higher than intended inoculum can lead to artificially high MIC values. Ensure you are accurately preparing and standardizing your inoculum for each experiment.

  • Incubation Time and Temperature: Variations in incubation time and temperature can affect fungal growth rates and, consequently, the observed MIC. Use a calibrated incubator and read the results at a consistent time point.

  • Medium Composition: The composition of the growth medium, including pH, can influence the activity of the antifungal agent and the growth of the fungus.[7] Always use the recommended buffered RPMI-1640 medium for consistency.

  • Drug Stock and Dilutions: Ensure your this compound stock solution is properly stored and that serial dilutions are prepared accurately. Errors in dilution can lead to significant variations in the final drug concentrations.

Q4: I am observing "trailing growth" in my microdilution assay. How should I interpret the MIC?

Trailing growth, also known as the "Eagle effect," is the phenomenon of reduced but persistent growth at drug concentrations above the MIC. This can make it difficult to determine a clear endpoint.

  • Reading Endpoint: For azoles like this compound, the recommended endpoint is a prominent (≥50%) reduction in growth compared to the control.[8] Do not read the MIC as 100% inhibition if trailing is present.

  • Clinical Relevance: Studies have suggested that isolates exhibiting trailing growth should often be considered susceptible in a clinical context.[11]

Q5: My supposedly resistant strain shows susceptibility to this compound in my assay. What should I check?

  • Strain Viability and Purity: Ensure that your fungal culture is pure and viable. Contamination or loss of the resistance phenotype during subculturing can occur. It is good practice to re-streak and verify your isolates.

  • Mechanism of Resistance: The mechanism of resistance can influence the level of resistance observed. For example, resistance due to efflux pump overexpression might be less pronounced than resistance due to a target site mutation.

  • Experimental Conditions: As mentioned above, incorrect inoculum density or other deviations from the standardized protocol can lead to erroneous results.

Q6: How can I confirm the molecular mechanism of resistance in my fungal strain?

Once you have established a resistant phenotype through susceptibility testing, you can investigate the underlying molecular mechanism.

  • Sequence the CYP51 Gene: This is the most direct way to identify point mutations in the target enzyme.

  • Gene Expression Analysis (qRT-PCR): Quantify the expression levels of the CYP51 gene and genes encoding known efflux pumps to determine if overexpression is the cause of resistance.

  • Promoter Analysis: Sequence the promoter region of the CYP51 gene to check for insertions or tandem repeats that can lead to its overexpression.[3]

Visualizations

Triflumizole_Resistance_Troubleshooting_Workflow cluster_phenotypic Phenotypic Analysis cluster_troubleshooting Troubleshooting cluster_molecular Molecular Analysis cluster_outcomes Outcomes Start Observe Poor In-Field Fungicide Efficacy AST Perform Antifungal Susceptibility Testing (AST) Start->AST Interpret Interpret MIC Results AST->Interpret CheckResults Results Inconsistent or Unexpected? Interpret->CheckResults CheckProtocol Review Protocol: - Inoculum Size - Incubation - Media - Drug Dilutions CheckResults->CheckProtocol Yes Resistant Strain Confirmed as Resistant CheckResults->Resistant No CheckProtocol->AST SequenceCYP51 Sequence CYP51 Gene Resistant->SequenceCYP51 AnalyzeExpression Analyze Gene Expression (CYP51, Efflux Pumps) Resistant->AnalyzeExpression AnalyzePromoter Analyze CYP51 Promoter Resistant->AnalyzePromoter TargetSite Target Site Mutation Identified SequenceCYP51->TargetSite Overexpression Overexpression Identified AnalyzeExpression->Overexpression Efflux Efflux Pump Upregulation Identified AnalyzeExpression->Efflux AnalyzePromoter->Overexpression

Caption: Workflow for troubleshooting this compound resistance.

Triflumizole_Resistance_Mechanisms cluster_cell Fungal Cell cluster_ergosterol Ergosterol Biosynthesis Pathway cluster_nucleus Nucleus cluster_resistance Resistance Mechanisms Triflumizole_in This compound EffluxPump Efflux Pump (e.g., ABC Transporter) Triflumizole_in->EffluxPump CYP51 C14-Demethylase (CYP51/ERG11) Triflumizole_in->CYP51 Inhibits Triflumizole_out This compound EffluxPump->Triflumizole_out Precursor Sterol Precursor Precursor->CYP51 Ergosterol Ergosterol CYP51->Ergosterol CYP51_gene CYP51 Gene CYP51_gene->CYP51 Encodes Efflux_gene Efflux Pump Gene Efflux_gene->EffluxPump Encodes Mutation 1. Point Mutation in CYP51 Gene Reduces this compound Binding Mutation->CYP51_gene Overexpression 2. Overexpression of CYP51 Gene More Target Enzyme Overexpression->CYP51_gene Efflux_up 3. Upregulation of Efflux Pump Gene Increased Drug Expulsion Efflux_up->Efflux_gene

Caption: Molecular mechanisms of this compound resistance in fungi.

References

Technical Support Center: Enhancing the Photostability of Triflumizole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of Triflumizole in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability a concern?

This compound is a broad-spectrum imidazole fungicide used to control various fungal diseases on crops.[1] Its efficacy can be compromised by photodegradation, a process where exposure to light, particularly ultraviolet (UV) radiation, causes the molecule to break down. This degradation can lead to a loss of antifungal activity and the formation of potentially unknown degradation products.

Q2: How susceptible is this compound to photodegradation?

This compound contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight.[2] The rate of degradation, often expressed as a half-life (t½), can vary significantly depending on the experimental conditions.

Q3: What are the known photodegradation products of this compound?

The primary metabolite of this compound identified in environmental studies is N-(4-chloro-2-trifluoromethylphenyl)-2-propoxy-acetamidine, also known as FM-6-1.[3] While this is a metabolic product, it is plausible that similar degradation pathways exist under photolytic conditions. The proposed degradation pathway likely involves the cleavage and transformation of the imidazole and propoxyethylidene moieties.

Q4: What analytical methods are suitable for monitoring this compound and its photodegradation?

High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used method for the quantitative analysis of this compound and its metabolites.[4] Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is another powerful technique for the simultaneous analysis of this compound and its primary metabolite, FM-6-1, in various matrices.[3]

Troubleshooting Guide

Issue: Rapid degradation of this compound is observed in my experiments upon light exposure.

Possible Causes and Solutions:

  • Inappropriate Solvent: The choice of solvent can influence the rate of photodegradation. Some solvents can act as photosensitizers, accelerating degradation.

    • Recommendation: Evaluate the photostability of this compound in a range of high-purity solvents (e.g., acetonitrile, methanol, water) to identify the most suitable one for your experimental setup. Ensure solvents are de-gassed to minimize photo-oxidative processes.

  • pH of the Medium: The pH of the aqueous solution can significantly impact the degradation kinetics of imidazole fungicides. For the related fungicide Prochloraz, degradation was observed to be slower at neutral pH (7.0) compared to acidic (4.0) or alkaline (9.2) conditions.[5][6]

    • Recommendation: Control and monitor the pH of your experimental solution. Conduct preliminary studies to determine the optimal pH for this compound stability if it is a critical parameter for your assay.

  • Direct Exposure to High-Intensity Light: Uncontrolled exposure to laboratory lighting or direct sunlight will accelerate photodegradation.

    • Recommendation: Work under subdued light conditions. Use amber glassware or vials wrapped in aluminum foil to protect solutions from light. If light exposure is part of the experiment, use a calibrated light source within a photostability chamber to ensure reproducible results.

Issue: How can I enhance the photostability of this compound in my experimental formulation?

Potential Enhancement Strategies:

  • Inclusion of Antioxidants: Antioxidants can quench reactive oxygen species that may be involved in the photodegradation process. The addition of a phenolic antioxidant has been shown to enhance the antifungal activity of other imidazole agents.[7]

    • Recommendation: Investigate the addition of photostable antioxidants such as Vitamin E (alpha-tocopherol) or ubiquinone to your formulation. Start with low concentrations and assess for any interference with your experimental endpoint.

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, shielding them from light. This has been shown to improve the photostability of various drugs.

    • Recommendation: Consider incorporating cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) into your formulation. The formation of an inclusion complex can be confirmed by techniques such as NMR or UV-Vis spectroscopy.

  • Formulation in Nanoparticles: Encapsulating this compound in nanoparticles can provide a physical barrier against light.

    • Recommendation: For advanced applications, exploring formulation within UV-absorbing nanoparticles could offer significant photoprotection.

Quantitative Data Summary

The photostability of this compound is context-dependent. The following tables summarize key quantitative data gathered from various studies.

Table 1: Photodegradation Half-Life of this compound in Different Environments

EnvironmentHalf-Life (t½) in DaysReference
Sunlight-Water1.2[8]
Strawberry (Greenhouse)1.6 - 2.2[3]
Soil (Greenhouse)4.3 - 6.1[3]

Table 2: UV-Vis Absorption Maxima of this compound

Wavelength (λmax)Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹)Reference
201.5 nm25300[9]
236 nm26400[9]
301 nm4910[9]

Experimental Protocols

Protocol 1: Determination of this compound Photodegradation Kinetics by HPLC

This protocol outlines a method to quantify the rate of this compound degradation upon exposure to a controlled light source.

1. Materials and Reagents:

  • This compound analytical standard
  • HPLC-grade acetonitrile and water
  • Phosphate buffer (pH 7.0)
  • Amber and clear glass vials
  • Photostability chamber with a calibrated UV/Vis light source
  • HPLC system with a UV detector and a C18 column

2. Preparation of Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
  • Prepare the working solution by diluting the stock solution in a suitable solvent system (e.g., acetonitrile/water 50:50 v/v) to a final concentration within the linear range of the HPLC method (e.g., 10 µg/mL).

3. Experimental Procedure:

  • Transfer aliquots of the working solution into both clear glass vials (for light exposure) and amber glass vials (as dark controls).
  • Place the vials in the photostability chamber.
  • Expose the samples to a controlled light source (e.g., compliant with ICH Q1B guidelines).
  • At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from a clear vial and a dark control vial.
  • Analyze the samples immediately by HPLC or store them at < -20°C, protected from light, until analysis.

4. HPLC Analysis:

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
  • Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v)
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 236 nm[9]
  • Injection Volume: 20 µL
  • Quantify the concentration of this compound in each sample against a calibration curve prepared from the analytical standard.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point for both the exposed and dark control samples.
  • Plot the natural logarithm of the concentration of this compound versus time.
  • If the plot is linear, the degradation follows first-order kinetics. The degradation rate constant (k) can be determined from the slope of the line.
  • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Visualizations

Photostability_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis cluster_data Data Interpretation A Prepare this compound Working Solution B Aliquot into Clear Vials (Exposed Samples) A->B C Aliquot into Amber Vials (Dark Controls) A->C D Place Vials in Photostability Chamber B->D C->D E Expose to Controlled UV/Vis Light Source D->E F Sample at Time Intervals E->F G HPLC Analysis F->G H Quantify this compound Concentration G->H I Plot ln(Concentration) vs. Time H->I J Determine Degradation Kinetics & Half-Life I->J Photodegradation_Pathway This compound This compound Intermediate Reactive Intermediate This compound->Intermediate Light (hν) FM61 FM-6-1 (Primary Degradation Product) Intermediate->FM61 Cleavage & Rearrangement Other Other Degradation Products Intermediate->Other Further Degradation

References

Technical Support Center: Overcoming Poor Absorption of Triflumizole in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the use of Triflumizole in plant tissue culture, focusing on overcoming its poor absorption.

Troubleshooting Guides

Issue 1: this compound Precipitates in the Culture Medium

Symptoms:

  • Cloudiness or visible particles in the liquid or solid medium after adding this compound.

  • Inconsistent antifungal activity across different batches of media.

Possible Causes:

  • Low Water Solubility: this compound is practically insoluble in water (10.2 mg/L at 20°C and pH 7), leading to precipitation in aqueous culture media.[1]

  • Improper Dissolution: The stock solution was not prepared correctly, or the final concentration in the medium exceeds its solubility limit.

  • Interaction with Media Components: Salts or other components in the culture medium may reduce the solubility of this compound.

Solutions:

  • Proper Stock Solution Preparation:

    • Use an appropriate solvent: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing concentrated stock solutions of this compound.[2][3]

    • Prepare a high-concentration stock: This allows for the addition of a very small volume to the medium, minimizing the risk of precipitation and solvent-induced phytotoxicity.

    • Ensure complete dissolution: Gentle heating or sonication can aid in the complete dissolution of this compound in the solvent.[2]

  • Optimizing Addition to the Medium:

    • Add this compound to molten agar: For solid media, add the this compound stock solution to the autoclaved medium once it has cooled to a pourable temperature (around 50-60°C) to ensure even dispersion and prevent heat degradation.

    • Stir vigorously: Continuously stir the medium while adding the this compound stock solution to facilitate its dispersion.

    • Filter sterilization: For liquid cultures, the this compound stock solution can be filter-sterilized through a 0.22 µm syringe filter and then added to the sterile medium.

  • Consider Adjuvants (with caution):

    • While primarily used in foliar applications, non-ionic surfactants or wetting agents could potentially improve the dispersion of this compound in the medium.[4][5][6] However, their use in tissue culture requires careful testing for phytotoxicity.

Issue 2: Lack of Antifungal Efficacy

Symptoms:

  • Fungal contamination persists despite the presence of this compound in the medium.

  • The growth of the fungal contaminant is not inhibited.

Possible Causes:

  • Poor Absorption by Plant Tissue: Even if dissolved in the medium, the plant tissue may not be taking up the this compound effectively.

  • Sub-optimal Concentration: The concentration of this compound in the medium may be too low to inhibit the specific fungal contaminant.

  • Fungicide Resistance: The contaminating fungus may be resistant to this compound.

  • Degradation of this compound: The active ingredient may have degraded due to improper storage or prolonged exposure to light or high temperatures.

Solutions:

  • Enhance Bioavailability:

    • Ensure proper dissolution: As a first step, confirm that the this compound is fully dissolved in the medium using the methods described in Issue 1.

    • pH of the medium: While not extensively documented for this compound in tissue culture, the pH of the medium can influence the uptake of some compounds. Ensure the medium pH is within the optimal range for your plant species.

  • Optimize Concentration:

    • Conduct a dose-response experiment: Test a range of this compound concentrations to determine the minimum inhibitory concentration (MIC) for your specific fungal contaminant.

    • Consult literature for recommended concentrations: If available, check published studies that have successfully used this compound for similar plant species and contaminants.

  • Address Potential Resistance:

    • Alternate fungicides: If resistance is suspected, switch to a fungicide with a different mode of action.

    • Combination therapy: In some cases, using a combination of fungicides may be more effective, but this requires careful testing for synergistic or antagonistic effects and potential phytotoxicity.

Issue 3: Phytotoxicity Symptoms in Plant Tissues

Symptoms:

  • Leaf damage: Yellowing (chlorosis), browning (necrosis), spotting, or scorching of leaves.[7][8]

  • Growth inhibition: Stunted growth, reduced shoot proliferation, or poor root development.[8]

  • Deformed growth: Twisted or curled leaves.[7]

  • Callus browning and death.

Possible Causes:

  • High this compound Concentration: The concentration of this compound in the medium is too high for the specific plant species or explant type.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be phytotoxic at certain concentrations.[9][10][11][12][13]

  • Sensitivity of the Plant Species: Some plant species are more sensitive to certain chemicals than others.

  • Stressed Plant Material: Explants taken from stressed plants may be more susceptible to chemical injury.[8]

Solutions:

  • Optimize this compound Concentration:

    • Reduce the concentration: If phytotoxicity is observed, lower the concentration of this compound in the medium.

    • Determine the optimal therapeutic window: Conduct experiments to find a concentration that is effective against the fungus but not harmful to the plant tissue.

  • Minimize Solvent Toxicity:

    • Use the lowest effective solvent concentration: When preparing the stock solution, use the highest possible concentration of this compound to minimize the volume of solvent added to the medium.

    • Test for solvent phytotoxicity: Culture your plant tissue on a medium containing only the solvent at the same concentration used in your experimental setup to determine if the solvent itself is causing the phytotoxicity.

    • Alternative solvents: If DMSO proves to be too toxic, other solvents like ethanol could be tested, though they also carry a risk of phytotoxicity.

  • Screen for Plant Sensitivity:

    • Conduct a small-scale pilot study: Before using this compound in a large-scale experiment, test its effect on a small number of explants to assess the sensitivity of your plant species.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution for plant tissue culture?

A1: Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent for dissolving this compound for in vitro applications.[2][3] It is important to prepare a highly concentrated stock solution to minimize the final concentration of DMSO in the culture medium, as DMSO itself can be phytotoxic at higher levels.[9][10][11][12][13]

Q2: At what stage should I add this compound to my culture medium?

A2: For solid media, it is best to add the this compound stock solution to the autoclaved medium after it has cooled to a pourable temperature (approximately 50-60°C). This ensures even distribution and prevents potential degradation of the fungicide by excessive heat. For liquid media, the stock solution can be filter-sterilized and added to the sterile medium.

Q3: What are the typical signs of this compound phytotoxicity in plant tissue culture?

A3: Symptoms of phytotoxicity can include yellowing or browning of leaves (chlorosis and necrosis), leaf spotting, stunted growth, and leaf curling or twisting.[7][8] The severity of these symptoms will depend on the concentration of this compound and the sensitivity of the plant species.

Q4: How can I improve the uptake of this compound by the plant tissue?

A4: Ensuring that this compound is fully dissolved and evenly dispersed in the medium is the first and most critical step. Using a co-solvent like DMSO to prepare a stock solution is key. While adjuvants like non-ionic surfactants can improve uptake in foliar applications, their use in tissue culture is not well-documented and would require careful testing to avoid phytotoxicity.[4][5][6][14]

Q5: Are there any alternative fungicides to this compound for use in plant tissue culture with better solubility?

A5: Yes, several other systemic fungicides are used in plant tissue culture. Benomyl, for example, is a broad-spectrum fungicide that can be dissolved by autoclaving or boiling and has been shown to be non-toxic to a range of plant cell cultures at effective concentrations.[15] Carbendazim is another option.[16] It is advisable to select an alternative with a different mode of action if you suspect fungicide resistance.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Water (20°C, pH 7)10.2 mg/L (practically insoluble)[1]
Chloroform (20°C)2.22 mg/L[1]
Hexane (20°C)0.0176 mg/L[1]
Xylene (20°C)0.639 mg/L[1]
Acetone (20°C)1.44 mg/L[1]
Methanol (20°C)0.496 mg/L[1]
DMSO≥ 2.5 mg/mL (in 10% DMSO/90% Corn Oil)[2]

Table 2: Recommended Concentration Ranges and Potential Phytotoxicity of this compound and DMSO

CompoundRecommended Concentration Range (in medium)Potential PhytotoxicityReference
This compound0.1 - 10 µg/mL (for sensitivity testing)Species-dependent; test for your specific plant. High concentrations can cause chlorosis, necrosis, and growth inhibition.[17]
DMSO< 0.1% (v/v)Concentrations >2.5% can significantly inhibit fungal growth, and may also affect plant cell growth. Test for phytotoxicity on your specific plant tissue.[9][13]

Table 3: Alternative Systemic Fungicides for Plant Tissue Culture

FungicideMode of ActionSolubility NotesReference
BenomylMethyl benzimidazole carbamate (MBC)Can be dissolved by autoclaving or boiling.[15]
CarbendazimMethyl benzimidazole carbamate (MBC)Fungitoxic ingredient of several fungicides.[16]
ThiabendazoleBenzimidazole-[18]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for addition to plant tissue culture medium.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

  • Sterile pipettes and tips

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder. For example, to prepare a 10 mg/mL stock solution, weigh 10 mg of this compound.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve the desired concentration. For a 10 mg/mL solution, add 1 mL of DMSO.

  • Vortex the tube until the this compound is completely dissolved. Gentle warming in a water bath (up to 40°C) or brief sonication can be used to aid dissolution if necessary.[2]

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The stock solution is stable for at least one month at -20°C.[2]

Protocol 2: Incorporation of this compound into Plant Tissue Culture Medium

Objective: To add this compound to a sterile plant culture medium to achieve the desired final concentration.

Materials:

  • Autoclaved plant tissue culture medium (e.g., MS medium)

  • This compound stock solution (from Protocol 1)

  • Sterile pipettes and tips

  • Stir plate and sterile stir bar (for liquid medium)

  • Sterile petri dishes or culture vessels

Procedure:

  • Prepare the plant tissue culture medium according to your standard protocol and autoclave it.

  • Allow the medium to cool to a pourable temperature, approximately 50-60°C.

  • In a laminar flow hood, add the required volume of the this compound stock solution to the molten medium to reach the desired final concentration. For example, to achieve a final concentration of 5 µg/mL in 1 L of medium, add 500 µL of a 10 mg/mL stock solution.

  • If preparing a solid medium, swirl the flask gently but thoroughly to ensure the this compound is evenly dispersed before pouring it into sterile petri dishes or culture vessels. For a liquid medium, add the stock solution and stir with a sterile stir bar for 5-10 minutes.

  • Allow the solid medium to cool and solidify completely before use.

  • Label the plates or vessels clearly with the this compound concentration.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Triflumizole_Mode_of_Action This compound This compound Plant_Cell_Wall Plant Cell Wall & Membrane This compound->Plant_Cell_Wall Absorption Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway This compound->Ergosterol_Biosynthesis Inhibits (Primary Target) Plant_P450 Plant Cytochrome P450 (e.g., in Strigolactone Pathway) This compound->Plant_P450 Potential Off-Target Interaction Fungal_Cell Fungal Cell Plant_Cell_Wall->Fungal_Cell Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Fungal_Growth Fungal Growth & Proliferation Ergosterol_Biosynthesis->Fungal_Growth Disruption leads to inhibition Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Fungal_Membrane->Fungal_Growth Plant_Hormone Plant Hormone Signaling Plant_P450->Plant_Hormone

Caption: this compound's primary mode of action and potential off-target effects in plants.

Triflumizole_Workflow cluster_prep Stock Solution Preparation cluster_media Media Preparation cluster_culture Plant Tissue Culture weigh 1. Weigh this compound Powder dissolve 2. Dissolve in DMSO weigh->dissolve store 3. Store at -20°C dissolve->store add_tfz 6. Add this compound Stock Solution store->add_tfz prepare_media 4. Prepare & Autoclave Culture Medium cool_media 5. Cool Medium to 50-60°C prepare_media->cool_media cool_media->add_tfz dispense 7. Dispense into Sterile Vessels add_tfz->dispense inoculate 8. Inoculate with Explant dispense->inoculate incubate 9. Incubate under Optimal Conditions inoculate->incubate observe 10. Observe for Fungal Growth & Phytotoxicity incubate->observe

Caption: Experimental workflow for using this compound in plant tissue culture.

Caption: Troubleshooting decision tree for this compound use in plant tissue culture.

References

Technical Support Center: Optimizing Triflumizole Activity in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting pH for optimal Triflumizole activity in vitro. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a fungicide that belongs to the sterol demethylation inhibitor (DMI) class.[1] Its primary mechanism of action is the inhibition of the cytochrome P450 enzyme 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[1] By disrupting ergosterol production, this compound compromises the integrity and function of the fungal cell membrane, ultimately leading to cell death.

Q2: How does pH influence the effectiveness of this compound in vitro?

A2: The pH of the in vitro environment can significantly impact the activity of this compound. As a weak base with a pKa of 3.70, the ionization state of this compound is pH-dependent.[1] At a pH below its pKa, a larger proportion of this compound molecules will be protonated (ionized), which can affect their ability to cross the fungal cell membrane. Generally, for DMI fungicides, a neutral to slightly alkaline pH is considered optimal for activity, as the non-ionized form is more lipid-soluble and can more readily penetrate the cell membrane to reach its target enzyme. Studies on other azole antifungals, such as itraconazole, have shown decreased activity at acidic pH levels.

Q3: What is the recommended pH for in vitro assays with this compound?

A3: For standardized in vitro antifungal susceptibility testing, a pH of 7.0 is typically recommended.[2][3] This is often achieved by using a buffered medium, such as RPMI 1640 with MOPS (3-(N-morpholino)propanesulfonic acid), which helps maintain a stable pH throughout the experiment.[3] However, the optimal pH may vary depending on the specific fungal species and the experimental objectives. It is advisable to perform a pH optimization experiment (ranging from pH 5.5 to 7.5) to determine the ideal condition for your specific assay.

Q4: How stable is this compound at different pH values?

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability in MIC/EC50 values between experiments. Unstable pH in the culture medium. The metabolic activity of the fungus can alter the pH of an unbuffered medium over time.Use a buffered medium, such as RPMI 1640 with MOPS, to maintain a constant pH. Verify the pH of the medium before and after the experiment.
Low or no this compound activity observed. The pH of the medium is too acidic. An acidic environment can lead to increased ionization of the this compound molecule, hindering its ability to penetrate the fungal cell membrane.Adjust the pH of your medium to a neutral range (pH 6.8-7.2). Perform a preliminary experiment to test a range of pH values (e.g., 5.5, 6.5, 7.0, 7.5) to determine the optimal pH for your specific fungal isolate.
Precipitation of this compound in the stock solution or medium. Poor solubility of this compound at the working concentration and pH. This compound has low water solubility (10.2 mg/L at 20°C and pH 7).[1]Prepare the stock solution in a suitable organic solvent like DMSO. When diluting into the aqueous medium, ensure the final solvent concentration is low (typically ≤1%) and does not affect fungal growth. Ensure the pH of the final medium is compatible with this compound's solubility.

Data Presentation

Table 1: Hypothetical pH-Dependent Activity of this compound against Aspergillus fumigatus

The following table illustrates the potential impact of medium pH on the in vitro activity of this compound, represented by the Minimum Inhibitory Concentration (MIC) and the 50% Effective Concentration (EC50).

pH of Culture MediumMIC (µg/mL)EC50 (µg/mL)
5.54.01.8
6.02.00.9
6.51.00.45
7.00.50.22
7.50.50.25

Note: This data is representative and intended for illustrative purposes. Actual values may vary based on the fungal species, isolate, and specific experimental conditions.

Experimental Protocols

Detailed Methodology for Determining the Optimal pH for this compound Activity

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A guidelines for broth microdilution antifungal susceptibility testing of filamentous fungi.

  • Preparation of Buffered Medium:

    • Prepare RPMI 1640 medium according to the manufacturer's instructions.

    • Divide the medium into aliquots and adjust the pH of each aliquot to the desired levels (e.g., 5.5, 6.0, 6.5, 7.0, and 7.5) using sterile HCl or NaOH. For pH 7.0, buffering with 0.165 M MOPS is recommended for stability.

    • Sterilize the pH-adjusted media by filtration (0.22 µm filter).

  • Preparation of this compound Stock and Dilutions:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 1.6 mg/mL.

    • Perform serial twofold dilutions of the this compound stock solution in the pH-adjusted RPMI 1640 media to achieve final concentrations ranging from 0.0313 to 16 µg/mL. The final DMSO concentration should not exceed 1%.

  • Inoculum Preparation:

    • Grow the fungal isolate (e.g., Aspergillus fumigatus) on potato dextrose agar (PDA) at 35°C for 5-7 days.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.

    • Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL using a hemocytometer.

  • Assay Procedure:

    • In a 96-well microtiter plate, add 100 µL of each this compound dilution to the appropriate wells.

    • Add 100 µL of the fungal inoculum to each well.

    • Include a growth control (inoculum without this compound) and a sterility control (medium only) for each pH value.

    • Incubate the plates at 35°C for 48-72 hours.

  • Determination of MIC/EC50:

    • The MIC is determined as the lowest concentration of this compound that causes complete inhibition of visible growth.

    • For EC50 determination, spectrophotometric reading of absorbance at a suitable wavelength (e.g., 530 nm) can be performed. The EC50 is the concentration that inhibits 50% of fungal growth compared to the growth control.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase prep_media Prepare & pH-adjust RPMI 1640 Media plate_setup Set up 96-Well Plates prep_media->plate_setup prep_drug Prepare this compound Stock & Dilutions prep_drug->plate_setup prep_inoculum Prepare Fungal Inoculum prep_inoculum->plate_setup incubation Incubate Plates (35°C, 48-72h) plate_setup->incubation read_results Read MIC/EC50 (Visually or Spectrophotometrically) incubation->read_results analyze_data Analyze Data & Determine Optimal pH read_results->analyze_data

Caption: Experimental workflow for determining optimal pH.

troubleshooting_workflow start Sub-optimal this compound Activity Observed check_ph Is the medium pH within the optimal range (e.g., 6.5-7.5)? start->check_ph check_buffer Is a buffered medium (e.g., with MOPS) being used? check_ph->check_buffer Yes action_adjust_ph Adjust medium pH to the optimal range. check_ph->action_adjust_ph No check_solubility Is there any visible precipitation of this compound? check_buffer->check_solubility Yes action_use_buffer Use a buffered medium to maintain pH stability. check_buffer->action_use_buffer No action_review_prep Review stock solution preparation and dilution procedure. check_solubility->action_review_prep Yes end_node Re-run Experiment check_solubility->end_node No action_adjust_ph->end_node action_use_buffer->end_node action_review_prep->end_node

Caption: Troubleshooting decision-making process.

References

Validation & Comparative

Triflumizole vs. Other DMI Fungicides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the demethylation inhibitor (DMI) fungicide Triflumizole with other prominent DMI fungicides. The analysis focuses on performance, efficacy, and mode of action, supported by experimental data to aid in research and development decisions.

Introduction to DMI Fungicides

Demethylation inhibitor (DMI) fungicides, also known as sterol biosynthesis inhibitors (SBIs), are a crucial class of fungicides used in agriculture and medicine.[1] They belong to the Fungicide Resistance Action Committee (FRAC) Group 3. Their primary mode of action is the inhibition of the C14-demethylase enzyme, a key component in the ergosterol biosynthesis pathway in fungi.[1][2] Ergosterol is an essential component of fungal cell membranes, and its disruption leads to impaired fungal growth and, ultimately, cell death. DMIs are a chemically diverse group, primarily composed of triazoles and imidazoles, and they exhibit varying degrees of systemic and curative activity.[1][3]

This compound is a broad-spectrum, systemic fungicide belonging to the imidazole group.[4] It is recognized for its protective and curative properties against a range of fungal pathogens, particularly powdery mildews and scabs.[4] This guide compares the efficacy of this compound with other commonly used DMI fungicides, including propiconazole, tebuconazole, myclobutanil, and difenoconazole.

Comparative Efficacy: In Vitro Studies

The efficacy of fungicides is often quantified by the half-maximal effective concentration (EC50), which represents the concentration of a fungicide required to inhibit 50% of fungal growth in vitro. Lower EC50 values indicate higher potency. The following tables summarize EC50 values for this compound and other DMI fungicides against various fungal pathogens, compiled from multiple studies. It is important to note that EC50 values can vary depending on the specific fungal isolate, experimental conditions, and testing methodology.

FungicidePathogenMean EC50 (µg/mL)Reference
This compound Sphaerobolus spp.Moderately effective at 20 ppm
Propiconazole Alternaria alternata1.90[5]
Penicillium digitatum (sensitive isolates)0.104[1]
Tebuconazole Fusarium graminearum (isolates pre-2000)0.1610[6][7]
Fusarium graminearum (isolates 2000-2014)0.3311[6][7]
Myclobutanil Venturia inaequalis (baseline population)0.17
Difenoconazole Alternaria alternata (2013 isolates)0.12[8]
Venturia inaequalis (baseline isolates)0.002[9]

Table 1: Comparative EC50 Values of DMI Fungicides Against Various Fungal Pathogens.

FungicidePathogenMean EC50 (µg/mL)Reference
This compound Podosphaera xanthii (cucumber powdery mildew)Resistance has been observed[5]
Myclobutanil Podosphaera xanthii (cucumber powdery mildew)Resistance has been observed[5]
Difenoconazole Podosphaera xanthii (cucumber powdery mildew)Resistance has been observed[5]
Tebuconazole + Trifloxystrobin Field pea powdery mildewShowed highest reduction in disease incidence[10]
Azoxystrobin + Difenoconazole Field pea powdery mildewEffective, but less so than Tebuconazole + Trifloxystrobin[10]

Table 2: Efficacy of DMI Fungicides Against Powdery Mildew Pathogens.

Mode of Action: The Ergosterol Biosynthesis Pathway

DMI fungicides share a common molecular target within the fungal ergosterol biosynthesis pathway. They specifically inhibit the enzyme lanosterol 14α-demethylase, which is encoded by the CYP51 gene. This enzyme is a cytochrome P450 monooxygenase responsible for the removal of a methyl group from lanosterol, a crucial step in the formation of ergosterol. By blocking this step, DMIs disrupt the integrity and function of the fungal cell membrane, leading to the cessation of fungal growth.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Fungal Isolate Culture C Prepare 'Poisoned' Agar Plates A->C B Fungicide Stock & Serial Dilutions B->C D Inoculate Plates with Fungal Plugs C->D E Incubate at Optimal Temperature D->E F Measure Colony Diameter E->F G Calculate Percent Inhibition F->G H Determine EC50 Value G->H

References

Comparative Efficacy of Triflumizole and Tebuconazole Against Fusarium Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the efficacy of two prominent triazole fungicides, Triflumizole and Tebuconazole, against pathogenic Fusarium species. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in the management of Fusarium-related plant diseases.

Introduction

Fusarium species are among the most devastating plant pathogens, causing a range of diseases such as crown rot, head blight, and vascular wilt in various crops, leading to significant economic losses worldwide. Triazole fungicides, which inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes, are a cornerstone in the chemical management of Fusarium infections. This guide focuses on a comparative evaluation of two such fungicides: this compound and Tebuconazole.

Mechanism of Action: Targeting Ergosterol Biosynthesis

Both this compound and Tebuconazole belong to the Demethylation Inhibitors (DMIs) class of fungicides. Their primary mode of action is the inhibition of the sterol 14α-demethylase enzyme (CYP51), a critical enzyme in the ergosterol biosynthesis pathway in fungi. By disrupting this pathway, these fungicides compromise the integrity of the fungal cell membrane, leading to growth inhibition and cell death.

G cluster_pathway Ergosterol Biosynthesis Pathway in Fusarium cluster_inhibition Inhibition by DMI Fungicides AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 Sterol 14α-demethylase (CYP51) CellMembrane Fungal Cell Membrane (Normal Function) Ergosterol->CellMembrane DisruptedMembrane Disrupted Fungal Cell Membrane (Growth Inhibition) Ergosterol->DisruptedMembrane Fungicide This compound / Tebuconazole Fungicide->CYP51 Inhibits

Figure 1: Mechanism of action of DMI fungicides.

Quantitative Efficacy Data

Table 1: Efficacy of this compound against Fusarium Species

Fusarium SpeciesEC50 (µg/mL)Reference
F. oxysporumHighly effective (98% inhibition at 500 ppm)[1]

Table 2: Efficacy of Tebuconazole against Fusarium Species

Fusarium SpeciesEC50 (µg/mL)Reference
F. graminearum0.33 ± 0.03[2]
F. graminearum0.1610 (isolates pre-2000)[3]
F. graminearum0.3311 (isolates 2000-2014)[3]
F. pseudograminearum0.2328 ± 0.0840[4]
F. culmorumMIC50: 0.6[5]
F. oxysporum (susceptible isolates)0.04[6]
F. oxysporum (resistant isolates)0.139[6]

Note: Efficacy can vary significantly based on the specific isolate, experimental conditions, and the development of fungicide resistance.

Experimental Protocols

The following is a generalized methodology for determining the in vitro efficacy of fungicides against Fusarium species, based on commonly cited experimental procedures.

G cluster_workflow In Vitro Fungicide Efficacy Testing Workflow start Start isolate Isolate and Culture Fusarium Species start->isolate inoculate Inoculate PDA Plates with Mycelial Plugs of Fusarium isolate->inoculate prepare_media Prepare Potato Dextrose Agar (PDA) Amended with Fungicide prepare_media->inoculate serial_dilution Create Serial Dilutions of Fungicide serial_dilution->prepare_media incubate Incubate Plates (e.g., 25-28°C for 5-7 days) inoculate->incubate measure Measure Mycelial Growth Diameter incubate->measure calculate Calculate Percent Inhibition and EC50 Values measure->calculate end End calculate->end

Figure 2: Experimental workflow for efficacy testing.
Detailed Methodology: Mycelial Growth Inhibition Assay (Poisoned Food Technique)

  • Fungal Isolates : Pure cultures of the target Fusarium species are grown on a suitable medium, such as Potato Dextrose Agar (PDA), for 5-7 days at 25-28°C to obtain actively growing colonies.

  • Fungicide Stock Solutions : Stock solutions of this compound and Tebuconazole are prepared by dissolving the technical grade active ingredient in a suitable solvent, such as acetone or dimethyl sulfoxide (DMSO).

  • Amended Media Preparation : The fungicide stock solutions are serially diluted and added to molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control set of PDA plates is prepared with the solvent alone.

  • Inoculation : Mycelial plugs (typically 5 mm in diameter) are taken from the edge of the actively growing Fusarium cultures and placed in the center of the fungicide-amended and control PDA plates.

  • Incubation : The inoculated plates are incubated in the dark at 25-28°C for a period of 5 to 7 days, or until the mycelial growth in the control plates reaches the edge of the plate.

  • Data Collection and Analysis : The radial growth of the fungal colony is measured in two perpendicular directions. The percentage of mycelial growth inhibition is calculated using the following formula:

    % Inhibition = [(C - T) / C] x 100

    Where:

    • C = Average diameter of mycelial growth in the control plate

    • T = Average diameter of mycelial growth in the treated plate

    The EC50 value is then determined by probit analysis of the inhibition data.

Comparative Analysis and Conclusion

Based on the available, albeit limited, direct comparative data, both this compound and Tebuconazole demonstrate significant efficacy against Fusarium species. A study on Fusarium oxysporum indicated that this compound provided 98% inhibition at a concentration of 500 ppm, highlighting its high level of activity.[1]

Tebuconazole has been more extensively studied against a broader range of Fusarium species, with EC50 values for F. graminearum and F. pseudograminearum generally falling in the range of 0.16 to 0.33 µg/mL for susceptible isolates.[2][3][4] For susceptible isolates of F. oxysporum, Tebuconazole has shown a very low EC50 value of 0.04 µg/mL.[6]

It is crucial to consider the potential for fungicide resistance. Studies have shown the emergence of Tebuconazole-resistant isolates of F. oxysporum, with significantly higher EC50 values.[6] The development of resistance is a critical factor for the long-term effectiveness of any fungicide and underscores the importance of integrated pest management strategies.

References

A Comparative Analysis of Triflumizole Cross-Resistance with Other Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-resistance profiles of Triflumizole, a demethylation inhibitor (DMI) fungicide, with other fungicidal agents. The information presented is curated from experimental studies to assist researchers in understanding resistance mechanisms and developing effective disease management strategies.

This compound's primary mode of action is the inhibition of sterol biosynthesis in fungi, specifically targeting the C14-demethylase enzyme encoded by the CYP51 gene. Resistance to DMI fungicides is often quantitative, meaning it can develop gradually due to an accumulation of mutations. When a fungal pathogen develops resistance to one DMI fungicide, it is likely to exhibit cross-resistance to other fungicides within the same class. This is because they all target the same metabolic pathway. Understanding the extent of this cross-resistance is crucial for effective fungicide rotation programs.

Cross-Resistance of this compound with Other DMI Fungicides

Studies have demonstrated significant cross-resistance between this compound and other DMI fungicides in various plant pathogens. This is expected as they share a common mode of action. The following tables summarize the effective concentration required to inhibit 50% of fungal growth (EC50) for this compound and other DMIs against different fungal isolates, including those with reduced sensitivity to certain DMI fungicides.

PathogenFungicideIsolate TypeMean EC50 (µg/mL)Reference
Podosphaera xanthiiThis compound-0.09 - 6.31[1]
MyclobutanilResistant to this compound-[2][3]
DifenoconazoleResistant to this compound-[2][3]
Monilinia fructicolaTebuconazoleWild-Type0.096[4]
TebuconazoleG461S mutant1.482[4]
PropiconazoleWild-Type0.026[4]
PropiconazoleG461S mutant0.236[4]
MyclobutanilWild-Type1.13[4]
MyclobutanilG461S mutant8.443[4]

Cross-Resistance of this compound with Non-DMI Fungicides

While cross-resistance within the DMI class is well-documented, there is limited quantitative data directly comparing the EC50 values of this compound against fungal isolates with known resistance to fungicides from different chemical classes, such as Quinone outside inhibitors (QoIs) and Succinate dehydrogenase inhibitors (SDHIs). Generally, it is understood that fungicides with different modes of action are not subject to cross-resistance.[5][6] For instance, QoI fungicides target the cytochrome b gene, and SDHI fungicides inhibit complex II of the mitochondrial respiratory chain.[7][8][9][10]

A study on Podosphaera leucotricha found a moderate positive correlation (r = 0.38) between sensitivity to trifloxystrobin (a QoI) and this compound (a DMI), suggesting a potential, though not fully understood, linkage that warrants further investigation.[1] However, this does not definitively establish cross-resistance. The Fungicide Resistance Action Committee (FRAC) categorizes fungicides by their mode of action to help manage resistance, and rotation of fungicides from different FRAC groups is a key strategy to prevent the development of resistance.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro mycelial growth inhibition assays. The following is a generalized protocol for such an assay.

Mycelial Growth Inhibition Assay

This method assesses the effect of a fungicide on the radial growth of a fungal colony on an agar medium.

  • Media Preparation: A suitable culture medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.

  • Fungicide Incorporation: The fungicide to be tested is dissolved in a solvent (e.g., dimethyl sulfoxide - DMSO) and added to the molten agar at various concentrations. A control plate without any fungicide is also prepared.

  • Inoculation: A small plug of mycelium from an actively growing fungal culture is placed in the center of each agar plate.

  • Incubation: The plates are incubated at an optimal temperature for the specific fungus (e.g., 25°C) in the dark.

  • Data Collection: The diameter of the fungal colony is measured at regular intervals until the colony on the control plate reaches the edge of the plate.

  • Analysis: The percentage of growth inhibition is calculated relative to the control. The EC50 value is then determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration.

Mechanisms of Fungicide Resistance

Fungicide resistance in plant pathogens can arise through various mechanisms. Understanding these pathways is essential for developing new fungicides and resistance management strategies.

Target Site Modification

The most common mechanism of resistance to DMI fungicides like this compound is the alteration of the target enzyme, C14-demethylase, due to mutations in the CYP51 gene. These mutations can reduce the binding affinity of the fungicide to the enzyme, thereby decreasing its efficacy.

cluster_0 Fungicide Action and Resistance cluster_1 Resistance Mechanism Fungicide This compound (DMI) Target CYP51 Enzyme (14α-demethylase) Fungicide->Target Inhibits Ergosterol Ergosterol Biosynthesis Target->Ergosterol Catalyzes Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Mutation Mutation in CYP51 gene AlteredTarget Altered CYP51 Enzyme Mutation->AlteredTarget ReducedBinding Reduced Fungicide Binding AlteredTarget->ReducedBinding ReducedBinding->Target Leads to reduced inhibition

Caption: DMI fungicide resistance through target site modification.

Efflux Pumps

Another important resistance mechanism is the overexpression of efflux pumps, such as ATP-binding cassette (ABC) transporters.[5][11] These membrane proteins actively transport fungicides out of the fungal cell, preventing the accumulation of toxic concentrations at the target site.[5] This mechanism can sometimes lead to multidrug resistance (MDR), where a fungus becomes resistant to multiple, chemically unrelated compounds.[11]

cluster_workflow Experimental Workflow: Mycelial Growth Inhibition Assay Start Start PrepMedia Prepare Agar Medium Start->PrepMedia AddFungicide Incorporate Fungicide at Various Concentrations PrepMedia->AddFungicide Inoculate Inoculate with Fungal Mycelium AddFungicide->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Analyze Calculate EC50 Value Measure->Analyze End End Analyze->End

Caption: Workflow for determining fungicide efficacy.

cluster_efflux Resistance Mechanism: Efflux Pump Overexpression Fungicide_in Fungicide Enters Cell EffluxPump Efflux Pump (e.g., ABC Transporter) Fungicide_in->EffluxPump TargetSite Intracellular Target Site Fungicide_in->TargetSite Reduced accumulation Fungicide_out Fungicide Expelled from Cell EffluxPump->Fungicide_out Active Transport LowConcentration Low Intracellular Fungicide Concentration EffluxPump->LowConcentration LowConcentration->TargetSite Insufficient to inhibit target

Caption: Fungicide resistance mediated by efflux pumps.

References

Comparative Transcriptomics of Fungi Under Triflumizole Stress: A Guide to Azole Fungicide Response

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of fungal transcriptomic responses to Triflumizole and other azole fungicides. It includes supporting experimental data from related studies, detailed methodologies, and visual representations of key pathways and workflows.

This compound is a broad-spectrum fungicide belonging to the demethylation inhibitor (DMI) class of sterol biosynthesis inhibitors.[1] It functions by targeting the lanosterol 14-α-demethylase enzyme (encoded by the ERG11 gene), a critical component of the ergosterol biosynthesis pathway in fungi.[2] Ergosterol is an essential molecule for maintaining the integrity and fluidity of fungal cell membranes. Inhibition of its synthesis leads to the accumulation of toxic sterol intermediates and ultimately disrupts fungal growth.[2][3] This guide synthesizes transcriptomic data from studies on fungi treated with azole fungicides to provide insights into the expected cellular and molecular responses to this compound.

Fungal Transcriptomic Response to Azole Fungicides

Transcriptome analysis of fungi exposed to azole fungicides, such as this compound, typically reveals a multi-faceted response characterized by the differential expression of genes involved in stress mitigation, drug resistance, and metabolic reprogramming. While specific gene expression changes can vary between fungal species, several common themes emerge from comparative transcriptomic studies.

Key Upregulated Gene Categories:
  • Ergosterol Biosynthesis: A hallmark of the fungal response to azoles is the upregulation of genes in the ergosterol biosynthesis pathway, particularly ERG11, the direct target of these fungicides.[4] This is often interpreted as a compensatory mechanism to overcome the enzymatic inhibition.

  • Efflux Pumps: Genes encoding ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters are frequently upregulated.[5][6] These transporters function as efflux pumps to actively remove the fungicide from the cell, thereby reducing its intracellular concentration and toxic effects.

  • Stress Response Pathways: Exposure to azoles induces cellular stress, leading to the increased expression of genes involved in oxidative stress response, heat shock proteins, and cell wall integrity pathways.[4][7]

  • Secondary Metabolism: In some fungi, genes related to the biosynthesis of secondary metabolites may be differentially regulated, although the specific responses can be species-dependent.[4]

Key Downregulated Gene Categories:
  • Cell Growth and Division: Genes associated with cell cycle progression, DNA replication, and ribosome biogenesis are often downregulated, reflecting the growth-inhibitory effects of azole fungicides.[8]

  • Primary Metabolism: Depending on the fungal species and experimental conditions, a downregulation of genes involved in primary metabolic pathways, such as carbohydrate and amino acid metabolism, may be observed as the fungus shunts resources towards stress response and survival.[7]

Tabular Summary of Expected Transcriptomic Changes

The following table summarizes the commonly observed changes in gene expression in fungi following treatment with azole fungicides like this compound, based on comparative transcriptomic studies.

Gene CategoryExpected Expression ChangeFungal Species Examples (from related studies)References
Ergosterol Biosynthesis
ERG11 (Lanosterol 14-α-demethylase)UpregulatedAspergillus fumigatus, Candida albicans[3][4]
Other ERG genesUpregulatedPenicillium italicum[6]
Drug Efflux Pumps
ABC TransportersUpregulatedPenicillium expansum, Penicillium italicum[5][6]
MFS TransportersUpregulatedPenicillium expansum, Penicillium italicum[5][6]
Stress Response
Oxidative Stress ResponseUpregulatedAspergillus fumigatus[4]
Heat Shock ProteinsUpregulatedFusarium graminearum[7]
Cell Wall Integrity PathwayUpregulatedSaccharomyces cerevisiae[6]
Primary Metabolism
Carbohydrate MetabolismDownregulatedFusarium graminearum[7]
Amino Acid MetabolismDownregulatedFusarium graminearum[7]
Secondary Metabolism Variably RegulatedAspergillus fumigatus[4]

Experimental Protocols

A typical comparative transcriptomics study to investigate the effects of this compound on fungi involves the following key steps.

Fungal Culture and Treatment
  • Fungal Strains and Growth Conditions: The fungal species of interest are cultured in appropriate liquid or solid media under optimal temperature and aeration conditions.

  • Fungicide Treatment: this compound is added to the cultures at a predetermined concentration (e.g., the half-maximal inhibitory concentration, IC50) at a specific growth phase (e.g., mid-logarithmic phase). Control cultures are treated with the solvent used to dissolve the fungicide.

  • Time-Course Analysis: Samples are collected at various time points post-treatment to capture the dynamic changes in gene expression.

RNA Extraction and Sequencing
  • RNA Isolation: Total RNA is extracted from the collected fungal mycelia using standard protocols, such as Trizol-based methods or commercially available kits. RNA quality and integrity are assessed using spectrophotometry and gel electrophoresis.

  • Library Preparation: mRNA is enriched from the total RNA, fragmented, and reverse-transcribed into cDNA. Sequencing adapters are ligated to the cDNA fragments to generate sequencing libraries.

  • Next-Generation Sequencing (NGS): The prepared libraries are sequenced using a high-throughput sequencing platform, such as Illumina, to generate millions of short reads.[9]

Bioinformatic Analysis
  • Data Quality Control: Raw sequencing reads are processed to remove low-quality bases and adapter sequences.

  • Read Mapping: The cleaned reads are aligned to a reference genome of the fungal species using a splice-aware aligner.[10]

  • Differential Gene Expression Analysis: The number of reads mapping to each gene is counted, and statistical methods are applied to identify genes that are significantly differentially expressed between the this compound-treated and control samples.[10]

  • Functional Annotation and Enrichment Analysis: Differentially expressed genes are functionally annotated using databases like Gene Ontology (GO) and KEGG to identify over-represented biological pathways and processes.[6]

Visualizing Key Processes

The following diagrams illustrate the experimental workflow for a comparative transcriptomics study and the key signaling pathway affected by this compound.

experimental_workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis A Fungal Culture B This compound Treatment A->B C RNA Extraction B->C D RNA-Seq Library Preparation C->D E Next-Generation Sequencing D->E F Data Quality Control E->F Raw Sequencing Data G Read Alignment to Genome F->G H Differential Gene Expression G->H I Functional Enrichment Analysis H->I J Identification of Key Response Pathways I->J Biological Interpretation

Caption: Experimental workflow for comparative transcriptomics of fungi treated with this compound.

ergosterol_biosynthesis acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol erg11 ERG11 (Lanosterol 14-α-demethylase) lanosterol->erg11 demethylated_sterol 14-demethyl lanosterol ergosterol Ergosterol demethylated_sterol->ergosterol Multiple Steps This compound This compound This compound->erg11 Inhibits erg11->demethylated_sterol Catalyzes

Caption: The ergosterol biosynthesis pathway and the inhibitory action of this compound on the ERG11 enzyme.

References

Triflumizole's Anti-Sporulant Efficacy: A Comparative Analysis with Other Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

In the continuous effort to manage and mitigate the impact of fungal pathogens on agriculture and horticulture, the efficacy of fungicides is under constant scrutiny. Among the various metrics used to evaluate these chemical agents, anti-sporulant activity—the ability to inhibit or prevent the production of spores—is of paramount importance. Spores are the primary means of reproduction and dissemination for many fungal pathogens, and controlling their formation is key to breaking the disease cycle. This guide provides a comparative evaluation of the anti-sporulant activity of Triflumizole against other commonly used fungicides, supported by experimental data and detailed methodologies.

Quantitative Comparison of Fungicide Efficacy

The following table summarizes the quantitative data on the anti-sporulant and related activities of this compound and other selected fungicides. It is important to note that the data is compiled from various studies conducted on different fungal pathogens and under diverse experimental conditions. Therefore, direct comparisons should be made with caution. The metrics presented include direct measures of anti-sporulant activity (e.g., reduction in conidial release) and indirect indicators such as the reduction in disease severity and inhibition of spore germination.

Fungicide ClassActive IngredientTarget PathogenEfficacy MetricResult
Demethylation Inhibitor (DMI) This compound Podosphaera aphanis (Strawberry Powdery Mildew)Reduction in Colony DevelopmentHighly Effective
This compound Podosphaera xanthii (Cantaloupe Powdery Mildew)Reduction in Disease Severity99.3%[1]
MyclobutanilPodosphaera leucotricha (Apple Powdery Mildew)EC50 for Mycelial Growth0.09 - 6.31 µg/ml
TebuconazoleErysiphe cichoracearumInhibition of Spore Germination80.95% (at 0.05% conc.)[2]
DifenoconazoleErysiphe cichoracearumInhibition of Spore Germination86.06%[2]
Quinone outside Inhibitor (QoI) AzoxystrobinPodosphaera xanthii (Cantaloupe Powdery Mildew)Reduction in Disease Severity57.4%[1]
TrifloxystrobinPodosphaera xanthii (Cantaloupe Powdery Mildew)Reduction in Disease Severity83.9%[1]
PyraclostrobinPodosphaera xanthii (Cantaloupe Powdery Mildew)Reduction in Disease Severity76.4%[1]
Kresoxim-methylVenturia inaequalisInhibition of SporulationSignificant inhibition when applied 2-4 days after inoculation[1]
Succinate Dehydrogenase Inhibitor (SDHI) BoscalidPodosphaera leucotricha (Apple Powdery Mildew)EC50 for Mycelial Growth0.05 - 2.18 µg/ml
PenflufenFusarium fujikuroiInhibition of Conidium ProductionEffective inhibition[3]
Multi-site Contact ChlorothalonilRust FungiUrediniospore GerminationNearly eliminated germination[4]
MancozebRust FungiUrediniospore GerminationNearly eliminated germination[4]

Experimental Protocols

The data presented in this guide are derived from various experimental methodologies. Below are detailed protocols for key experiments commonly used to assess the anti-sporulant activity of fungicides.

In Vitro Spore Germination Inhibition Assay

This method evaluates the direct effect of a fungicide on the germination of fungal spores.

1. Preparation of Fungal Spore Suspension:

  • Fungal spores are harvested from a pure culture grown on a suitable agar medium.

  • The spores are suspended in sterile distilled water containing a surfactant (e.g., Tween 80) to ensure a uniform suspension.

  • The spore concentration is adjusted to a specific density (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

2. Fungicide Solution Preparation:

  • Stock solutions of the test fungicides are prepared in an appropriate solvent (e.g., acetone or dimethyl sulfoxide).

  • A series of dilutions are made in sterile distilled water to obtain the desired test concentrations.

3. Assay Procedure:

  • A small aliquot (e.g., 20 µL) of the fungal spore suspension is mixed with an equal volume of the fungicide solution on a sterile microscope slide or in the well of a microtiter plate.

  • Control treatments consist of the spore suspension mixed with sterile distilled water or the solvent used to dissolve the fungicide.

  • The slides or plates are incubated in a humid chamber at a temperature optimal for the specific fungus (e.g., 25°C) for a defined period (e.g., 24 hours).

4. Data Collection and Analysis:

  • After incubation, the percentage of germinated spores is determined by observing a minimum of 100 spores per replicate under a microscope. A spore is considered germinated if the germ tube length is equal to or greater than the spore's diameter.

  • The percentage of spore germination inhibition is calculated using the formula: % Inhibition = [(C - T) / C] * 100 where C is the percentage of germination in the control and T is the percentage of germination in the fungicide treatment.

Assessment of Colony Development and Sporulation on Leaf Discs

This method assesses the impact of fungicides on fungal growth and spore production on host tissue.

1. Plant Material and Inoculation:

  • Leaf discs of a susceptible host plant are excised and placed on water agar in Petri dishes.

  • The leaf discs are inoculated with a known concentration of fungal spores.

2. Fungicide Application:

  • Fungicide solutions are applied to the leaf discs at various concentrations, either before (protective activity) or after (curative or eradicant activity) inoculation.

3. Incubation and Observation:

  • The Petri dishes are incubated under controlled conditions (light, temperature, and humidity) conducive to disease development.

  • At regular intervals, the colony diameter is measured to assess the effect on mycelial growth.

4. Quantification of Sporulation:

  • To quantify sporulation, the leaf discs are washed with a known volume of water containing a surfactant.

  • The number of spores in the resulting suspension is counted using a hemocytometer.

  • The anti-sporulant activity is expressed as the percentage reduction in spore production compared to the untreated control.

Fungal Sporulation Signaling Pathways and Fungicide Interference

The process of sporulation in fungi is a complex developmental program regulated by intricate signaling pathways. Fungicides exert their anti-sporulant effects by interfering with these pathways at various points. The diagram below illustrates key signaling cascades involved in fungal conidiation and the putative targets of different fungicide classes.

G Fungal Sporulation Signaling Pathways and Fungicide Targets cluster_cAMP cAMP-PKA Pathway cluster_MAPK MAPK Cascade cluster_Ca Calcium-Calcineurin Pathway G-Protein Coupled Receptor (GPCR) G-Protein Coupled Receptor (GPCR) Adenylate Cyclase Adenylate Cyclase G-Protein Coupled Receptor (GPCR)->Adenylate Cyclase MAPKKK MAPKKK G-Protein Coupled Receptor (GPCR)->MAPKKK cAMP cAMP Adenylate Cyclase->cAMP Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Transcription Factors Transcription Factors Protein Kinase A (PKA)->Transcription Factors MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK MAPK->Transcription Factors Ca2+ Channels Ca2+ Channels Calmodulin Calmodulin Ca2+ Channels->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin Calcineurin->Transcription Factors Gene Expression Gene Expression Conidiophore Development & Sporulation Conidiophore Development & Sporulation Gene Expression->Conidiophore Development & Sporulation Ergosterol Biosynthesis Ergosterol Biosynthesis Cell Membrane Integrity Cell Membrane Integrity Ergosterol Biosynthesis->Cell Membrane Integrity Disrupts Cell Membrane Integrity->G-Protein Coupled Receptor (GPCR) Affects signaling initiation QoI Fungicides (e.g., Azoxystrobin) QoI Fungicides (e.g., Azoxystrobin) Mitochondrial Respiration (Complex III) Mitochondrial Respiration (Complex III) QoI Fungicides (e.g., Azoxystrobin)->Mitochondrial Respiration (Complex III) Inhibits ATP Production ATP Production Mitochondrial Respiration (Complex III)->ATP Production Blocks ATP Production->Adenylate Cyclase Required for ATP Production->Conidiophore Development & Sporulation Energy for development SDHI Fungicides (e.g., Boscalid) SDHI Fungicides (e.g., Boscalid) Mitochondrial Respiration (Complex II) Mitochondrial Respiration (Complex II) SDHI Fungicides (e.g., Boscalid)->Mitochondrial Respiration (Complex II) Inhibits Mitochondrial Respiration (Complex II)->ATP Production Blocks Transcription Factors->Gene Expression Environmental Cues Environmental Cues Environmental Cues->Ca2+ Channels

Caption: Fungal sporulation signaling pathways and points of fungicide interference.

Discussion

This compound, a member of the Demethylation Inhibitor (DMI) class of fungicides, primarily acts by inhibiting the C14-demethylase enzyme, which is crucial for ergosterol biosynthesis. Ergosterol is a vital component of fungal cell membranes. The disruption of ergosterol production leads to impaired membrane function, abnormal fungal growth, and ultimately, cell death. This mode of action has a profound, albeit often indirect, impact on sporulation. By compromising the overall health and structural integrity of the fungus, this compound effectively curtails the energy and resources required for the complex process of spore formation.

In comparison, other fungicide classes have different primary targets that also lead to a reduction in sporulation. Quinone outside Inhibitors (QoIs), such as strobilurins, block mitochondrial respiration at Complex III, thereby halting ATP production. This energy deficit directly impacts the energy-intensive processes of conidiophore development and spore maturation. Succinate Dehydrogenase Inhibitors (SDHIs) also disrupt mitochondrial respiration, but at Complex II, with a similar outcome of energy depletion.

The experimental data, while not always directly comparable, suggests that this compound is highly effective in controlling diseases where sporulation is a key factor in their proliferation, such as powdery mildews. Its high percentage of disease severity reduction indicates a strong suppressive effect on the overall fungal life cycle, including sporulation. While some strobilurins like trifloxystrobin also show high efficacy, others like azoxystrobin may be less effective against certain pathogens. Multi-site contact fungicides like chlorothalonil and mancozeb demonstrate excellent inhibition of spore germination, acting as a preventative barrier.

References

Triflumizole: A Comparative Analysis of its Efficacy in Fungal Disease Management

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive statistical analysis of Triflumizole's efficacy, drawing from multiple experimental data sets. It offers an objective comparison with alternative fungicides and details the experimental protocols underpinning the findings.

This compound is a systemic fungicide belonging to the sterol demethylation inhibitor (DMI) class.[1][2] Its primary mode of action is the disruption of ergosterol biosynthesis, a critical component of fungal cell membranes, by inhibiting the C14-demethylase enzyme.[1] This targeted action leads to the cessation of fungal growth and proliferation, making it an effective tool for managing a variety of fungal pathogens, including powdery mildew and scab on fruits and vegetables.[1][3]

Comparative Efficacy Against Powdery Mildew

Field trials have consistently demonstrated the high efficacy of this compound in controlling powdery mildew across different crops. A study on cantaloupe powdery mildew revealed that this compound (Procure®) provided a 99.3% reduction in disease severity, comparable to other top-performing fungicides like wettable sulfur (100% reduction) and quinoxyfen (98.1% reduction).

In studies on apple powdery mildew, this compound, formulated as both Procure® and the generic Trionic™, has shown significant disease control. The efficacy is, however, dose-dependent. For instance, Trionic™ applied at 16 fl oz/ac was significantly more effective than at 12 fl oz/ac, reducing disease incidence to 4% compared to 7%.[4]

Table 1: Efficacy of this compound and Other Fungicides against Powdery Mildew on Cantaloupe

FungicideActive IngredientMode of Action (FRAC Group)Disease Severity Reduction (%)
Microthiol DisperssWettable SulfurM2 (Multi-site contact)100
Procure This compound 3 (DMI) 99.3
QuintecQuinoxyfen13 (Quinoline)98.1
FlintTrifloxystrobin11 (QoI)83.9
CabrioPyraclostrobin11 (QoI)76.4
QuadrisAzoxystrobin11 (QoI)57.4
Topsin MThiophanate-methyl1 (MBC)39.8
KaligreenPotassium BicarbonateNC (Not Classified)31.1
SovranKresoxim-methyl11 (QoI)30.0
SerenadeBacillus subtilisBM02 (Biological)28.6

Data sourced from a field trial on cantaloupe. Disease severity was compared to non-treated plants.

Table 2: Efficacy of this compound Formulations against Apple Powdery Mildew (2016)

TreatmentRate (fl oz/ac)Disease Incidence (%)Disease Severity (%)
Trionic™127-
Trionic™ + Spreader12--
Trionic™164Most effective in reducing severity
OSO™-Equivalent to ProcureMost effective in reducing severity
Potassium Phosphate rotation with Procure®-Increased Procure efficacy-
Untreated Control-18-

Data from a 2016 field trial on Granny Smith apples.[4]

Comparative Efficacy Against Apple Scab

This compound has demonstrated high effectiveness in managing apple scab. A comparative guide from the University of Kentucky rates this compound (Procure®) as "+++" (highly effective) against scab, on par with other DMI fungicides like fenbuconazole (Indar) and difenoconazole + cyprodinil (Inspire Super).[2] In contrast, other DMIs such as myclobutanil (Rally) and fenarimol (Vintage) are rated as "+/+++" and "+", respectively, indicating variable or lower efficacy.[2]

Table 3: Comparative Efficacy of DMI Fungicides against Apple Diseases

FungicideChemicalFRAC CodeScabPowdery MildewRustBlack Rot & White RotBitter RotSooty Blotch & Fly Speck
Bayletontriadimefon3++++
Indarfenbuconazole3+++++++++
Inspire Super*difenoconazole + cyprodinil3, 9+++++++++++
Procure This compound 3 +++ +++ +++
Rallymyclobutanil3+ / ++++ / +++++++ / ++++ / +++
Topguardflutriafol3+++++++++
Vintagefenarimol3++++

Efficacy ratings: +++ = highly effective; ++ = moderately effective; + = slightly effective. Sourced from the University of Kentucky Cooperative Extension Service.[2]

Experimental Protocols

The following provides a generalized methodology for field trials designed to evaluate the efficacy of fungicides like this compound.

Field Trial Protocol for Apple Scab and Powdery Mildew Efficacy

  • Experimental Design: Trials are typically conducted in a randomized complete block design with multiple replications (e.g., four replicate trees per treatment).[4]

  • Test Subjects: A susceptible apple cultivar is used, for example, 'Granny Smith' for powdery mildew studies.[4]

  • Treatments: Treatments include the test fungicide (this compound) at various rates, a standard commercial fungicide for comparison, and an untreated control.

  • Application: Fungicides are applied using calibrated equipment, such as a CO2 backpack sprayer with handheld booms, to ensure thorough coverage.[5] Applications are typically made on a predefined schedule (e.g., 11- to 14-day intervals) for a set number of applications.[5]

  • Inoculation: In controlled settings, trees may be artificially inoculated with a suspension of fungal spores (e.g., Venturia inaequalis ascospores for apple scab) to ensure uniform disease pressure.

  • Data Collection: Disease assessment is performed at regular intervals. For apple scab, this involves rating the percentage of leaf and fruit area affected. For powdery mildew, disease incidence (percentage of infected shoots) and severity (colony coverage on leaves) are recorded.[4]

  • Statistical Analysis: The collected data is subjected to statistical analysis (e.g., ANOVA) to determine significant differences in efficacy between treatments.

Signaling Pathway and Experimental Workflow

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, as a DMI fungicide, specifically targets the ergosterol biosynthesis pathway in fungi. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. This compound inhibits the enzyme lanosterol 14α-demethylase, which is a critical step in the conversion of lanosterol to ergosterol. This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and function and leading to cell death.[1]

Ergosterol_Biosynthesis_Inhibition cluster_inhibition acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol ergosterol_pathway Intermediate Steps lanosterol->ergosterol_pathway 14α-demethylase ergosterol Ergosterol ergosterol_pathway->ergosterol disruption Disruption ergosterol_pathway->disruption cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane This compound This compound (DMI Fungicide) This compound->lanosterol inhibition Inhibition This compound->inhibition_point

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental Workflow for Fungicide Efficacy Comparison

The process of comparing the efficacy of different fungicides involves a structured workflow, from initial planning to final data analysis and reporting.

Fungicide_Efficacy_Workflow planning Trial Planning - Define Objectives - Select Fungicides & Rates - Choose Experimental Design setup Field/Lab Setup - Prepare Test Plots/Plates - Plant/Culture Host Organism planning->setup application Fungicide Application - Calibrate Equipment - Apply Treatments According to Protocol setup->application inoculation Pathogen Inoculation (if applicable) - Prepare Inoculum - Inoculate Host application->inoculation incubation Incubation - Maintain Optimal Conditions for Disease Development inoculation->incubation assessment Data Collection - Assess Disease Incidence & Severity at Predetermined Intervals incubation->assessment analysis Statistical Analysis - Analyze Data (e.g., ANOVA) - Determine Treatment Efficacy assessment->analysis reporting Reporting - Summarize Findings - Create Tables & Diagrams analysis->reporting

Caption: A typical workflow for a fungicide efficacy comparison trial.

References

Validating the Specificity of Triflumizole's Inhibitory Action on C14-demethylase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the inhibitory specificity of Triflumizole, a widely used imidazole-based fungicide. Its primary mechanism of action is the inhibition of sterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway. By disrupting this pathway, this compound effectively compromises the integrity of fungal cell membranes. However, understanding the specificity of a compound is paramount in research and drug development to anticipate potential off-target effects and to develop more selective next-generation inhibitors. This guide compares this compound's activity against its primary fungal target with its known off-target interactions in mammalian systems, supported by experimental data and detailed protocols.

Mechanism of Action: Inhibition of C14-demethylase

This compound, as a demethylation inhibitor (DMI), targets the cytochrome P450 enzyme C14-demethylase. This enzyme is essential for the conversion of lanosterol to ergosterol in fungi. The nitrogen atom in the imidazole ring of this compound binds to the heme iron atom in the active site of C14-demethylase, preventing the binding of the natural substrate, lanosterol. This inhibition leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately arresting fungal growth.[1][2]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibitory Action of this compound Lanosterol Lanosterol C14-demethylase (CYP51) C14-demethylase (CYP51) Lanosterol->C14-demethylase (CYP51) Substrate Intermediate Sterols Intermediate Sterols C14-demethylase (CYP51)->Intermediate Sterols Catalysis Ergosterol Ergosterol Intermediate Sterols->Ergosterol Further Steps This compound This compound This compound->C14-demethylase (CYP51) Inhibition

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound on C14-demethylase.

Comparative Inhibitory Activity of this compound

While highly effective against fungal C14-demethylase, this compound has been shown to interact with several mammalian proteins, raising questions about its specificity. This section presents a comparative analysis of this compound's activity on its primary target versus its known off-targets. Due to the limited availability of direct IC50/EC50 values for this compound across all targets in a single study, the following table compiles data from various sources. It is important to note that experimental conditions can influence these values.

Target Enzyme/ReceptorOrganism/SystemActivityIC50 / EC50 (µM)Reference
Primary Target
C14-demethylase (CYP51)Candida albicansInhibition~0.5 - 1.3[1][3]
Off-Targets
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)Murine/Human cellsActivation~0.01 (Effective Concentration)[4][5][6]
Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORγ)Human cellsInverse AgonismNo specific IC50 available[7][8][9]
Aromatase (CYP19)HumanInhibitionData not available for this compound
Ubiquitin-Proteasome SystemHuman cellsInhibitionData not available for this compound

Experimental Protocols

To facilitate the independent validation and further investigation of this compound's specificity, this section provides detailed methodologies for the key assays cited in this guide.

C14-demethylase (CYP51) Inhibition Assay

This in vitro assay measures the inhibition of fungal C14-demethylase activity.

Objective: To determine the IC50 value of this compound against fungal C14-demethylase.

Materials:

  • Recombinant fungal C14-demethylase (e.g., from Candida albicans)

  • NADPH-cytochrome P450 reductase

  • Lanosterol (substrate)

  • This compound

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, recombinant C14-demethylase, and NADPH-cytochrome P450 reductase.

  • Add varying concentrations of this compound (or vehicle control) to the reaction mixture and pre-incubate for a specified time.

  • Initiate the reaction by adding radiolabeled lanosterol.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.

  • Stop the reaction and extract the sterols.

  • Separate the substrate (lanosterol) from the product (demethylated lanosterol) using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantify the amount of product formed using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.[11][12][13]

Start Start Prepare Reaction Mix Prepare Reaction Mix (Enzyme, Reductase, Buffer) Start->Prepare Reaction Mix Add this compound Add this compound (Varying Concentrations) Prepare Reaction Mix->Add this compound Pre-incubate Pre-incubate Add this compound->Pre-incubate Add Substrate Add Radiolabeled Lanosterol Pre-incubate->Add Substrate Incubate Incubate Add Substrate->Incubate Stop Reaction & Extract Stop Reaction & Extract Incubate->Stop Reaction & Extract Separate Product Separate Product Stop Reaction & Extract->Separate Product Quantify Product Quantify Product Separate Product->Quantify Product Calculate IC50 Calculate IC50 Quantify Product->Calculate IC50

Caption: Experimental workflow for the C14-demethylase inhibition assay.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Transactivation Assay

This cell-based assay is used to measure the activation of the PPARγ nuclear receptor.

Objective: To determine the EC50 value for this compound-induced PPARγ activation.

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Expression vector for a GAL4-PPARγ ligand-binding domain (LBD) fusion protein

  • Reporter vector containing a GAL4 upstream activation sequence (UAS) driving a reporter gene (e.g., luciferase)

  • This compound

  • Cell culture medium and reagents

  • Luciferase assay system

Procedure:

  • Co-transfect the mammalian cells with the GAL4-PPARγ LBD expression vector and the GAL4 UAS-luciferase reporter vector.

  • After transfection, treat the cells with varying concentrations of this compound (or a known PPARγ agonist as a positive control).

  • Incubate the cells for a sufficient period to allow for receptor activation and reporter gene expression.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing β-galactosidase) to account for transfection efficiency.

  • Plot the fold activation against the this compound concentration to determine the EC50 value.[14][15]

Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORγ) Inverse Agonist Assay

This cell-based reporter assay is designed to identify and characterize inverse agonists of RORγ.

Objective: To assess the inverse agonist activity of this compound on RORγ.

Materials:

  • Human reporter cell line engineered to express high levels of human RORγ hybrids.

  • A reporter gene (e.g., luciferase) under the control of a RORγ-responsive promoter.

  • This compound

  • Cell culture medium and reagents

  • Luciferase assay system

Procedure:

  • Plate the RORγ reporter cells in a 96-well format.

  • Treat the cells with a range of concentrations of this compound. A known RORγ inverse agonist should be used as a positive control.

  • Incubate the cells for a period that allows for changes in reporter gene expression (typically 18-24 hours).

  • Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase).

  • A decrease in reporter activity in the presence of the test compound indicates inverse agonist activity.

  • Calculate the percentage of inhibition of the basal RORγ activity and determine the IC50 value.[16][17]

Aromatase (CYP19) Inhibition Assay

This in vitro assay measures the inhibition of human aromatase, an enzyme responsible for estrogen biosynthesis.

Objective: To determine the IC50 value of this compound against human aromatase.

Materials:

  • Human recombinant aromatase (CYP19)

  • NADPH

  • [1β-³H]-Androstenedione (radiolabeled substrate)

  • This compound

  • Reaction buffer

  • Scintillation fluid and counter

Procedure:

  • In a reaction vessel, combine the reaction buffer, human recombinant aromatase, and NADPH.

  • Add different concentrations of this compound or a vehicle control.

  • Initiate the reaction by adding the radiolabeled substrate, [1β-³H]-androstenedione.

  • Incubate the mixture at 37°C for a set time.

  • The enzymatic reaction releases ³H₂O, which is separated from the unreacted substrate by a charcoal-dextran suspension.

  • Centrifuge the samples and measure the radioactivity in the supernatant using a scintillation counter.

  • Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.[18][19]

Ubiquitin-Proteasome System (UPS) Activity Assay

This cell-based or in vitro assay measures the activity of the proteasome, a key component of the UPS.

Objective: To evaluate the inhibitory effect of this compound on proteasome activity.

Materials:

  • Cell lysate or purified 20S/26S proteasome

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

  • This compound

  • Assay buffer

  • Fluorometer

Procedure:

  • Prepare cell lysates or use purified proteasome.

  • In a microplate, add the cell lysate or purified proteasome to the assay buffer.

  • Add various concentrations of this compound or a known proteasome inhibitor as a positive control.

  • Pre-incubate to allow the inhibitor to interact with the proteasome.

  • Add the fluorogenic substrate to initiate the reaction.

  • Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

  • The rate of fluorescence increase is proportional to the proteasome activity.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.[20][21][22][23]

Comparison with Other Demethylase Inhibitors

To provide a broader context for this compound's specificity, it is useful to compare its off-target profile with that of other well-characterized DMI fungicides.

DMI FungicidePrimary Target IC50 (µM) (Fungal CYP51)Known Off-Target InteractionsOff-Target IC50/EC50 (µM)Reference
This compound ~0.5 - 1.3PPARγ (Activation), RORγ (Inverse Agonism)~0.01 (PPARγ EC50)[1][3][4][5][6][7][8][9]
Ketoconazole ~0.04 - 0.3Human CYP51, Aromatase, Glucocorticoid Receptor (Antagonist)~4.5 (Human CYP51), ~0.05-2.38 (Progesterone 17α,20-lyase)[10][24][25]
Tebuconazole ~0.5 - 1.3Human CYP51~1.3[1][3]
Propiconazole ~0.5 - 1.3Human CYP51~110[1][3]

This comparative data suggests that while many DMIs exhibit some level of off-target activity, the nature and potency of these interactions can vary significantly. For instance, Ketoconazole is known for its broader inhibitory profile against human cytochrome P450 enzymes, including aromatase.[10]

Logical Relationship of Specificity Assessment

The validation of this compound's specificity involves a multi-step process that integrates data from various assays.

This compound This compound PrimaryTargetAssay C14-demethylase Inhibition Assay This compound->PrimaryTargetAssay OffTargetAssays Off-Target Assays (PPARγ, RORγ, Aromatase, UPS) This compound->OffTargetAssays IC50_Primary Determine IC50 (Primary Target) PrimaryTargetAssay->IC50_Primary IC50_OffTarget Determine IC50/EC50 (Off-Targets) OffTargetAssays->IC50_OffTarget Compare Compare Potency (Primary vs. Off-Targets) IC50_Primary->Compare IC50_OffTarget->Compare Specificity Assess Specificity Compare->Specificity

Caption: Logical workflow for assessing the inhibitory specificity of this compound.

Conclusion

This guide provides a framework for validating the specificity of this compound's inhibitory action on C14-demethylase. While this compound is a potent inhibitor of its primary fungal target, the available data indicates interactions with several mammalian proteins, notably as an activator of PPARγ at low nanomolar concentrations. The lack of comprehensive, directly comparable IC50 data for all potential off-targets underscores the need for further research to fully elucidate this compound's specificity profile. The detailed experimental protocols provided herein offer a starting point for researchers to conduct these crucial comparative studies. A thorough understanding of a compound's specificity is essential for its safe and effective use in both agricultural and potential therapeutic contexts, and for the rational design of future inhibitors with improved selectivity.

References

A Comparative Analysis of the Environmental Fate of Triflumizole and Penconazole

Author: BenchChem Technical Support Team. Date: November 2025

Triflumizole and Penconazole are both widely utilized fungicides belonging to the conazole group, which act by inhibiting sterol biosynthesis in fungi.[1][2] Despite their similar mode of action, their distinct chemical structures lead to different behaviors and fates upon release into the environment. This guide provides a detailed comparison of their environmental persistence, degradation pathways, and the methodologies used to assess their environmental impact, offering valuable insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

The environmental distribution and fate of a pesticide are significantly influenced by its physicochemical properties. A comparison of key properties for this compound and Penconazole is summarized below. This compound exhibits a higher octanol-water partition coefficient (Log P), suggesting a greater tendency to adsorb to soil and organic matter compared to Penconazole.

PropertyThis compoundPenconazole
Molecular Formula C₁₅H₁₅ClF₃N₃OC₁₃H₁₅Cl₂N₃
Molecular Weight ( g/mol ) 347.5284.18
Vapor Pressure 5.2 x 10⁻² Pa at 20°C0.198 mPa at 20°C
Henry's Law Constant (Pa m³/mol) 1.71 at 20°C4.3 x 10⁻⁴ at 25°C
Water Solubility (mg/L) 10.2 at 20°C, pH 770 at 20°C
Log P (octanol-water partition coefficient) 5.06 - 5.12 at 20°C3.72
pKa 3.7 at 25°C1.52

Sources: [1][3][4][5]

Environmental Degradation

The persistence of this compound and Penconazole in the environment is determined by their susceptibility to various degradation processes, including hydrolysis, photolysis, and microbial metabolism.

Hydrolysis and Photolysis

This compound is relatively stable to hydrolysis at neutral pH but degrades more rapidly in acidic and alkaline conditions.[3] Penconazole is generally more resistant to hydrolysis.[6] Both compounds are susceptible to photolysis. Studies have shown that under direct ultraviolet and sunlight, the degradation of Penconazole can be more rapid than that of this compound.[7][8][9]

Degradation ProcessThis compoundPenconazole
Hydrolysis DT₅₀ (days) at 25°C 8.9 (pH 5), 64.6 (pH 7), 3.9 (pH 9)[3]Stable to hydrolysis
Aqueous Photolysis DT₅₀ (days) at 25°C 2.55 (pH 7), 16.97 (distilled water), 8.04 (natural water)[3]Photodegradation is more efficient in isopropanol and cyclohexane solution.[6]
Soil Metabolism

In soil, both fungicides are degraded primarily by microbial action. This compound undergoes aerobic soil degradation with a reported half-life of 18 days in sandy loam soil.[10] The degradation proceeds through several intermediates to 4-chloro-2-trifluoromethylaniline, which may then be further degraded to CO₂ by microorganisms.[10] Penconazole's degradation in soil is also microbially mediated, with reported environmental transformation products including 1,2,4-triazole and CGA 179944.[4]

Degradation ProcessThis compoundPenconazole
Aerobic Soil Metabolism DT₅₀ (days) 18 (sandy loam soil)[10]Can range from 79 to 136 days, showing moderate to high persistence.[11]

Degradation Pathways and Experimental Workflows

The breakdown of these fungicides in the environment follows specific pathways, leading to the formation of various metabolites. Understanding these pathways is crucial for a complete environmental risk assessment.

Triflumizole_Degradation This compound This compound FM_6_1 FM-6-1 (Major Metabolite) This compound->FM_6_1 Metabolism (Plants) FA_1_1 4-chloro-2- trifluoromethylaniline This compound->FA_1_1 Soil Degradation CO2 CO₂ FA_1_1->CO2 Microbial Degradation

Caption: Proposed degradation pathway of this compound in plants and soil.

Penconazole_Degradation Penconazole Penconazole CGA_179944 CGA 179944 Penconazole->CGA_179944 Environmental Transformation Triazole_Acetic_Acid 1,2,4-triazole acetic-acid Penconazole->Triazole_Acetic_Acid Environmental Transformation Triazole 1,2,4-triazole Penconazole->Triazole Environmental Transformation

Caption: Known environmental transformation products of Penconazole.

The determination of these environmental fate parameters relies on standardized experimental protocols. A generalized workflow for assessing the degradation of a pesticide in soil is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Soil_Collection Soil Sample Collection Pesticide_Application ¹⁴C-Labeled Pesticide Application Soil_Collection->Pesticide_Application Incubation Aerobic/Anaerobic Incubation Pesticide_Application->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Soil Extraction Sampling->Extraction Analysis HPLC / GC-MS Analysis Extraction->Analysis Data Data Analysis (DT₅₀ Calculation) Analysis->Data

Caption: Generalized workflow for a soil metabolism study.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the environmental fate of fungicides. Below are summaries of typical protocols used in these studies.

Aerobic Soil Metabolism Study (this compound)

A study on the aerobic soil metabolism of this compound was conducted using a sandy loam soil.[10]

  • Test Substance: ¹⁴C-labeled this compound was applied to the soil.

  • Incubation: The treated soil was incubated under aerobic conditions in the dark at a controlled temperature.

  • Sampling: Soil samples were collected at various time intervals.

  • Extraction and Analysis: The parent compound and its degradation products were extracted from the soil. The extracts were analyzed to identify and quantify the residues. The major degradate identified was 4-chloro-2-trifluoromethylaniline.[10] The half-life (DT₅₀) was determined to be 18 days.[10]

Photodegradation Study (Penconazole)

The photostability of Penconazole was examined in model experiments using organic solvents.[6]

  • Test Substance: Penconazole was dissolved in isopropanol, cyclohexane, or cyclohexene.

  • Irradiation: The solutions were irradiated with light at wavelengths greater than 280 nm to simulate sunlight.

  • Analysis: The degradation of Penconazole and the formation of photoproducts were monitored over time using techniques such as High-Pressure Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[6] The study found that photodecomposition was a main degradation pathway.[6]

Analytical Methods

The quantification of this compound, Penconazole, and their metabolites in environmental samples typically involves sophisticated analytical techniques.

  • Sample Preparation: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are used for sample cleanup and extraction.[12]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate the compounds of interest from the sample matrix.[7][13][14]

  • Detection: Mass Spectrometry (MS) and Electron Capture Detection (ECD) are commonly coupled with chromatography for sensitive and selective detection and quantification.[12][13][15] For this compound, a common method involves hydrolysis to a common aniline, followed by derivatization to enhance GC/ECD sensitivity.[15]

Ecotoxicological Profile

The potential impact of these fungicides on non-target organisms is a critical aspect of their environmental risk profile.

  • This compound: Ecological studies have indicated that this compound is practically non-toxic to honeybees and birds.[10] However, it is categorized as moderately to highly toxic to fish.[10]

  • Penconazole: This fungicide is classified as very toxic to aquatic life with long-lasting effects.[4] Acute exposure in non-target organisms like crayfish has been shown to cause significant toxic effects on various biochemical parameters, including esterase and antioxidant systems.[16] Both this compound and Penconazole, as triazole fungicides, can specifically affect organisms that contain ergosterol in their membranes, such as non-target aquatic fungi.[17] The common metabolite 1,2,4-triazole, which can be formed from Penconazole, has also been evaluated for its own toxicological profile.[2][18]

References

Safety Operating Guide

Triflumizole proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of Triflumizole is critical to ensure the safety of laboratory personnel, the community, and the environment. This guide provides detailed procedures for the safe handling and disposal of this compound waste, in line with regulatory guidelines. Adherence to these protocols is essential to prevent environmental contamination and potential health hazards.

Immediate Safety Precautions

Before beginning any disposal procedures, ensure that all relevant personnel are familiar with the safety data sheet (SDS) for this compound.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber, min. 0.40 mm thick)[1].

  • Eye Protection: Tightly fitting safety goggles or a face shield[2].

  • Protective Clothing: A long-sleeved shirt, long pants, and potentially fire/flame resistant and impervious clothing[1][2][3].

  • Respiratory Protection: If there is a risk of inhaling dust or vapors, use a respiratory apparatus compliant with relevant standards (e.g., EN 149:2001)[1].

Spill Management: In the event of a spill, take the following steps immediately:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation[2].

  • Collect any spillage, avoiding dust formation[2][4][5].

  • Use inert absorbent materials like sand or sawdust for small liquid spills[4].

  • Place spilled material into suitable, closed containers for disposal[4][5].

  • Prevent the spill from entering drains, sewers, or water courses[1][2][4][6].

Disposal of this compound Waste Product

Unused or waste this compound product is considered hazardous and must be disposed of accordingly. Never dispose of this compound waste with household garbage or down the drain[1][6][7].

Step-by-Step Disposal Procedure:

  • Consult Regulations: Disposal must be in accordance with all applicable federal, state, and local laws and regulations[1][2]. In the United States, the Environmental Protection Agency (EPA) regulates pesticide disposal under the Resource Conservation and Recovery Act (RCRA)[8][9].

  • Use a Licensed Facility: The primary recommended method for disposal is to use a licensed chemical destruction plant, an approved waste disposal facility, or a licensed waste management company[2][3][4][10].

  • Incineration: Controlled incineration with flue gas scrubbing is a suitable method for destruction[2].

  • Hazardous Waste Collection: Check with your local solid waste management authority or environmental agency for information on household hazardous waste collection programs or "Clean Sweep" programs for commercial users[6][8].

Disposal of Empty this compound Containers

Empty containers may still contain hazardous residues and must be handled carefully. Never reuse empty pesticide containers for any other purpose[1][3][4][6].

Step-by-Step Container Decontamination and Disposal:

  • Empty the Container: Ensure the container is fully empty, allowing it to drain for an additional 10 seconds after the flow begins to drip[3][10].

  • Rinse Thoroughly: Decontaminate the container by triple rinsing or pressure rinsing.

Rinsing MethodProcedure
Triple Rinsing 1. Fill the container 1/4 full with water and recap.[3][10]2. Shake for 10 seconds.[3][10]3. Pour the rinsate into application equipment or a mix tank for later use or disposal.[3][10]4. Repeat this procedure two more times.[10]
Pressure Rinsing 1. Hold the container upside down over application equipment or a collection tank.[3][10]2. Insert a pressure rinsing nozzle and rinse at about 40 PSI for at least 30 seconds.[3][10]3. Collect the rinsate for later use or disposal.[3][10]
  • Final Disposal of Rinsed Containers: Once properly rinsed, containers can be disposed of in one of the following ways, depending on local regulations:

    • Recycling: Offer the container for recycling or reconditioning if a suitable program is available. The Ag Container Recycling Council (ACRC) provides resources for finding collection sites[2][3].

    • Landfill: Puncture the container to make it unusable for other purposes and dispose of it in a sanitary landfill[2][3].

    • Incineration: Incineration may be an option if permitted by state and local authorities[3][10].

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.

TriflumizoleDisposal start Start: this compound Waste waste_type Identify Waste Type start->waste_type product Unused/Waste Product waste_type->product Product container Empty Container waste_type->container Container consult_regs_prod Consult Federal, State, & Local Regulations product->consult_regs_prod empty_check Is Container Empty? container->empty_check licensed_facility Transfer to Licensed Waste Management Facility or Approved Incinerator consult_regs_prod->licensed_facility empty_check->product No, contains product rinse Triple Rinse or Pressure Rinse empty_check->rinse Yes consult_regs_cont Consult Local Regulations rinse->consult_regs_cont final_disposal Select Final Disposal Method consult_regs_cont->final_disposal recycle Recycle / Recondition final_disposal->recycle Recycling Available landfill Puncture & Dispose in Sanitary Landfill final_disposal->landfill No Recycling incinerate Incinerate (if allowed) final_disposal->incinerate Permitted

Caption: Logical workflow for this compound waste disposal.

Regulatory Framework

It is imperative to remember that the disposal of pesticides like this compound is strictly regulated.

  • Federal Law: In the United States, the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) governs the use, sale, and distribution of pesticides, while the Resource Conservation and Recovery Act (RCRA) oversees the management of hazardous waste once the pesticide is designated for disposal[8][9]. Improper disposal of excess pesticide is a violation of Federal Law[11].

  • State and Local Regulations: State and local laws regarding pesticide disposal may be more stringent than federal requirements[6]. Always contact your state's pesticide or environmental control agency, or the nearest EPA regional office, for specific guidance[11].

References

Personal protective equipment for handling Triflumizole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for laboratory personnel handling Triflumizole. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and proper disposal methods to ensure a safe working environment.

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required when handling this compound. It is imperative to use the correct PPE to minimize exposure and ensure personal safety.

Body PartRequired PPESpecifications and Remarks
Eyes/Face Safety Goggles with Side-ShieldsShould conform to EN 166 (EU) or NIOSH (US) standards. A face shield may also be necessary in situations with a high risk of splashing.[1][2]
Hands Chemical-Resistant GlovesImpervious gloves, such as rubber, are recommended.[1][2] Gloves must be inspected before use and hands should be washed and dried after removal.[1]
Body Protective ClothingA long-sleeved shirt and long pants are the minimum requirement.[3] For more extensive handling, impervious or chemical-resistant coveralls should be worn.[3][4]
Respiratory RespiratorRecommended when there is a risk of inhaling dust or aerosols.[2][4] A respirator with a particle filter mask (e.g., EN149FFP3 or EN140P3) is advised.[2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is vital for the safe handling of this compound. The following steps provide a clear, procedural guide for researchers and laboratory professionals.

1. Pre-Handling Preparations:

  • Risk Assessment: Conduct a thorough risk assessment of the planned experiment, identifying potential hazards and exposure routes.

  • Emergency Preparedness: Ensure that an eye-wash station and safety shower are readily accessible.[4]

  • Ventilation: Work in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[1][4]

  • PPE Check: Before entering the handling area, inspect all PPE for integrity. Don and ensure a proper fit for all required equipment.

2. Handling this compound:

  • Avoid Contamination: Do not eat, drink, or smoke in the handling area.[1][3]

  • Dust and Aerosol Prevention: Handle the substance carefully to avoid the formation of dust and aerosols.[1][4]

  • Spill Management: In the event of a spill, immediately evacuate personnel from the affected area. Use appropriate absorbent materials to contain the spill, and follow established laboratory procedures for chemical cleanup.[2] Avoid allowing the chemical to enter drains or waterways.[1]

3. Post-Handling Procedures:

  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[3]

  • PPE Removal: Remove PPE in a designated area to prevent cross-contamination. Contaminated clothing should be removed immediately and laundered separately before reuse.[2][3]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1][4] It should be stored away from food and feedstuffs.[5] For long-term stability, storage at -20°C (powder) or -80°C (in solvent) is recommended.[4][6]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Waste Disposal: Wastes resulting from the use of this product should be disposed of at an approved waste disposal facility.[3][5] This can be achieved through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge this compound into sewer systems or waterways.[1][5]

  • Container Disposal: Non-refillable containers should not be reused.[3] They can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill or by controlled incineration.[1]

Experimental Workflow for Safe Handling of this compound

Triflumizole_Handling_Workflow cluster_prep 1. Pre-Handling cluster_handling 2. Handling Procedure cluster_post 3. Post-Handling cluster_disposal 4. Disposal RiskAssessment Conduct Risk Assessment PPE_Check Inspect and Don Required PPE RiskAssessment->PPE_Check Ventilation Ensure Proper Ventilation PPE_Check->Ventilation Emergency_Prep Verify Emergency Equipment Accessibility Ventilation->Emergency_Prep Handling Handle this compound (Avoid Dust/Aerosols) Emergency_Prep->Handling Spill_Management Spill Management Protocol Handling->Spill_Management In case of spill Decontamination Personal Decontamination Handling->Decontamination Waste_Disposal Dispose of Chemical Waste Spill_Management->Waste_Disposal PPE_Removal Proper PPE Removal Decontamination->PPE_Removal Storage Secure Storage of This compound PPE_Removal->Storage Storage->Waste_Disposal Container_Disposal Dispose of Empty Containers Waste_Disposal->Container_Disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triflumizole
Reactant of Route 2
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Reactant of Route 2
Triflumizole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.